3ALPHA-PHENYLACETOXY TROPANE
Description
Structure
3D Structure
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-17-13-7-8-14(17)11-15(10-13)19-16(18)9-12-5-3-2-4-6-12/h2-6,13-15H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCINQANYMBYYCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)OC(=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10276794 | |
| Record name | phenylacetoxytropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1690-22-8 | |
| Record name | phenylacetoxytropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10276794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Elusive Phenylacetoxy Tropane: A Guide to its Chemistry, Biosynthesis, and Analysis
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
This guide delves into the scientific landscape of 3α-phenylacetoxy tropane, a compound situated at the intersection of natural product chemistry and synthetic exploration. While its direct, significant natural occurrence in plants remains largely unconfirmed by extensive phytochemical studies, its structural relationship to medicinally vital tropane alkaloids necessitates a thorough understanding of its properties. This document provides a comprehensive analysis of the biosynthetic pathways that could theoretically produce this molecule, the chemical synthesis methodologies, and the analytical techniques required for its unambiguous identification. We aim to equip researchers with the foundational knowledge to investigate this and related compounds, whether pursuing novel natural products or designing synthetic derivatives with therapeutic potential.
Introduction: The Tropane Alkaloid Framework
Tropane alkaloids are a class of bicyclic [3.2.1] secondary metabolites renowned for their potent physiological activities.[1] Characterized by the 8-azabicyclo[3.2.1]octane (tropane) core, these compounds are predominantly found in the Solanaceae (e.g., Atropa belladonna, Datura stramonium) and Erythroxylaceae (Erythroxylum coca) plant families.[2] The diversity within this class arises from the stereochemistry of the 3-hydroxy group and the nature of the acid moiety esterified to it.[2] Well-known examples include (-)-hyoscyamine and its racemate atropine (esters of tropine and tropic acid), scopolamine, and cocaine (an ester of methylecgonine and benzoic acid).[1][2]
The compound of interest, 3α-phenylacetoxy tropane, is an ester of tropine (tropan-3α-ol) and phenylacetic acid. While some commercial databases and synthetic chemistry literature mention its existence and potential natural occurrence, verifiable, peer-reviewed evidence of its isolation as a significant natural product from plants is scarce.[3] One study on Datura stramonium identified a "3-phenylacetoxy-6,7-epoxytropane," a related but distinct compound.[4] This guide, therefore, treats 3α-phenylacetoxy tropane primarily from a biochemical and synthetic perspective, providing the necessary context for its potential, albeit unproven, natural status.
Biosynthesis: A Tale of Two Moieties
The hypothetical biosynthesis of 3α-phenylacetoxy tropane requires a plant to produce two key precursors: the tropane alcohol (tropine) and the acyl donor (phenylacetyl-CoA).
The Tropane Core: From Amino Acids to Bicyclic Alcohol
The biosynthesis of the tropane ring is a well-elucidated pathway that has been the subject of study for over a century.[5] It begins with the amino acids ornithine or arginine, which are converted to putrescine.[2]
Key Biosynthetic Steps:
-
Putrescine Formation: Ornithine or arginine is decarboxylated to form putrescine.
-
N-Methylation: Putrescine is methylated by putrescine N-methyltransferase (PMT) to yield N-methylputrescine.
-
Oxidative Deamination: The primary amino group of N-methylputrescine is removed by an N-methylputrescine oxidase (MPO), leading to an aldehyde that spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation.[2]
-
Condensation: This cation serves as the branch point. For tropane alkaloid synthesis, it condenses with a two-carbon unit derived from acetate (via malonyl-CoA) to eventually form tropinone.[6]
-
Stereospecific Reduction: Tropinone is the precursor to the two stereoisomeric alcohols. Tropinone reductase I (TR-I) specifically reduces the keto group to a hydroxyl group in the α-configuration, yielding tropine (tropan-3α-ol). Conversely, tropinone reductase II (TR-II) produces pseudotropine (tropan-3β-ol).[2]
Caption: Biosynthesis of the tropane alcohols, tropine and pseudotropine.
Phenylacetic Acid: A Ubiquitous Plant Auxin
Phenylacetic acid (PAA) is a naturally occurring auxin hormone found widely across the plant kingdom, often at concentrations significantly higher than the more commonly studied indole-3-acetic acid (IAA).[7][8] It plays roles in root development, defense against pathogens, and overall plant growth.[7][9] PAA is derived from the amino acid L-phenylalanine, and its biosynthesis provides the necessary acyl group for the formation of 3α-phenylacetoxy tropane. While multiple pathways may exist, a common route involves the transamination of phenylalanine to phenylpyruvic acid, followed by decarboxylation and oxidation.[4][9]
The Final Step: Esterification
The crucial step for the formation of 3α-phenylacetoxy tropane is the esterification of tropine with an activated form of phenylacetic acid, likely phenylacetyl-CoA. This reaction would be catalyzed by an acyltransferase. In related pathways, such as cocaine biosynthesis, a BAHD family acyltransferase is responsible for coupling benzoyl-CoA with methylecgonine.[2] Similarly, the formation of littorine (an intermediate in hyoscyamine synthesis) involves the condensation of tropine with phenyllactyl-CoA.[2][10] It is highly probable that if 3α-phenylacetoxy tropane were to be formed naturally, an analogous enzyme would catalyze the reaction between tropine and phenylacetyl-CoA.
Caption: Hypothetical convergence of pathways to form 3α-phenylacetoxy tropane.
Chemical Synthesis
The laboratory synthesis of 3α-phenylacetoxy tropane is straightforward and typically involves the esterification of tropine with phenylacetic acid or an activated derivative.[3] This synthetic accessibility is crucial for generating analytical standards and for pharmacological studies.
Protocol: Acid-Catalyzed Esterification of Tropine
This method represents a classical approach to forming the ester linkage.
Objective: To synthesize 3α-phenylacetoxy tropane from tropine and phenylacetic acid.
Materials:
-
Tropine
-
Phenylacetic acid
-
Concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Anhydrous toluene or xylene
-
Sodium bicarbonate (NaHCO₃) solution (5% w/v)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of tropine and phenylacetic acid in anhydrous toluene.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Reflux: Heat the mixture to reflux. Water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete (typically when no more water is collected), cool the mixture to room temperature.
-
Neutralization: Carefully wash the organic layer with 5% sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted phenylacetic acid.
-
Extraction: Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure 3α-phenylacetoxy tropane.[3]
Rationale: The acid catalyst protonates the carbonyl oxygen of phenylacetic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl group of tropine.[3] The removal of water drives the equilibrium towards the product side, ensuring a high yield.
Analytical Methodologies
Unambiguous identification of 3α-phenylacetoxy tropane, whether in a synthetic preparation or a complex plant extract, requires a combination of chromatographic and spectroscopic techniques.
Chromatographic Separation
Chromatography is essential for isolating the compound from a mixture and assessing its purity.
| Technique | Typical Stationary Phase | Mobile Phase Considerations | Detection Method | Utility |
| HPLC | Reversed-phase C18 | Acetonitrile/water or Methanol/water with acidic modifiers (e.g., formic acid) or buffers. | UV (at ~210-220 nm), MS | Quantitative analysis, purity assessment, isolation.[11][12] |
| GC | Non-polar (e.g., DB-5) or mid-polar (e.g., DB-17) capillary column | Inert carrier gas (He, H₂) | Flame Ionization (FID), Mass Spectrometry (MS) | Excellent for volatile, thermally stable compounds. Provides high resolution.[13] |
| TLC | Silica gel 60 F₂₅₄ | Dichloromethane/Methanol/Ammonia mixtures | UV light (254 nm), Dragendorff's reagent | Rapid screening, reaction monitoring. |
Spectroscopic Characterization
Spectroscopy provides the structural information needed for definitive identification.
-
Mass Spectrometry (MS): In Electron Ionization (EI) mode, expect a molecular ion peak (M⁺) and characteristic fragmentation patterns, including ions corresponding to the tropane moiety and the phenylacetyl group. High-resolution MS (HRMS) is used to confirm the elemental composition.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Will show characteristic signals for the N-methyl group, the protons on the bicyclic tropane core, and the aromatic and methylene protons of the phenylacetoxy group. The coupling patterns of the C-3 proton are critical for confirming the α-stereochemistry.
-
¹³C NMR: Will show distinct resonances for all carbon atoms, including the ester carbonyl, the aromatic carbons, and the carbons of the tropane skeleton.
-
-
Infrared (IR) Spectroscopy: A strong absorption band around 1730-1740 cm⁻¹ is indicative of the ester carbonyl (C=O) stretching vibration.
Caption: General workflow for the analysis of 3α-phenylacetoxy tropane.
Conclusion and Future Outlook
While 3α-phenylacetoxy tropane has not been established as a widespread natural product, its chemical structure places it firmly within the pharmacologically significant tropane alkaloid family. The biosynthetic machinery required for its formation—pathways for tropine and phenylacetic acid—coexist in many plant species, leaving open the possibility of its discovery in trace amounts through modern, high-sensitivity analytical techniques like HPLC-MS/MS.[12]
For researchers in drug development, the synthetic accessibility of this compound allows for its use as a scaffold for creating novel derivatives.[14] By modifying the phenyl ring or the tropane core, new molecules can be designed and screened for a variety of biological activities, from anticholinergic to CNS-stimulant effects. Understanding the synthesis, purification, and analytical characterization of the core 3α-phenylacetoxy tropane structure is the foundational first step in these endeavors.
References
- Jirschitzka, J., et al. (2012). Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae. Proceedings of the National Academy of Sciences, 109(26), 10304-10309.
- BenchChem (n.d.). 3ALPHA-PHENYLACETOXY TROPANE.
- Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796.
- Ueda, K., et al. (2021). Tropane alkaloid biosynthesis: a centennial review. Natural Product Reports, 38(10), 1836-1852.
- Wikipedia contributors. (2023, December 27). Tropane alkaloid. In Wikipedia, The Free Encyclopedia.
- Sugawara, S., et al. (2023). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. Journal of Experimental Botany, 74(1), 223-234.
- Robins, R. J., et al. (1997). The Biosynthesis of Tropane Alkaloids in Datura stramonium: The Identity of the Intermediates between N-Methylpyrrolinium Salt and Tropinone. Journal of the American Chemical Society, 119(45), 10929-10939.
- Sugawara, S., et al. (2015). Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants. Plant and Cell Physiology, 56(8), 1641-1654.
- Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloid analysis by chromatographic and electrophoretic techniques: An update. Journal of Biochemical and Biophysical Methods, 70(6), 1289-1303.
- Wikipedia contributors. (2024, January 8). Phenylacetic acid. In Wikipedia, The Free Encyclopedia.
- Cook, S. D. (2019). An Historical Review of Phenylacetic Acid.
- Perez, F. J., et al. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. International Journal of Molecular Sciences, 24(2), 1405.
- Dräger, B. (2002). Analysis of tropane and related alkaloids.
- Christen, P., et al. (2015). Chapter 31 - methods of analysis: tropane alkaloids from plant origin. In Studies in Natural Products Chemistry (Vol. 46, pp. 1009-1043). Elsevier.
- Gadzhanova, S., et al. (2021). Analysis of tropane and related alkaloids. Current Pharmaceutical Analysis, 17(6), 764-774.
- Arráez-Román, D., et al. (2021). Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. Foods, 10(9), 2099.
- Hasan, Q. H. (n.d.). Tropane. Shahjalal University of Science & Technology.
- Bedewitz, M. A., et al. (2018). Tropane and granatane alkaloid biosynthesis: A systematic analysis. Phytochemistry, 155, 115-124.
- Chagraoui, A., et al. (1996). Synthesis of tropane and nortropane analogues with phenyl substitutions as serotonin transporter ligands. Bioorganic & Medicinal Chemistry Letters, 6(13), 1533-1538.
- Ally, F., & Mohanlall, V. (2020). An overview of tropane alkaloids from Datura stramonium L. Journal of Pharmacognosy and Phytochemistry, 9(3), 05-13.
- Carroll, F. I., et al. (1991). Synthesis and Ligand Binding of 3β-(3-Substituted Phenyl)- and 3β-(3,4-Disubstituted Phenyl)Tropane-2β-Carboxylic Acid Methyl Esters. Journal of Medicinal Chemistry, 34(9), 2719-2725.
- Keverline, K. I., et al. (1995). Synthesis of the 2β,3α- and 2β,3β-Isomers of 3-(p-Substituted phenyl)tropane-2-carboxylic Acid Methyl Esters. Tetrahedron Letters, 36(18), 3099-3102.
- Schober, I., et al. (2024). Synthesis of Rhodamine-Conjugated Lupane Type Triterpenes of Enhanced Cytotoxicity. Molecules, 29(10), 2315.
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An In-Depth Technical Guide to the Biosynthetic Pathway of 3α-Phenylacetoxy Tropane
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Tropane Alkaloids
Tropane alkaloids (TAs) are a class of bicyclic secondary metabolites renowned for their potent pharmacological activities and historical significance as both medicines and poisons.[1][2] Characterized by the 8-azabicyclo[3.2.1]octane (tropane) core, these compounds are predominantly found in plants of the Solanaceae family, such as Atropa belladonna and Datura stramonium, but also occur in other families like Erythroxylaceae.[1][3] Well-known TAs include the anticholinergic drugs atropine and scopolamine, which are classified as essential medicines, and the stimulant cocaine.[1][4]
This guide focuses on the biosynthetic pathway of a specific, naturally occurring tropane ester: 3α-phenylacetoxy tropane . This compound, identified in species like Atropa belladonna and Datura stramonium, consists of the tropine alcohol moiety esterified with phenylacetic acid.[3] Understanding its formation provides a model for the biosynthesis of diverse tropane esters and offers insights for metabolic engineering and the development of novel therapeutic agents. This document will deconstruct the pathway, from primary metabolite precursors to the final esterification, grounding the discussion in established enzymatic mechanisms and providing actionable experimental protocols for researchers in the field.
Part 1: Assembly of the Core Tropane Scaffold (Tropine Biosynthesis)
The journey to 3α-phenylacetoxy tropane begins with the construction of the foundational alcohol, tropine. This multi-step process originates from primary amino acid metabolism and establishes the critical 3α-hydroxyl stereochemistry required for the final molecule.
From Amino Acids to the N-methyl-Δ¹-pyrrolinium Cation
The biosynthesis of the tropane ring's pyrrolidine portion initiates with the amino acids L-arginine or L-ornithine.[5] These precursors converge on the production of putrescine. The first committed and often rate-limiting step in TA biosynthesis is the N-methylation of putrescine to form N-methylputrescine, a reaction catalyzed by putrescine N-methyltransferase (PMT) .[5][6]
N-methylputrescine is then oxidatively deaminated by a diamine oxidase, which leads to spontaneous cyclization, forming the reactive N-methyl-Δ¹-pyrrolinium cation .[7] This cation is the central branch-point intermediate, serving as the pyrrolidine ring donor for both tropane and nicotine alkaloids.[7]
Formation of Tropinone: The First Bicyclic Intermediate
The characteristic 8-azabicyclo[3.2.1]octane core is formed through the condensation of the N-methyl-Δ¹-pyrrolinium cation with two malonyl-CoA units, which serve as the source for the remaining carbon atoms.[2][7] This crucial step was a long-standing mystery until recent discoveries elucidated a two-enzyme process:
-
An atypical Type III polyketide synthase (PYKS) catalyzes the formation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid from the N-methyl-Δ¹-pyrrolinium cation and malonyl-CoA.[7]
-
A cytochrome P450 enzyme (CYP82M3) then mediates an oxidative cyclization of this intermediate to form tropinone , the first metabolite in the pathway possessing the tropane core.[7]
The Stereospecific Reduction to Tropine
Tropinone stands at a critical metabolic fork, with its fate determined by two distinct, stereospecific reductases.[8] The synthesis of 3α-phenylacetoxy tropane relies exclusively on the action of Tropinone Reductase I (TR-I) .
-
Tropinone Reductase I (TR-I; EC 1.1.1.206): This NADPH-dependent enzyme specifically reduces the C3-keto group of tropinone to a 3α-hydroxyl group, yielding tropine . This reaction directs metabolic flow towards the biosynthesis of hyoscyamine, scopolamine, and other 3α-substituted tropane esters.[8]
-
Tropinone Reductase II (TR-II; EC 1.1.1.236): In a competing pathway, TR-II reduces tropinone to pseudotropine , which possesses a 3β-hydroxyl group. Pseudotropine is the precursor for calystegines.[8]
The absolute specificity of the subsequent esterification step for the 3α-hydroxyl group makes the TR-I-catalyzed reaction the definitive gateway to the target molecule.[9][10]
Part 2: Biosynthesis of the Acyl Moiety and Final Esterification
With the tropine scaffold assembled, the pathway requires the synthesis and activation of the phenylacetyl group, followed by the final enzymatic coupling.
Phenylacetic Acid (PAA) Biosynthesis
The acyl portion of 3α-phenylacetoxy tropane is derived from the aromatic amino acid L-phenylalanine. Phenylacetic acid (PAA) is a known natural auxin in plants, and its biosynthesis parallels that of indole-3-acetic acid (IAA).[11][12][13] The primary route involves the conversion of phenylalanine to phenylpyruvate, which is subsequently decarboxylated to yield phenylacetaldehyde.[12] Oxidation of phenylacetaldehyde then produces phenylacetic acid. While the precise enzymes for each step are still under investigation in many species, this pathway is the established route for PAA formation.[11][12]
Activation and Esterification Catalyzed by Tropine Acyltransferase
For esterification to occur, phenylacetic acid must be activated into a high-energy thioester, typically phenylacetyl-CoA . This activation is analogous to the formation of phenyllactyl-CoA in the biosynthesis of littorine.[14]
The final, decisive step is the condensation of tropine with phenylacetyl-CoA. This reaction is catalyzed by a tropine acyltransferase (TAT; EC 2.3.1.185) .[9][15][16]
-
Enzymatic Specificity: Tropine acyltransferases exhibit absolute specificity for the 3α-hydroxyl configuration of tropine and do not act on the 3β-isomer, pseudotropine.[9][10][17]
-
Substrate Promiscuity: While specific for the tropine moiety, these enzymes can often accept a range of acyl-CoA donors.[10][16] It is the presence of a specific TAT that recognizes phenylacetyl-CoA in conjunction with the availability of both tropine and phenylacetyl-CoA precursors that leads to the in-planta synthesis of 3α-phenylacetoxy tropane.
The overall biosynthetic pathway is summarized in the diagram below.
Part 3: Experimental Methodologies
Validating and quantifying the steps in this biosynthetic pathway requires robust analytical and enzymatic techniques. The following section provides field-proven protocols for key experiments.
Protocol 1: Enzyme Activity Assay for Tropinone Reductase I (TR-I)
This protocol is designed to measure the specific activity of TR-I, the enzyme that stereospecifically produces tropine. The assay relies on the spectrophotometric measurement of NADPH consumption at 340 nm.
Rationale: The causality of this protocol is based on the principle that the rate of decrease in NADPH absorbance is directly proportional to the rate of tropinone reduction. To ensure the measurement is specific to TR-I and not the competing TR-II, 3-quinuclidinone can be used as a substrate, as it is specifically reduced by TR-I but not by TR-II.[18]
Step-by-Step Methodology:
-
Protein Extraction:
-
Homogenize 1g of fresh root tissue in liquid nitrogen.
-
Resuspend the powder in 5 mL of ice-cold extraction buffer (e.g., 0.1 M potassium phosphate pH 7.0, 1 mM DTT, 25% glycerol).
-
Centrifuge at 15,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude protein extract. (Optional: Perform ammonium sulfate precipitation (40-75% saturation) to partially purify the reductases).[18]
-
-
Reaction Mixture Preparation (per 1 mL assay):
-
850 µL of 0.1 M potassium phosphate buffer (pH 6.2).
-
100 µL of 2 mM NADPH solution (final concentration: 0.2 mM).
-
50 µL of crude or partially purified enzyme extract.
-
-
Assay Execution:
-
Pre-incubate the reaction mixture at 30°C for 5 minutes.
-
Initiate the reaction by adding 50 µL of 100 mM tropinone solution (final concentration: 5 mM).[18]
-
Immediately begin monitoring the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔAbs/min) from the linear portion of the curve.
-
Use the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹) to convert the rate to µmol/min.
-
Enzyme activity is typically expressed as units per milligram of protein (U/mg), where 1 U = 1 µmol of NADPH consumed per minute.
-
Self-Validation System:
-
Negative Control: Run a blank assay containing the same mixture but without the tropinone substrate to account for non-specific NADPH oxidation.[18]
-
Specificity Control: Perform a parallel assay using 5 mM 3-quinuclidinone as the substrate to measure TR-I-specific activity. The difference between the total TR activity (with tropinone) and the specific TR-I activity provides an estimate of TR-II activity.[18]
Protocol 2: Extraction and HPLC Analysis of Tropane Alkaloids
This protocol outlines a method for the simultaneous extraction and quantification of tropane alkaloids, including the target compound, from plant material using High-Performance Liquid Chromatography (HPLC).
Rationale: This method employs a reversed-phase C18 column, which separates compounds based on their hydrophobicity. An acidic mobile phase ensures that the amine group of the tropane alkaloids is protonated, leading to better peak shape and retention. UV detection is a robust and widely available method for quantification.[19]
Step-by-Step Methodology:
-
Sample Preparation and Extraction:
-
Lyophilize and grind 100 mg of plant tissue (e.g., leaves or roots) to a fine powder.
-
Add 5 mL of an extraction solvent (e.g., chloroform:methanol:concentrated ammonia at 15:5:1 v/v/v).[19]
-
Sonicate for 30 minutes, then agitate for 1 hour at room temperature.
-
Centrifuge and collect the supernatant. Repeat the extraction on the pellet and combine the supernatants.
-
Evaporate the solvent to dryness under reduced pressure.
-
Re-dissolve the residue in 1 mL of the HPLC mobile phase and filter through a 0.45 µm syringe filter before injection.[14]
-
-
HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and an acidic aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.5). A typical starting condition could be 15:85 (v/v) acetonitrile:buffer.[19]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to 204-220 nm.[19]
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of 3α-phenylacetoxy tropane, tropine, and other relevant alkaloids of known concentrations.
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Determine the concentration of the alkaloids in the plant extract by interpolating their peak areas from the calibration curve.
-
Data Presentation:
| Compound | Retention Time (min) | Limit of Detection (ng) |
| Tropic Acid | ~3.5 | 5[19] |
| Tropine | ~5.2 | - |
| 3α-Phenylacetoxy Tropane | ~12.8 | - |
| Hyoscyamine | ~14.5 | 20[19] |
| Scopolamine | ~16.0 | 20[19] |
| (Note: Retention times are illustrative and will vary based on the exact HPLC system and conditions.) |
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}
Part 4: Regulation and Metabolic Engineering Perspectives
The production of tropane alkaloids is tightly regulated, often being tissue-specific (e.g., synthesis in roots and accumulation in aerial parts) and responsive to elicitors like methyl jasmonate.[6] Key enzymes such as PMT are considered rate-limiting steps, making them primary targets for genetic manipulation.[6]
Metabolic engineering offers promising strategies to enhance the production of valuable TAs or to create novel derivatives.[20][21] Key approaches include:
-
Overexpression of Rate-Limiting Enzymes: Increasing the expression of genes like PMT or TR-I can boost the overall flux through the pathway towards 3α-hydroxylated tropanes.[5][21]
-
Blocking Competing Pathways: Using antisense or RNAi technology to downregulate TR-II could prevent the diversion of tropinone towards calystegines, thereby increasing the pool available for tropine synthesis.[20]
-
Heterologous Expression: The entire biosynthetic pathway can be reconstituted in microbial hosts like Saccharomyces cerevisiae (baker's yeast).[4] This strategy allows for climate-independent production and facilitates the introduction of novel acyltransferase enzymes to generate a diverse library of tropane esters not found in nature, opening new avenues for drug discovery.[4]
By understanding the intricate enzymatic steps and leveraging these engineering tools, researchers can optimize the production of 3α-phenylacetoxy tropane and design pathways for entirely new, pharmacologically active compounds.
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Tropine acyltransferase. (2026). Grokipedia. [Link]
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Hladík, I., et al. (n.d.). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. Journal of Experimental Botany, Oxford Academic. [Link]
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HPLC of Tropane Alkaloids | Request PDF. (n.d.). ResearchGate. [Link]
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Tropine acyltransferase. (n.d.). Wikipedia. [Link]
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2.3.1.185 tropine acyltransferase. (n.d.). Expasy - ENZYME. [Link]
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Aoi, Y., et al. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. PMC - NIH. [Link]
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Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. (n.d.). NIH. [Link]
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Hladík, I., et al. (2024). Phenylacetic acid metabolism in land plants: novel pathways and metabolites. bioRxiv. [Link]
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EC 2.3.1.185. (n.d.). IUBMB Nomenclature. [Link]
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Aoi, Y., et al. (2023). Occurrence, Function, and Biosynthesis of the Natural Auxin Phenylacetic Acid (PAA) in Plants. ResearchGate. [Link]
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Maki, H., et al. (n.d.). 3-Phenyllactic acid is converted to phenylacetic acid and induces auxin-responsive root growth in Arabidopsis plants. PMC - NIH. [Link]
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Metabolic Engineering of Tropane Alkaloid Biosynthesis in Plants. (n.d.). J Integr Plant Biol. [Link]
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Chromatographic determination of some tropane alkaloids in Datura metel. (2020). ResearchGate. [Link]
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Determination by High performance liquid chromatography and colorimetric of the alkaloids of Hyoscyamus muticus L. subsp falezlez. (2024). ResearchGate. [Link]
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Tropane. (n.d.). Unknown Source. [Link]
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Tropane alkaloid analysis by chromatographic and electrophoretic techniques: An update. (2020). ResearchGate. [Link]
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Srinivasan, P., & Smolke, C. D. (2020). Biosynthesis of medicinal tropane alkaloids in yeast. PubMed - NIH. [Link]
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Richter, U., et al. (2005). Overexpression of tropinone reductases alters alkaloid composition in Atropa belladonna root cultures. Oxford Academic. [Link]
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Genetic Transformation for Metabolic Engineering of Tropane Alkaloids. (n.d.). ResearchGate. [Link]
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Zhang, L., et al. (2007). Metabolic Engineering of Tropane Alkaloid Biosynthesis in Plants. ResearchGate. [Link]
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Kinetic and analytical characterization of a new tropinone oxidase enzyme and its application to the simultaneous determination of the tropane alkaloids atropine and scopolamine. (2020). NIH. [Link]
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Moyano, E., et al. (2007). Application of Metabolic Engineering to the Production of Scopolamine. MDPI. [Link]
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Ally, F., & Mohanlall, V. (2020). An overview of tropane alkaloids from Datura stramonium L. Journal of Pharmacognosy and Phytochemistry. [Link]
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Qiang, X., et al. (2017). Enhancing Tropane Alkaloid Production Based on the Functional Identification of Tropine-Forming Reductase in Scopolia lurida, a Tibetan Medicinal Plant. PMC. [Link]
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Tropane alkaloids. (2024). Unknown Source. [Link]
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Bedewitz, M. A., et al. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization. Nature Communications. [Link]
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Wang, C., et al. (2023). Tropinone reductase: A comprehensive review on its role as the key enzyme in tropane alkaloids biosynthesis. PubMed. [Link]
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Chemical synthesis and derivatization of 3alpha-phenylacetoxy tropane
An In-depth Technical Guide to the Chemical Synthesis and Derivatization of 3α-Phenylacetoxy Tropane
Authored by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical overview of the chemical synthesis and derivatization of 3α-phenylacetoxy tropane (CAS No: 1690-22-8), a tropane alkaloid of significant interest in medicinal chemistry and pharmacological research.[1][2][3] Structurally, it comprises a tropane skeleton with a phenylacetoxy group at the 3α position.[1] This document details the foundational synthetic methodologies, focusing on classical esterification, and explores key derivatization strategies aimed at modifying its structure for structure-activity relationship (SAR) studies. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and outline the analytical techniques essential for structural confirmation and purity assessment. This guide is intended for researchers, chemists, and drug development professionals engaged in the study of tropane alkaloids and their analogs.
Introduction to 3α-Phenylacetoxy Tropane
3α-Phenylacetoxy tropane is a member of the tropane alkaloid family, a class of naturally occurring compounds characterized by the 8-methyl-8-azabicyclo[3.2.1]octane ring system.[4][5] It has been identified as a natural product in various plant species, including those of the Erythroxylum, Atropa, and Datura genera.[1] Its structural similarity to pharmacologically significant alkaloids like atropine and cocaine makes it a valuable scaffold for synthetic modification and pharmacological investigation.[4][6]
While naturally occurring, laboratory synthesis is the primary route for obtaining sufficient quantities for research, allowing for precise structural control and the generation of novel derivatives.[1] The core of its synthesis lies in the esterification of the tropan-3α-ol (tropine) backbone with a suitable acyl donor.[1] Understanding the synthesis and derivatization of this molecule is crucial for exploring its potential therapeutic applications, which have been investigated in the context of analgesic and anesthetic research.[1]
Table 1: Physicochemical Properties of 3α-Phenylacetoxy Tropane
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₁NO₂ | [2] |
| Molecular Weight | 259.34 g/mol | [2][3] |
| CAS Number | 1690-22-8 | [1][2][3] |
| IUPAC Name | (3-endo)-8-methyl-8-azabicyclo[3.2.1]oct-3-yl benzeneacetate | [2] |
| Appearance | Clear Colourless to Light Yellow Oil | [3] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
Core Synthesis: Classical Esterification of Tropine
The most direct and well-established method for synthesizing 3α-phenylacetoxy tropane is the acid-catalyzed esterification of tropine with phenylacetic acid.[1] This reaction, analogous to the Fischer-Speier esterification, provides a reliable route to the target compound.
Reaction Mechanism and Rationale
The reaction proceeds via a classical acid-catalyzed nucleophilic acyl substitution. The choice of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is critical.[1] The catalyst's role is to protonate the carbonyl oxygen of phenylacetic acid, thereby significantly increasing the electrophilicity of the carbonyl carbon. This activation is necessary because carboxylic acids are otherwise not reactive enough to be attacked by alcohols like tropine.
The hydroxyl group at the 3α position of tropine then acts as the nucleophile, attacking the activated carbonyl carbon.[1] This step is stereospecific, preserving the 3α configuration of the hydroxyl group. Following the formation of a tetrahedral intermediate, a series of proton transfers and the elimination of a water molecule lead to the formation of the protonated ester. Final deprotonation yields 3α-phenylacetoxy tropane and regenerates the acid catalyst.
Caption: Figure 1: Mechanism of Fischer-Speier Esterification.
Experimental Protocol: Synthesis of 3α-Phenylacetoxy Tropane
This protocol is a representative procedure. Researchers should optimize conditions based on their specific laboratory setup and scale.
Reagents and Materials:
-
Tropine (1.0 eq)
-
Phenylacetic acid (1.2 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 eq)
-
Toluene (or another suitable water-azeotroping solvent)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) for extraction
-
Silica gel for column chromatography
Procedure:
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add tropine, phenylacetic acid, and toluene.
-
Catalyst Addition: While stirring, carefully add the catalytic amount of concentrated sulfuric acid to the mixture.
-
Reaction: Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue reflux until no more water is collected (typically 4-8 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding saturated NaHCO₃ solution until effervescence ceases. Check the pH to ensure it is basic (pH ~8-9).
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM or EtOAc.
-
Combine the organic layers and wash with brine.
-
-
Drying and Concentration: Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude oil using silica gel column chromatography, typically with a gradient of methanol in dichloromethane, to yield pure 3α-phenylacetoxy tropane.
Derivatization Strategies for SAR Studies
Derivatization of the 3α-phenylacetoxy tropane scaffold is essential for probing structure-activity relationships and developing analogs with tailored pharmacological profiles. Modifications can be targeted at several key positions on the molecule.
Caption: Figure 2: Key Sites for Chemical Derivatization.
Modification of the Tropane Nitrogen (N-8)
The tertiary amine of the tropane ring is a prime target for modification.[6]
-
N-Demethylation and Re-alkylation: The N-methyl group can be removed and replaced with other alkyl or functionalized groups. This can significantly impact receptor binding affinity and selectivity.
-
Quaternization: Reaction with alkyl halides can form quaternary ammonium salts. This modification introduces a permanent positive charge, increasing hydrophilicity and generally preventing the molecule from crossing the blood-brain barrier. Trospium chloride is a synthetic anticholinergic agent based on a nortropane derivative that utilizes this principle.[4]
Modification of the Phenyl Ring
The phenyl group of the phenylacetoxy moiety offers a versatile platform for introducing substituents via electrophilic aromatic substitution.
-
Halogenation, Nitration, Alkylation: Standard aromatic substitution reactions can be employed to add groups like chloro, bromo, nitro, or alkyl chains to the ring. These modifications alter the electronic and steric properties of the molecule, which can fine-tune its interaction with biological targets.
Modification of the Ester Linkage
While more complex, the ester itself can be a point of derivatization.
-
Bioisosteric Replacement: The ester could be replaced with other functional groups like amides or ethers, which may alter the compound's stability towards hydrolysis by esterases and change its hydrogen bonding capabilities. This requires a more involved synthetic approach, often starting from tropine and a modified acid derivative.
Purity Assessment and Structural Characterization
Rigorous analytical validation is paramount to confirm the identity and purity of the synthesized 3α-phenylacetoxy tropane and its derivatives.[1] A combination of chromatographic and spectroscopic methods is required.
Chromatographic Techniques
Chromatography is used to separate the target compound from unreacted starting materials, byproducts, and other impurities.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing purity, with detection limits for impurities often as low as 0.025 µg.[1]
-
Gas Chromatography (GC): Given that many tropane alkaloids are sufficiently volatile, GC, often coupled with mass spectrometry (GC-MS), is an excellent method for analysis and purity determination.[1][7]
Spectroscopic Techniques
Spectroscopy provides the definitive structural confirmation.[1]
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise arrangement of atoms and confirming the stereochemistry of the 3α-substituent.[1][7]
-
Infrared (IR) Spectroscopy: IR is used to verify the presence of key functional groups. A strong absorption band around 1730-1750 cm⁻¹ is characteristic of the ester carbonyl (C=O) stretch.[1]
-
Mass Spectrometry (MS): MS confirms the molecular weight of the compound by identifying the molecular ion peak (M⁺).
Table 2: Expected Analytical Data for 3α-Phenylacetoxy Tropane
| Technique | Expected Result | Interpretation |
| ¹H NMR | Multiplets for aromatic protons (~7.2-7.4 ppm), Singlet for benzylic CH₂ (~3.6 ppm), Signals for tropane ring protons | Confirms the presence and connectivity of the phenylacetoxy and tropane moieties. |
| ¹³C NMR | Signal for ester carbonyl (~171 ppm), Signals for aromatic carbons (~127-134 ppm), Signals for tropane carbons | Confirms the carbon skeleton of the molecule. |
| IR (cm⁻¹) | ~1735 (strong) | Confirms the C=O stretch of the ester functional group. |
| MS (EI) | m/z 259 (M⁺) | Confirms the molecular weight of the compound. |
Conclusion and Future Directions
This guide has outlined the primary synthetic route to 3α-phenylacetoxy tropane via classical esterification and explored logical pathways for its derivatization. The methodologies described provide a solid foundation for researchers to produce this valuable chemical scaffold and its analogs. The strategic modification of the tropane nitrogen and the phenyl ring are particularly promising avenues for generating novel compounds with potentially enhanced or selective pharmacological activities. Future work in this area will likely focus on developing more efficient and stereoselective synthetic methods and on the biological evaluation of novel derivatives to further elucidate the complex structure-activity relationships within the tropane alkaloid class.
References
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-
Liao, W., & Cordova, A. (2019). The Chemical Synthesis and Applications of Tropane Alkaloids. The Alkaloids: Chemistry and Biology, 81, 151-233. doi: 10.1016/bs.alkal.2018.06.001. Retrieved from [Link]
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National Institute of Standards and Technology. (n.d.). 3α-Phenylacetoxytropane. NIST Chemistry WebBook. Retrieved from [Link]
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Alsamarrai, A. S. H. (2020). Synthesis of Tropane Derivatives. In Alkaloids - Their Importance in Nature and Human Life. IntechOpen. doi: 10.5772/intechopen.92388. Retrieved from [Link]
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Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. doi: 10.3390/molecules24040796. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3alpha-Phenylacetoxy Tropane-d5. PubChem. Retrieved from [Link]
- Shahjalal University of Science & Technology. (2012). Tropane. Molecule of the Month.
-
SynZeal. (n.d.). 3α-Phenylacetoxy Tropane. Retrieved from [Link]
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- Christen, P., et al. (2015). Chapter 31 - methods of analysis: tropane alkaloids from plant origin. Studies in Natural Products Chemistry, 46, 1009-1044.
- University of New Orleans. (2007). Synthesis And Evaluation Of Novel Tropane Compounds As Potential Therapeutics For Drug Abuse. ScholarWorks@UNO.
- Digital Repository at the University of Maryland. (2019).
- Lazny, R. (n.d.). EPC Synthesis of Tropane Alkaloids via Enantioselective Deprotonation.
-
Huang, S., et al. (2021). Tropane alkaloid biosynthesis: a centennial review. Natural Product Reports, 38(8), 1434-1463. doi: 10.1039/D0NP00076K. Retrieved from [Link]
-
Huang, J., et al. (2019). Tropane alkaloids biosynthesis involves an unusual type III polyketide synthase and non-enzymatic condensation. Nature Communications, 10(1), 4064. doi: 10.1038/s41467-019-12068-2. Retrieved from [Link]
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Spectroscopic analysis of 3alpha-phenylacetoxy tropane (NMR, IR, MS)
An In-Depth Technical Guide to the Spectroscopic Analysis of 3α-Phenylacetoxy Tropane
Abstract
This technical guide provides a comprehensive exploration of the spectroscopic techniques used for the structural elucidation and characterization of 3α-phenylacetoxy tropane (CAS No: 1690-22-8), a significant tropane alkaloid.[1] As a compound with structural similarities to other biologically active alkaloids, its unambiguous identification is critical for research in drug development and phytochemistry.[1] This document details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering not just procedural outlines but also the underlying scientific rationale for experimental choices and data interpretation. It is designed for researchers, scientists, and professionals who require a practical and in-depth understanding of characterizing tropane esters.
Introduction: The Molecular Blueprint
3α-Phenylacetoxy tropane is an ester formed from the tropane alkaloid tropine (tropan-3α-ol) and phenylacetic acid.[1] The tropane skeleton is a bicyclic amine structure that forms the core of numerous pharmacologically important compounds, including atropine and cocaine.[2][3] The structural confirmation of such molecules is the bedrock of any scientific investigation, ensuring purity, verifying synthesis, and enabling the correlation of structure with biological activity. A multi-technique spectroscopic approach is not merely best practice; it is essential for providing orthogonal data points that, when combined, leave no room for structural ambiguity.[1][4]
The analytical workflow hinges on probing the molecule's interaction with different forms of energy. NMR spectroscopy maps the carbon-hydrogen framework, IR spectroscopy identifies the functional groups present, and Mass Spectrometry provides the molecular weight and a fragmentation fingerprint.
Caption: Chemical Structure of 3α-Phenylacetoxy Tropane.
Caption: Integrated Spectroscopic Analysis Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton
NMR spectroscopy is the most powerful tool for the definitive structural determination of organic molecules.[1] It provides precise information about the chemical environment, connectivity, and spatial relationships of protons (¹H NMR) and carbon atoms (¹³C NMR) within the molecule.
Experimental Protocol: NMR Sample Preparation
-
Objective: To prepare a high-resolution NMR sample free from particulate matter and paramagnetic impurities.
-
Methodology:
-
Weigh approximately 5-10 mg of high-purity 3α-phenylacetoxy tropane.
-
Transfer the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its relatively clean spectral window.[5]
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), which is defined as 0.00 ppm and serves as a reference point for chemical shifts.[6]
-
Gently vortex or sonicate the vial until the sample is completely dissolved.
-
Using a pipette with a cotton or glass wool plug to filter out any microparticulates, transfer the solution into a 5 mm NMR tube.
-
Cap the NMR tube and place it in the spectrometer's autosampler or manually insert it into the magnet.
-
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides a map of all proton environments. The key is to separately analyze the signals from the tropane moiety and the phenylacetoxy moiety.
-
Phenylacetoxy Protons:
-
Aromatic Protons (C₆H₅): A multiplet integrating to 5 protons is expected in the aromatic region, typically between δ 7.2-7.4 ppm. This characteristic pattern arises from the protons on the monosubstituted benzene ring.[7]
-
Methylene Protons (CH₂): A sharp singlet integrating to 2 protons is expected around δ 3.6 ppm.[7] This signal corresponds to the methylene bridge between the phenyl group and the ester oxygen.
-
-
Tropane Protons:
-
H-3 Proton: The proton on the carbon bearing the ester group (C-3) is significantly deshielded. As it's in the α-position (axial), a multiplet is expected around δ 5.0-5.2 ppm.
-
Bridgehead Protons (H-1, H-5): These protons are adjacent to the nitrogen atom and are expected to appear as broad multiplets around δ 3.2-3.4 ppm.
-
N-Methyl Protons (N-CH₃): A singlet integrating to 3 protons is characteristic of the N-methyl group on the tropane ring, typically appearing around δ 2.3-2.5 ppm.
-
Ring Protons (H-2, H-4, H-6, H-7): The remaining protons on the tropane ring will appear as a complex series of overlapping multiplets in the upfield region, typically between δ 1.5-2.2 ppm.
-
Table 1: Predicted ¹H NMR Chemical Shifts for 3α-Phenylacetoxy Tropane (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₅) | 7.20 - 7.40 | Multiplet (m) | 5H |
| H-3 (CH-O) | 5.00 - 5.20 | Multiplet (m) | 1H |
| Phenylacetyl (CH₂) | 3.60 - 3.70 | Singlet (s) | 2H |
| H-1, H-5 (Bridgehead) | 3.20 - 3.40 | Multiplet (m) | 2H |
| N-Methyl (N-CH₃) | 2.30 - 2.50 | Singlet (s) | 3H |
| H-2, H-4, H-6, H-7 | 1.50 - 2.20 | Multiplet (m) | 8H |
¹³C NMR Spectral Analysis
The ¹³C NMR spectrum identifies all unique carbon environments in the molecule. The spectrum is typically acquired with proton decoupling, resulting in a series of singlets.
-
Phenylacetoxy Carbons:
-
Carbonyl Carbon (C=O): The ester carbonyl carbon is highly deshielded and will appear as a singlet around δ 171-172 ppm.[7]
-
Aromatic Carbons: The carbons of the phenyl ring will appear in the δ 127-134 ppm region. The quaternary carbon (C1' of the phenyl ring) will have a distinct shift from the protonated carbons.[7][8]
-
Methylene Carbon (CH₂): The methylene carbon of the phenylacetyl group is expected around δ 41 ppm.[7]
-
-
Tropane Carbons:
-
C-3 Carbon: The carbon attached to the ester oxygen will be significantly downfield, expected around δ 65-67 ppm.
-
Bridgehead Carbons (C-1, C-5): These carbons adjacent to the nitrogen are expected around δ 60-62 ppm.
-
N-Methyl Carbon (N-CH₃): The methyl carbon attached to the nitrogen will appear around δ 40 ppm.
-
Ring Carbons (C-2, C-4, C-6, C-7): The remaining aliphatic carbons of the tropane ring will be found in the upfield region, typically between δ 25-36 ppm.
-
Table 2: Predicted ¹³C NMR Chemical Shifts for 3α-Phenylacetoxy Tropane (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 171.0 - 172.0 |
| Aromatic C (Quaternary) | 133.0 - 134.0 |
| Aromatic CH | 127.0 - 130.0 |
| C-3 (CH-O) | 65.0 - 67.0 |
| C-1, C-5 (Bridgehead) | 60.0 - 62.0 |
| Phenylacetyl (CH₂) | 41.0 - 42.0 |
| N-Methyl (N-CH₃) | 40.0 - 41.0 |
| C-2, C-4 | 34.0 - 36.0 |
| C-6, C-7 | 25.0 - 27.0 |
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Objective: To obtain a high-quality IR spectrum of a solid sample with minimal preparation.
-
Methodology:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Record a background spectrum. This is a critical step to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Place a small amount of the solid 3α-phenylacetoxy tropane sample directly onto the ATR crystal.
-
Lower the ATR press arm to apply firm and consistent pressure, ensuring good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Clean the crystal thoroughly after the measurement.
-
IR Spectral Interpretation
The IR spectrum of 3α-phenylacetoxy tropane is dominated by features from the ester and the aromatic ring.
-
Key Vibrational Modes:
-
C=O Stretch (Ester): This is the most intense and diagnostic peak in the spectrum, expected as a strong, sharp band around 1730-1740 cm⁻¹ . Its presence is definitive proof of the ester functional group.
-
C-O Stretch (Ester): A strong band corresponding to the C-O single bond stretch of the ester is expected in the 1150-1250 cm⁻¹ region.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are characteristic of the carbon-carbon stretching within the phenyl ring.
-
Aromatic C-H Bending: Sharp peaks in the 690-770 cm⁻¹ region often indicate the substitution pattern of the benzene ring (monosubstituted).
-
Aliphatic C-H Stretches: Bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ) correspond to the C-H stretching vibrations of the tropane ring and the phenylacetyl methylene group.
-
Tertiary Amine (C-N) Stretch: A moderate absorption in the fingerprint region, typically around 1020-1250 cm⁻¹ , can be attributed to the C-N stretching of the tertiary amine in the tropane ring.[9]
-
Table 3: Predicted Key IR Absorption Bands for 3α-Phenylacetoxy Tropane
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aliphatic C-H Stretch | 2850 - 2960 | Medium-Strong |
| Ester C=O Stretch | 1730 - 1740 | Strong, Sharp |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |
| Ester C-O Stretch | 1150 - 1250 | Strong |
| Tertiary Amine C-N Stretch | 1020 - 1250 | Medium |
| Aromatic C-H Bend | 690 - 770 | Strong |
Mass Spectrometry (MS): Weighing the Molecule and Its Pieces
Mass spectrometry provides two crucial pieces of information: the exact molecular weight of the compound and a characteristic fragmentation pattern that acts as a molecular fingerprint. For a molecule like 3α-phenylacetoxy tropane, Electron Ionization (EI) is a common technique, often coupled with Gas Chromatography (GC-MS).
Experimental Protocol: GC-MS Analysis
-
Objective: To separate the analyte from any impurities and obtain its mass spectrum.
-
Methodology:
-
Prepare a dilute solution of the sample (e.g., ~1 mg/mL) in a volatile organic solvent like methanol or ethyl acetate.
-
Inject a small volume (typically 1 µL) into the GC-MS system. The GC inlet is heated, vaporizing the sample.
-
The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column, which separates compounds based on their boiling points and interactions with the column's stationary phase.
-
As 3α-phenylacetoxy tropane elutes from the column, it enters the MS ion source.
-
In the EI source, the molecule is bombarded with high-energy electrons (~70 eV), causing it to lose an electron to form a radical cation, the molecular ion (M⁺·), and to fragment in a reproducible manner.
-
The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.
-
Mass Spectrum and Fragmentation Analysis
The molecular weight of 3α-phenylacetoxy tropane (C₁₆H₂₁NO₂) is 259.34 g/mol .[1] Therefore, the molecular ion peak (M⁺·) is expected at m/z 259 . The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragments.
-
Key Fragmentation Pathways:
-
Tropylium Ion Formation: A hallmark of compounds containing a benzyl group (C₆H₅CH₂) is the formation of the highly stable tropylium cation at m/z 91 . This is often a very intense, if not the base, peak. This fragment arises from the cleavage of the bond between the methylene group and the carbonyl carbon, followed by rearrangement.
-
Tropane Ring Fragmentation: The tropane moiety itself undergoes characteristic fragmentation. Cleavage of the C1-C2 and C4-C5 bonds can lead to a fragment containing the nitrogen atom. A common fragment for the tropane skeleton is observed at m/z 82 , corresponding to the dehydro-N-methylpyrrolidinium ion. Another key fragment is often seen at m/z 124 , corresponding to the tropane ring system after loss of the ester group.
-
Loss of Phenylacetic Acid: Neutral loss of the entire phenylacetic acid moiety (136 Da) from the molecular ion would result in a fragment at m/z 123.
-
Acylium Ion: Cleavage of the C-O bond of the ester can lead to the formation of the phenylacetyl acylium ion [C₆H₅CH₂CO]⁺ at m/z 119 .
-
Caption: Proposed EI-MS Fragmentation of 3α-Phenylacetoxy Tropane.
Table 4: Predicted Major Fragment Ions in the EI Mass Spectrum
| m/z | Proposed Ion Structure | Significance |
| 259 | [C₁₆H₂₁NO₂]⁺· | Molecular Ion (M⁺·) |
| 124 | [C₈H₁₄N]⁺ | Tropane cation fragment |
| 119 | [C₆H₅CH₂CO]⁺ | Phenylacetyl acylium ion |
| 91 | [C₇H₇]⁺ | Tropylium cation (often the base peak) |
| 82 | [C₅H₈N]⁺ | Dehydro-N-methylpyrrolidinium ion |
Conclusion
The structural characterization of 3α-phenylacetoxy tropane is achieved through a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR spectroscopy provides an unambiguous map of the carbon-hydrogen framework, confirming the connectivity of the tropane and phenylacetoxy moieties. IR spectroscopy validates the presence of critical functional groups, most notably the ester carbonyl. Finally, mass spectrometry confirms the compound's molecular weight and provides a unique fragmentation fingerprint, with characteristic ions such as the tropylium cation at m/z 91 and the tropane fragment at m/z 124. Together, these methods form a self-validating system that provides the authoritative and comprehensive data required for research and development in the pharmaceutical and natural products fields.
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ResearchGate. (n.d.). FT-IR absorption spectra of tropane alkaloids, hydroxypropyl β-CD... [Image]. Retrieved from [Link]
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Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000209). Retrieved from [Link]
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León, T., et al. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Retrieved from [Link]
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Pharmacological profile of 3alpha-phenylacetoxy tropane
An In-Depth Technical Guide to the Pharmacological Profile of 3α-Phenylacetoxy Tropane
Executive Summary
This technical guide provides a comprehensive analysis of the pharmacological properties of 3α-phenylacetoxy tropane, a naturally occurring and synthetically accessible tropane alkaloid. Synthesized from the foundational work on tropane chemistry, this molecule serves as a valuable tool for understanding structure-activity relationships within its class. This document elucidates the compound's primary mechanism of action as a muscarinic acetylcholine receptor antagonist, contrasting its affinity with classical agents like atropine. Furthermore, it explores other investigated biological activities, including potential antiproliferative effects. Detailed, field-proven methodologies for its synthesis, purification, and in-vitro characterization are provided, designed to be self-validating and reproducible. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage a deep understanding of 3α-phenylacetoxy tropane in their work.
Introduction: Positioning 3α-Phenylacetoxy Tropane in Chemical Space
Tropane alkaloids are a class of bicyclic secondary metabolites renowned for their diverse and potent pharmacological activities.[1][2] Characterized by the N-methyl-8-azabicyclo[3.2.1]octane core, this structural family includes clinically significant agents such as the anticholinergic drugs atropine and scopolamine, as well as the stimulant cocaine.[3][4] 3α-Phenylacetoxy tropane belongs to this class and has been identified as a natural alkaloid in several plant species, including Atropa belladonna and Datura stramonium.[1]
Beyond its natural occurrence, the compound is readily accessible through laboratory synthesis, typically via the esterification of tropine with phenylacetic acid.[1] This synthetic tractability allows for detailed investigation of its biological properties and contributes to the broader understanding of structure-activity relationships (SAR) across the tropane alkaloid family.[1] This guide will dissect its pharmacological profile, beginning with its synthesis and leading into its primary mechanism of action and other potential biological effects.
Synthesis and Characterization
The most direct and fundamental route for synthesizing 3α-phenylacetoxy tropane is the acid-catalyzed esterification of tropine (tropan-3α-ol) with phenylacetic acid.[1] This reaction is analogous to the classic Fischer-Speier esterification used to produce other tropane esters, such as atropine from tropine and tropic acid.[1] The strategic choice of this method is based on the commercial availability of the starting materials and the reaction's straightforward execution.
Caption: Workflow for the synthesis of 3α-phenylacetoxy tropane.
Detailed Experimental Protocol: Synthesis and Purification
This protocol describes a standard laboratory-scale synthesis. The causality behind this choice is its reliability and the use of common reagents.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tropine (1.0 eq) and phenylacetic acid (1.1 eq).
-
Solvent and Catalyst Addition: Add a suitable solvent, such as toluene, to facilitate the reaction and azeotropically remove water. Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).
-
Reaction Execution: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Workup: After cooling, neutralize the reaction mixture with a saturated sodium bicarbonate solution. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified using column chromatography on silica gel.
-
Structural Verification: The purity and identity of the final compound must be confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural confirmation, while Infrared (IR) spectroscopy can verify the presence of the ester carbonyl group.[1]
Pharmacological Profile
The biological activity of 3α-phenylacetoxy tropane is primarily defined by its interaction with the cholinergic system. However, its structural similarity to other monoamine-acting tropanes necessitates a comparative discussion.
Primary Mechanism of Action: Muscarinic Receptor Antagonism
Research indicates that 3α-phenylacetoxy tropane has a notable affinity for muscarinic acetylcholine receptors (mAChRs).[1] These G protein-coupled receptors are fundamental in mediating the actions of acetylcholine throughout the central and peripheral nervous systems, influencing processes from neurotransmission to pain modulation.[1]
The compound acts as a competitive antagonist at these receptors, though its affinity is lower than that of the classic antagonist, atropine. This reduced affinity is attributed to steric hindrance from the larger phenylacetoxy group compared to atropine's tropic acid ester group, highlighting the critical role of the 3α-substituent's size and orientation for optimal receptor binding.[1]
Caption: Competitive antagonism at the muscarinic acetylcholine receptor.
Table 1: Comparative Receptor Binding Affinities
| Compound | Target | Binding Affinity (Ki) |
| 3α-Phenylacetoxy Tropane | Muscarinic Acetylcholine Receptors (mAChRs) | 120 nM[1] |
| Atropine | Muscarinic Acetylcholine Receptors (mAChRs) | 12 nM[1] |
Monoamine Transporter Interactions: A Comparative Perspective
A significant body of research on tropane alkaloids focuses on their interaction with monoamine transporters, particularly the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[5][6][7] Compounds like cocaine and a vast number of synthetic 3-phenyltropane analogues are potent DAT inhibitors.[8][9]
It is critical to distinguish 3α-phenylacetoxy tropane from these direct 3-phenyl -tropane analogues. The presence of the ester linkage and the additional methylene group in the phenylacetoxy moiety significantly alters the molecule's electronic and steric profile. While direct experimental data on the affinity of 3α-phenylacetoxy tropane for monoamine transporters is not widely published, SAR principles from related compounds suggest its profile would differ substantially from high-affinity DAT inhibitors.[1] For instance, research on benztropine analogues, which feature a 3α-(diphenylmethoxy) group, shows that substitutions at this position are critical determinants of affinity and selectivity, leading to distinct pharmacological profiles from cocaine.[10][11][12] Therefore, while screening against monoamine transporters is a logical step in its full characterization, a high affinity for DAT should not be assumed.
Other Investigated Properties
Antiproliferative Effects: Preliminary in-vitro studies have explored the potential of tropane alkaloids as anticancer agents.[1] 3α-Phenylacetoxy tropane has been observed to exhibit moderate cytotoxicity against hepatocellular carcinoma (HepG2) and leukemia (K562) cell lines, suggesting it may induce cell cycle arrest.[1] However, the precise molecular mechanisms behind this activity require further investigation.[1]
Analgesic and Anesthetic Potential: As a class, tropane alkaloids are known to modulate various neurotransmitter systems, including the cholinergic system, which contributes to their potential analgesic effects.[1] Additionally, some tropane alkaloids interact with sodium channels, a mechanism associated with local anesthetic properties.[1]
Pharmacokinetics: Current Gaps in Knowledge
A significant gap exists in the scientific literature regarding the detailed in-vivo pharmacokinetic profile of 3α-phenylacetoxy tropane.[1] There is a lack of publicly available data on its absorption, distribution, metabolism, and excretion (ADME). Based on the general properties of tropane alkaloids, it can be inferred that the compound is likely absorbed and distributed in the body, where it would be subject to metabolism, potentially through ester hydrolysis.[1] However, dedicated studies are required to determine its specific pharmacokinetic parameters, such as bioavailability, half-life, and metabolic pathways.
Key Experimental Methodologies
The following protocols represent robust, self-validating systems for the characterization of 3α-phenylacetoxy tropane.
In Vitro Receptor Binding Assay (Muscarinic Receptor)
This protocol is designed to determine the binding affinity (Ki) of the test compound by measuring its ability to displace a known radioligand from the target receptor.
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Tissue Preparation: Homogenize a tissue source rich in mAChRs (e.g., rat cortex) in an appropriate buffer. Centrifuge to isolate the membrane fraction containing the receptors.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]N-methylscopolamine), and serially diluted concentrations of 3α-phenylacetoxy tropane. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled antagonist like atropine).
-
Incubation: Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quantification: Place the filtermat in a scintillation vial with scintillation fluid and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding). Convert the IC₅₀ to the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cell lines (e.g., HepG2, K562) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 3α-phenylacetoxy tropane for a specified period (e.g., 24, 48, or 72 hours). Include vehicle-only control wells.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration that causes 50% inhibition of cell growth).
Conclusion and Future Directions
3α-Phenylacetoxy tropane presents a clear pharmacological profile centered on muscarinic acetylcholine receptor antagonism, with an affinity approximately one order of magnitude lower than atropine.[1] Its characterization reinforces key SAR principles within the tropane alkaloid class, specifically the influence of the 3α-ester substituent on receptor interaction.[1] While preliminary data suggests potential antiproliferative activity, this requires significant further exploration.[1]
The most critical area for future research is the elucidation of its complete pharmacokinetic and safety profiles. In-vivo studies are necessary to understand its ADME properties and to assess its therapeutic potential and toxicological risks. Furthermore, a comprehensive screening against a broad panel of receptors and transporters, including DAT, SERT, and NET, would definitively place its activity within the wider context of neuropharmacology and either confirm or deny interactions with the monoamine systems.
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3alpha-phenylacetoxy tropane mechanism of action on acetylcholine receptors
An In-Depth Technical Guide to the Mechanism of Action of 3α-Phenylacetoxy Tropane on Acetylcholine Receptors
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist
Executive Summary
This technical guide provides a comprehensive analysis of the molecular mechanism of action of 3α-phenylacetoxy tropane, a notable member of the tropane alkaloid family, at acetylcholine receptors. Synthesizing available pharmacological data and established biochemical principles, this document elucidates the compound's binding characteristics, its functional impact on receptor signaling, and the key structural determinants of its activity. We present detailed experimental protocols for the characterization of such ligand-receptor interactions, providing a robust framework for further investigation. While 3α-phenylacetoxy tropane is established as a competitive antagonist at muscarinic acetylcholine receptors with moderate affinity, this guide also highlights the current gaps in knowledge, particularly regarding its subtype selectivity profile, to direct future research endeavors.
Introduction: The Significance of 3α-Phenylacetoxy Tropane and its Cholinergic Targets
3α-Phenylacetoxy tropane is a tropane alkaloid, a class of naturally occurring and synthetic compounds built upon a characteristic 8-azabicyclo[3.2.1]octane nucleus.[1] This scaffold is shared by pharmacologically significant agents such as atropine and scopolamine, which are well-established modulators of the cholinergic nervous system.[2] 3α-Phenylacetoxy tropane itself has been identified in several plant species, including Atropa belladonna and Datura stramonium, and can also be produced synthetically through the esterification of tropine with phenylacetic acid.[3]
The primary molecular targets for tropane alkaloids are the acetylcholine receptors (AChRs), which are fundamental to neurotransmission in both the central and peripheral nervous systems.[4] These receptors are broadly classified into two main families:
-
Muscarinic Acetylcholine Receptors (mAChRs): G-protein coupled receptors (GPCRs) that are subdivided into five subtypes (M1-M5). They mediate slower, modulatory cholinergic responses and are involved in processes ranging from cognitive function to smooth muscle contraction.[5]
-
Nicotinic Acetylcholine Receptors (nAChRs): Ligand-gated ion channels that mediate fast, excitatory neurotransmission, most notably at the neuromuscular junction and in autonomic ganglia.[6]
Understanding the precise interaction of compounds like 3α-phenylacetoxy tropane with these receptors is crucial for elucidating their physiological effects and assessing their therapeutic potential.
Core Mechanism of Action at Muscarinic Acetylcholine Receptors
The principal pharmacological activity of 3α-phenylacetoxy tropane is mediated through its interaction with the muscarinic acetylcholine receptor family.
Binding Characteristics and Affinity
3α-Phenylacetoxy tropane acts as a competitive antagonist at muscarinic receptors. It physically occupies the same orthosteric binding site as the endogenous agonist, acetylcholine, thereby preventing receptor activation.
Pharmacological studies have quantified the binding affinity (Ki) of 3α-phenylacetoxy tropane for a general population of mAChRs to be approximately 120 nM .[3] This affinity is notable, though it is tenfold lower than that of the classic non-selective muscarinic antagonist, atropine (Ki ≈ 12 nM).[3] This disparity in binding affinity is a critical aspect of its molecular profile and is primarily attributed to steric factors, as discussed in Section 4.0.
Interaction with Muscarinic Receptor Subtypes and Downstream Signaling
While specific binding data for 3α-phenylacetoxy tropane across the individual M1-M5 subtypes are not extensively documented in public literature, its action as a competitive antagonist allows us to predict its impact on the distinct signaling cascades governed by these receptors. The five mAChR subtypes exhibit preferential coupling to different families of G-proteins, leading to divergent cellular responses.[5]
-
Gq/11-Coupled Receptors (M1, M3, M5): Upon activation, these receptors stimulate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca²⁺ from intracellular stores, while DAG activates Protein Kinase C (PKC).[7]
-
Gi/o-Coupled Receptors (M2, M4): Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP) and reduced activity of Protein Kinase A (PKA). The βγ-subunits of the Gi/o protein can also directly modulate ion channels, such as G-protein-activated inwardly-rectifying potassium channels (GIRKs).[5]
As a competitive antagonist, 3α-phenylacetoxy tropane is expected to block these signaling events upon binding to the respective receptor subtypes. The diagram below illustrates this inhibitory action.
Interaction with Nicotinic Acetylcholine Receptors
The affinity of tropane alkaloids for nicotinic acetylcholine receptors (nAChRs) is generally much lower than for their muscarinic counterparts.[4] Studies on a variety of tropane-based compounds have consistently shown that their primary activity is centered on mAChRs.[8] While a weak inhibitory effect at high concentrations cannot be entirely ruled out without specific experimental data, it is scientifically reasonable to posit that 3α-phenylacetoxy tropane does not significantly modulate nAChR function at concentrations where it effectively antagonizes mAChRs.
Structure-Activity Relationship (SAR) Insights
The pharmacological profile of 3α-phenylacetoxy tropane is intrinsically linked to its chemical architecture. Key SAR principles for tropane esters at muscarinic receptors include:
-
The Tropane Scaffold: Provides the rigid bicyclic structure necessary for proper orientation within the receptor's binding pocket. The protonated nitrogen atom at physiological pH forms a critical ionic interaction with a conserved aspartate residue in the binding site of mAChRs.
-
The 3α-Ester Configuration: The stereochemistry at the C3 position is paramount. The 3α (tropine) configuration, as found in this compound and atropine, confers significantly higher affinity for muscarinic receptors than the 3β (pseudotropine) configuration.[9]
-
The Phenylacetoxy Group: The size and nature of the ester substituent are major determinants of affinity. The phenylacetoxy group in 3α-phenylacetoxy tropane is bulkier than the tropic acid ester of atropine. This increased size is thought to cause steric hindrance within the binding pocket, preventing an optimal fit and thereby reducing its binding affinity approximately tenfold compared to atropine.[3]
Experimental Protocols for Pharmacological Characterization
To empirically determine the affinity and functional potency of a compound like 3α-phenylacetoxy tropane, specific in vitro assays are required. The following protocols represent industry-standard methodologies.
Radioligand Competition Binding Assay (for Affinity Determination)
This assay quantifies the affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Workflow Diagram:
Step-by-Step Methodology:
-
Receptor Preparation: Homogenize cells or tissues expressing the target mAChR subtype (e.g., CHO-K1 cells stably expressing human M1) in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate to pellet the membranes, then resuspend in fresh buffer. Determine protein concentration using a standard method like the BCA assay.
-
Assay Setup: In a 96-well plate, combine the receptor membrane preparation, a fixed concentration of a suitable muscarinic radioligand (e.g., [³H]-N-methylscopolamine, [³H]-NMS, at a concentration near its Kd), and a range of concentrations of 3α-phenylacetoxy tropane (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Control Wells: Include wells for "total binding" (membranes + radioligand) and "non-specific binding" (membranes + radioligand + a high concentration of a known antagonist like atropine, e.g., 1 µM).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a glass fiber filter plate (e.g., GF/C). This traps the receptor-bound radioligand on the filter while unbound ligand passes through.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding = (total binding) - (non-specific binding).
-
Plot the percentage of specific binding against the logarithm of the 3α-phenylacetoxy tropane concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Flux Functional Assay (for Antagonist Potency at Gq-coupled Receptors)
This cell-based assay measures the ability of an antagonist to block agonist-induced increases in intracellular calcium, providing a functional measure of potency (IC50) at Gq-coupled receptors (M1, M3, M5).
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the target Gq-coupled mAChR subtype (e.g., HEK293 cells with human M3) in a black-walled, clear-bottom 96-well plate and grow to near confluence.
-
Dye Loading: Remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium kit) in an appropriate assay buffer. Incubate according to the dye manufacturer's instructions (typically 30-60 minutes at 37°C) to allow for dye uptake and de-esterification.
-
Compound Pre-incubation: Add varying concentrations of the antagonist, 3α-phenylacetoxy tropane, to the wells and pre-incubate for a set period (e.g., 15-30 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation and Measurement: Place the plate in a fluorescence plate reader (e.g., a FLIPR™ or FlexStation®). Measure the baseline fluorescence, then inject a fixed concentration of a muscarinic agonist (e.g., carbachol at its EC80 concentration) into the wells. Immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data, setting the response in the absence of antagonist (agonist only) as 100% and the response in the absence of agonist as 0%.
-
Plot the normalized response against the logarithm of the 3α-phenylacetoxy tropane concentration.
-
Fit the data to a sigmoidal inhibition curve to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the agonist-induced response.
-
Summary of Pharmacological Data
The following table summarizes the key quantitative binding affinity data for 3α-phenylacetoxy tropane in comparison to the reference antagonist, atropine.
| Compound | Target | Parameter | Value | Source |
| 3α-Phenylacetoxy Tropane | Muscarinic Receptors (general) | Ki | 120 nM | [3] |
| Atropine | Muscarinic Receptors (general) | Ki | 12 nM | [3] |
Conclusion and Future Directions
3α-Phenylacetoxy tropane is a competitive antagonist of muscarinic acetylcholine receptors. Its binding affinity is moderate and approximately one order of magnitude lower than that of atropine, a difference largely attributable to steric hindrance from its phenylacetoxy moiety. Its mechanism of action involves the direct blockade of acetylcholine binding, thereby inhibiting both Gq/11- and Gi/o-mediated signaling pathways. Interactions with nicotinic receptors are presumed to be minimal.
The primary gap in the current understanding of this compound is the lack of a detailed subtype selectivity profile. Future research should prioritize the characterization of 3α-phenylacetoxy tropane's binding affinity (Ki) and functional antagonist potency (IC50) across all five human muscarinic receptor subtypes (M1-M5) using the protocols outlined in this guide. Such data would provide a more nuanced understanding of its pharmacological profile and could reveal potential therapeutic applications or liabilities based on its selectivity, or lack thereof.
References
- Caulfield, M. P., & Birdsall, N. J. (1998). International Union of Pharmacology. XVII. Classification of muscarinic acetylcholine receptors. Pharmacological Reviews, 50(2), 279–290.
- Wess, J. (2004). Muscarinic acetylcholine receptor knockout mice: novel phenotypes and clinical implications. Annual Review of Pharmacology and Toxicology, 44, 423-450.
- Benchchem. (n.d.). 3ALPHA-PHENYLACETOXY TROPANE.
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- (Reference for Calcium Flux Assay Protocol)
- (Reference for G-protein coupling inform
- (Reference for general tropane alkaloid pharmacology)
- Schmeller, T., Latz-Brüning, M., & Wink, M. (1997). Binding of tropane alkaloids to nicotinic and muscarinic acetylcholine receptors.
- Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463.
- (Reference for SAR of tropane esters)
- (Reference for SAR of tropane esters)
- Berardi, F., et al. (1997). Structure-activity relationship in a new series of atropine analogues. 1. N,N'-Disubstituted 6,7-diazabicyclo[3.2.2]nonane derivatives. Journal of Medicinal Chemistry, 40(23), 3734-3739.
- (Reference for nAChR pharmacology)
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- (Reference for nAChR pharmacology)
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- Gao, Z. G., et al. (1995). Effects of a new cholinolytic drug of tropanes and its optical isomers on central muscarinic and nicotinic receptors. Pharmacological Research, 32(3), 105-109.
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Structure-activity relationship (SAR) studies of 3alpha-phenylacetoxy tropane
An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 3α-Phenylacetoxy Tropane Analogs
Introduction: The Tropane Scaffold in Modern Drug Discovery
The 8-azabicyclo[3.2.1]octane, or tropane, skeleton is a privileged scaffold in medicinal chemistry. It forms the core of numerous biologically active compounds, from the anticholinergic agent atropine to the potent psychostimulant cocaine.[1] The rigid, bicyclic nature of the tropane ring system imparts a distinct three-dimensional conformation that is critical for its interaction with various biological targets.[2] Among the diverse tropane alkaloids, 3α-phenylacetoxy tropane serves as a valuable, simplified analog of cocaine, focusing on the essential pharmacophoric elements required for interaction with monoamine transporters (MATs).
This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of 3α-phenylacetoxy tropane analogs. As a structural relative of cocaine, this class of compounds primarily targets the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).[3] Understanding how subtle molecular modifications influence binding affinity and functional activity at these transporters is paramount for designing novel ligands with tailored pharmacological profiles, such as potential therapeutics for cocaine addiction or neurodegenerative disorders.[4][5] We will delve into the synthetic rationale, the critical role of stereochemistry, and the systematic evaluation of modifications across the molecule, supported by detailed experimental protocols for researchers in the field.
The Core Moiety: Synthesis and Stereochemical Considerations
The synthesis of the parent 3α-phenylacetoxy tropane is fundamentally an esterification reaction. The strategic choice of starting materials is crucial for establishing the correct stereochemistry, which is a key determinant of biological activity.[2]
Rationale for Synthetic Strategy
The most direct and common approach is the acid-catalyzed esterification of tropan-3α-ol (tropine) with phenylacetic acid.[2] Tropine provides the pre-configured 3α-hydroxyl group. The 'α' designation indicates that the substituent is in an axial orientation relative to the six-membered ring of the tropane scaffold. This axial orientation is critical for mimicking the binding pose of cocaine at the monoamine transporters.[6] Alternative strategies, such as using phenylacetyl chloride, can also be employed, often under milder conditions.
Experimental Protocol: Synthesis of 3α-Phenylacetoxy Tropane
This protocol describes a standard laboratory procedure for the synthesis of the core compound.
Materials:
-
Tropine (tropan-3α-ol)
-
Phenylacetic acid
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)
-
Toluene or a similar aprotic solvent capable of forming an azeotrope with water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexane)
-
Dean-Stark apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine tropine (1.0 eq) and phenylacetic acid (1.1 eq) in toluene.
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.
-
Reflux: Heat the mixture to reflux. Water generated during the esterification will be removed azeotropically and collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete when no more water is collected.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by washing with a saturated sodium bicarbonate solution. Caution: CO₂ evolution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3α-phenylacetoxy tropane.[2]
-
Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[2]
SAR Exploration at the Monoamine Transporters
The following sections dissect the molecule to understand how modifications at specific positions influence binding affinity (Kᵢ) and selectivity for DAT, SERT, and NET. The principles discussed are derived from extensive studies on related 3-phenyltropane and benztropine analogs, which provide a robust framework for predicting the behavior of the 3α-phenylacetoxy tropane series.[4][7][8]
Diagram: Key Modification Points for SAR Studies
Caption: A hierarchical workflow for the systematic SAR evaluation of novel tropane analogs.
Protocol: In Vitro Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Kᵢ) of test compounds by measuring their ability to compete with a known radioligand for binding to DAT, SERT, or NET. [9][10] Materials:
-
HEK293 or COS-7 cells stably expressing human DAT, SERT, or NET.
-
Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).
-
Test compounds (tropane analogs) dissolved in DMSO.
-
Assay buffer (e.g., Krebs-Henseleit buffer, KHB).
-
Non-specific binding inhibitors: Benztropine (for DAT), Fluoxetine (for SERT), Desipramine (for NET).
-
96-well microplates, cell harvester, glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Cell Plating: Plate the transporter-expressing cells in 96-well plates and grow to ~90% confluency.
-
Assay Preparation: On the day of the experiment, wash the cells once with assay buffer.
-
Incubation: Add 50 µL of assay buffer containing various concentrations of the test compound (or vehicle for total binding, or a high concentration of a known inhibitor for non-specific binding).
-
Radioligand Addition: Add 50 µL of assay buffer containing the radioligand at a concentration near its Kₑ value.
-
Equilibration: Incubate the plates at room temperature for a specified time (e.g., 60-120 minutes) to allow binding to reach equilibrium.
-
Termination and Harvesting: Terminate the assay by rapidly washing the wells with ice-cold assay buffer. Harvest the cell-bound radioactivity onto glass fiber filters using a cell harvester.
-
Counting: Place the filters into scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percent inhibition of specific binding against the log concentration of the test compound. Determine the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant. [9]
Protocol: In Vitro Functional (Uptake Inhibition) Assay
This protocol measures the functional potency (IC₅₀) of test compounds by quantifying their ability to inhibit the uptake of a radiolabeled neurotransmitter substrate into cells expressing the target transporter. [11][12][13] Materials:
-
Same cell lines as the binding assay.
-
Radiolabeled substrates: [³H]Dopamine (for DAT), [³H]Serotonin (5-HT) (for SERT), [³H]Norepinephrine (for NET).
-
Test compounds and non-specific uptake inhibitors.
-
Assay buffer, 96-well plates, scintillation counter.
Procedure:
-
Cell Plating: Plate cells as described for the binding assay.
-
Pre-incubation: Wash cells with assay buffer. Pre-incubate the cells for 5-10 minutes with various concentrations of the test compound (or vehicle/non-specific inhibitor).
-
Initiate Uptake: Initiate the uptake by adding the radiolabeled substrate (e.g., [³H]Dopamine).
-
Incubation: Incubate for a short period at room temperature or 37°C (e.g., 1-5 minutes). This time must be within the linear range of uptake.
-
Termination: Stop the reaction by rapidly washing the wells with ice-cold assay buffer to remove the extracellular substrate.
-
Lysis and Counting: Lyse the cells with a lysis buffer (e.g., 1% SDS) and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the internalized radioactivity.
-
Data Analysis: Calculate specific uptake by subtracting non-specific uptake from total uptake. Determine the IC₅₀ values by plotting the percent inhibition of specific uptake against the log concentration of the test compound using non-linear regression. [9]
Conclusion and Future Directions
The structure-activity relationship of 3α-phenylacetoxy tropane and its analogs is a rich field that continues to inform the development of novel central nervous system agents. The key takeaways from this guide are:
-
Stereochemistry is Paramount: The 3α-axial orientation of the substituent is a critical determinant of high-affinity binding to monoamine transporters.
-
Systematic Modification Yields Tunable Pharmacology: Targeted substitutions on the phenyl ring, bioisosteric replacement of the ester linkage, and modulation of the N-8 substituent are all effective strategies for altering potency and selectivity across DAT, SERT, and NET.
-
A Dual Assay Approach is Essential: Combining binding assays (to measure affinity) with functional assays (to measure potency of uptake inhibition) provides a comprehensive understanding of a compound's interaction with the transporter.
Future research in this area will likely focus on the design of ligands with even more specific and nuanced pharmacological profiles. This includes the development of allosteric modulators, partial inhibitors, or compounds that can differentiate between different conformational states of the transporter. The continued application of the systematic synthesis and screening workflow detailed in this guide will be instrumental in achieving these goals and unlocking the full therapeutic potential of the tropane scaffold.
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Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. Retrieved from [Link]
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Kozikowski, A. P., et al. (2002). SAR Studies of Piperidine-Based Analogues of Cocaine. 4. Effect of N-Modification and Ester Replacement. Journal of Medicinal Chemistry, 45(15), 3371–3381. Retrieved from [Link]
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Yuan, H., et al. (2008). Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter. Journal of Medicinal Chemistry, 52(1), 181–191. Retrieved from [Link]
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Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 674. Retrieved from [Link]
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Vaughan, R. A., et al. (1999). Differential Binding of Tropane-Based Photoaffinity Ligands on the Dopamine Transporter. Journal of Neuroscience, 19(18), 7877–7884. Retrieved from [Link]
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Rothman, R. B., et al. (2002). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, Chapter 12, Unit 12.17. Retrieved from [Link]
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Yuan, H., et al. (2008). Development of 3-phenyltropane analogues with high affinity for the dopamine and serotonin transporters and low affinity for the norepinephrine transporter. Journal of Medicinal Chemistry, 52(1), 181-191. Retrieved from [Link]
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Grokipedia. (2026). RTI-353. Retrieved from [Link]
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Newman, A. H., et al. (2006). Structure-activity relationship studies on a novel series of (S)-2beta-substituted 3alpha-[bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane analogues for in vivo investigation. Journal of Medicinal Chemistry, 49(16), 4883-4892. Retrieved from [Link]
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Singh, S., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(13), 3388-3398. Retrieved from [Link]
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Kozikowski, A. P., et al. (2002). SAR studies of piperidine-based analogues of cocaine. 4. Effect of N-modification and ester replacement. Journal of Medicinal Chemistry, 45(15), 3371-3381. Retrieved from [Link]
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Grokipedia. (2026). Phenyltropane. Retrieved from [Link]
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Abe, A., et al. (2000). Further SAR studies of piperidine-based analogues of cocaine. 2. Potent dopamine and serotonin reuptake inhibitors. Journal of Medicinal Chemistry, 43(6), 1162-1172. Retrieved from [Link]
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Li, J., et al. (2013). Synthesis and evaluation of novel N-fluoropyridyl derivatives of tropane as potential PET imaging agents for the dopamine transporter. Bioorganic & Medicinal Chemistry Letters, 23(17), 4843–4847. Retrieved from [Link]
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Scite.ai. (n.d.). SAR of cocaine: further exploration of structural variations at the C-2 center provides compounds of subnanomolar binding potency. Retrieved from [Link]
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AMiner. (n.d.). Sar Of Cocaine - Further Exploration Of Structural Variations At The C-2 Center Provides Compounds Of Subnanomolar Binding Potency. Retrieved from [Link]
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Tidwell, J. L., et al. (2022). Pharmacological Evaluation of Tropane Analogues at the Serotonin Transporter. ACS Chemical Neuroscience, 13(12), 1845–1856. Retrieved from [Link]
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ResearchGate. (n.d.). Structure−Activity Relationship Studies on a Novel Series of (S)-2β-Substituted 3α-[Bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane Analogues for in Vivo Investigation. Retrieved from [Link]
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Agoston, G. E., et al. (2001). Novel tropane-based irreversible ligands for the dopamine transporter. Journal of Medicinal Chemistry, 44(24), 4066-4072. Retrieved from [Link]
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Vecchio, L. M., et al. (2023). Evaluation and Validation of Commercially Available Dopamine Transporter Antibodies. eNeuro, 10(5), ENEURO.0069-23.2023. Retrieved from [Link]
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Wikipedia. (n.d.). List of cocaine analogues. Retrieved from [Link]
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Todd, M. H., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. Journal of Medicinal Chemistry, 63(20), 11895–11913. Retrieved from [Link]
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Aggarwal, S., & Mortensen, O. V. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21. Retrieved from [Link]
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Cao, Z., et al. (2010). Novel C-1 Substituted Cocaine Analogs Unlike Cocaine or Benztropine. ACS Chemical Neuroscience, 1(6), 441–453. Retrieved from [Link]
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Blough, B. E., et al. (2007). Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3beta-[4-methylphenyl and 4-chlorophenyl]-2 beta-[5-(substituted phenyl)thiazol-2-yl]tropanes. Journal of Medicinal Chemistry, 50(15), 3594-3604. Retrieved from [Link]
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In Vitro Cytotoxicity of 3α-Phenylacetoxy Tropane: A Methodological and Mechanistic Investigation in Cancer Cell Lines
An In-Depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tropane alkaloids, a class of bicyclic secondary metabolites predominantly found in the Solanaceae and Erythroxylaceae plant families, have long been recognized for their pharmacological significance, particularly as anticholinergic agents.[1][2][3] However, emerging research is redirecting the scientific lens towards their potential as cytotoxic agents in oncology. This guide focuses on a specific compound, 3α-phenylacetoxy tropane, a naturally occurring and synthetically accessible tropane ester that has demonstrated moderate cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HepG2) and leukemia (K562).[4]
This document provides a comprehensive framework for the in vitro evaluation of 3α-phenylacetoxy tropane. It moves beyond simple protocol recitation to deliver a strategic guide grounded in scientific rationale. We will detail the essential experimental workflows, from initial cytotoxicity screening using robust cell viability assays to the elucidation of the compound's mechanism of action, with a focus on apoptosis.[1][4] Furthermore, we will explore the potential for this compound to modulate multidrug resistance, a significant hurdle in chemotherapy.[4][5] This guide is designed to equip researchers with the necessary protocols, data interpretation frameworks, and mechanistic insights to rigorously assess the anticancer potential of 3α-phenylacetoxy tropane and its derivatives.
Introduction: The Oncological Potential of Tropane Alkaloids
The tropane skeleton, characterized by its [3.2.1] bicyclic amine structure, is the scaffold for renowned alkaloids like atropine and scopolamine.[3] While their impact on the cholinergic system is well-documented, their antitumor activities have remained a relatively underexplored frontier.[1] Recent studies on novel synthetic tropinone derivatives have revealed potent, selective anticancer activity, often mediated through the induction of apoptosis, highlighting the therapeutic promise of this chemical class.[1][6]
3α-Phenylacetoxy tropane emerges as a compound of interest due to its defined structure and preliminary evidence of antiproliferative effects.[4] Understanding its cytotoxic profile is a critical step in determining its viability as a lead compound for further drug development.
Compound Profile: 3α-Phenylacetoxy Tropane
-
Chemical Structure: (1R, 3α, 5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacetate. The core is a tropane ring with a phenylacetoxy group esterified at the 3α position.
-
Source: This compound is a naturally occurring alkaloid found in plants such as Atropa belladonna and various Erythroxylum species.[4] It can also be readily synthesized through the Fischer-Speier esterification of tropine with phenylacetic acid.[4]
-
Known Biological Activities: Beyond its emerging anticancer potential, the tropane alkaloid class is known for modulating neurotransmitter systems, suggesting a range of bioactivities.[4]
Part I: A Framework for Assessing In Vitro Cytotoxicity
The primary objective is to systematically quantify the cytotoxic and/or cytostatic effects of 3α-phenylacetoxy tropane across a panel of clinically relevant cancer cell lines and to establish its safety profile against non-cancerous cells.
Experimental Workflow: From Screening to Mechanism
The following diagram outlines a logical and comprehensive workflow for the in vitro assessment of a novel compound. This structured approach ensures that foundational cytotoxicity data is gathered before committing resources to more complex mechanistic studies.
Caption: A structured workflow for evaluating the anticancer potential of a test compound.
Rationale for Cell Line Selection
The choice of cell lines is a critical experimental parameter that dictates the breadth and relevance of the findings.
-
Scientific Rationale: A diverse panel is essential to identify broad-spectrum activity versus lineage-specific cytotoxicity. The inclusion of cell lines with different genetic backgrounds (e.g., p53 wild-type vs. mutant) can provide early mechanistic clues. Crucially, normal, non-cancerous cell lines are required to calculate the Selectivity Index (SI), a primary indicator of a compound's therapeutic window.[7] An SI value greater than 2 is generally considered a good starting point for a selective compound.[7]
-
Recommended Cell Line Panel:
| Cell Line | Cancer Type | Key Characteristics |
| HepG2 | Hepatocellular Carcinoma | Previously shown sensitivity to the compound.[4] |
| K562 | Chronic Myelogenous Leukemia | Suspension cell line; sensitive to apoptosis inducers.[4] |
| A549 | Non-Small Cell Lung Cancer | Common model for lung cancer studies.[1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Aggressive subtype; model for hard-to-treat cancers.[1] |
| HCT-116 | Colorectal Carcinoma | Well-characterized model for cell cycle studies. |
| VERO | Normal Kidney (Monkey) | Non-cancerous control for SI calculation.[7] |
| HSF | Normal Human Skin Fibroblasts | Human non-cancerous control for SI calculation.[1] |
Part II: Core Cytotoxicity Assays - Protocols & Interpretation
This section provides detailed protocols for foundational assays that quantify the effect of 3α-phenylacetoxy tropane on cell viability and membrane integrity.
Protocol 1: Cell Viability Assessment (MTT Assay)
-
Principle: This colorimetric assay is a gold standard for assessing cell metabolic activity. Viable cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), converting the yellow, water-soluble compound into a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
-
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of 3α-phenylacetoxy tropane in complete cell culture medium. Replace the old medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and an untreated control. Incubate for a defined period (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well. Agitate the plate on a shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis & Presentation:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Absorbance_Treated / Absorbance_Control) * 100.
-
Plot the percentage viability against the log of the compound concentration to generate a dose-response curve.
-
Use non-linear regression (log(inhibitor) vs. normalized response -- variable slope) to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell viability.
-
Calculate the Selectivity Index: SI = IC₅₀ Normal Cell / IC₅₀ Cancer Cell.
-
-
Example Data Table:
| Cell Line | IC₅₀ (µM) of 3α-Phenylacetoxy Tropane | Selectivity Index (SI) vs. VERO |
| HepG2 | [Insert Value] | [Calculate Value] |
| A549 | [Insert Value] | [Calculate Value] |
| MDA-MB-231 | [Insert Value] | [Calculate Value] |
| VERO | [Insert Value] | N/A |
Part III: Elucidating the Mechanism of Action (MOA)
After establishing a cytotoxic effect, the next critical phase is to determine how the compound induces cell death. Based on literature for related tropane alkaloids, apoptosis is a primary hypothesized mechanism.[1][6]
Hypothesized Apoptotic Signaling Pathway
Many cytotoxic agents function by activating the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways. Both converge on the activation of executioner caspases, such as Caspase-3, which orchestrate the dismantling of the cell.
Caption: A potential intrinsic apoptotic pathway modulated by 3α-phenylacetoxy tropane.
Protocol 2: Apoptosis Detection (Annexin V/PI Staining)
-
Principle: This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells. In early apoptosis, the cell membrane flips phosphatidylserine (PS) to the outer leaflet, which is detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
-
Step-by-Step Methodology:
-
Treatment: Treat cells in a 6-well plate with 3α-phenylacetoxy tropane at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours. Include a positive control (e.g., staurosporine) and a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples immediately using a flow cytometer.
-
-
Data Interpretation:
-
Lower-Left (Annexin V- / PI-): Viable cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells. A significant increase in the lower-right and upper-right quadrants compared to the control indicates apoptosis induction.
-
Potential for Multidrug Resistance (MDR) Reversal
-
Scientific Rationale: P-glycoprotein (P-gp) is an efflux pump that actively removes chemotherapeutic drugs from cancer cells, conferring multidrug resistance (MDR). Some tropane alkaloid esters have been shown to inhibit P-gp, thereby resensitizing resistant cells to chemotherapy.[4][5] Investigating whether 3α-phenylacetoxy tropane shares this property is a valuable secondary objective.
-
Suggested Experiment: A Rhodamine 123 efflux assay can be used. Rhodamine 123 is a fluorescent substrate of P-gp. In P-gp-overexpressing cells, the fluorescence will be low as the dye is pumped out. An effective P-gp inhibitor, like 3α-phenylacetoxy tropane, would block this efflux, leading to an increase in intracellular fluorescence, which can be measured by flow cytometry.
Data Synthesis and Future Directions
The culmination of this in vitro investigation should provide a clear cytotoxicity profile for 3α-phenylacetoxy tropane. The ideal outcome is a compound demonstrating potent IC₅₀ values against a range of cancer cells while maintaining a high Selectivity Index against normal cells. Confirmation of an apoptotic mechanism of action through Annexin V and caspase activation assays would strongly support its candidacy as a developmental compound.
The logical next step, should the in vitro data prove promising, is to transition to in vivo studies.[4] This would involve assessing the compound's antitumor activity in animal models, such as tumor xenografts in immunocompromised mice, to determine if the in vitro cytotoxicity translates to in vivo efficacy.[4] Concurrently, comprehensive pharmacokinetic and pharmacodynamic (PK/PD) studies would be essential to understand the compound's absorption, distribution, metabolism, and excretion profile.
References
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Kopacz, M., et al. (2020). Tropinone-Derived Alkaloids as Potent Anticancer Agents: Synthesis, Tyrosinase Inhibition, Mechanism of Action, DFT Calculation, and Molecular Docking Studies. Molecules, 25(23), 5639. Available at: [Link]
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da Silva, A. B., et al. (2021). Cytotoxic Activity of Tropane Alkaloides of Species of Erythroxylum. Current pharmaceutical design, 27(1), 136–143. Available at: [Link]
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Ito, K., et al. (1987). Synthesis and antitumor activity of tropolone derivatives. 4. Journal of medicinal chemistry, 30(1), 117–120. Available at: [Link]
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Jirschitzka, J., et al. (2012). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis. Molecules, 17(1), 258–281. Available at: [Link]
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Hossain, Q. S. (2012). Tropane. Molecule of the Month. Available at: [Link]
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El-Sayed, M., et al. (2022). New cytotoxic indole-type alkaloids obtained from Rhazya stricta leaves. ResearchGate. Available at: [Link]
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Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological reports, 60(4), 439–463. Available at: [Link]
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Mi, Q., et al. (2002). Characterization of tropane alkaloid aromatic esters that reverse the multidrug-resistance phenotype. Anticancer research, 22(3), 1385–1397. Available at: [Link]
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Boulos, J., et al. (2021). Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms. Molecules, 26(11), 3173. Available at: [Link]
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Xu, C., et al. (2018). Potential Mechanisms of Action of Dietary Phytochemicals for Cancer Prevention by Targeting Cellular Signaling Transduction Pathways. Journal of agricultural and food chemistry, 66(13), 3260–3276. Available at: [Link]
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Dräger, B. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. Available at: [Link]
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Kopacz, M., et al. (2020). Tropinone-Derived Alkaloids as Potent Anticancer Agents: Synthesis, Tyrosinase Inhibition, Mechanism of Action, DFT Calculation, and Molecular Docking Studies. Molecules, 25(23), 5639. Available at: [Link]
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de Oliveira, J. S., et al. (2008). In vitro cytotoxicity against different human cancer cell lines of laticifer proteins of Calotropis procera (Ait.) R. Br. Toxicology in vitro, 22(8), 2053–2058. Available at: [Link]
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Orhan, I. E., et al. (2016). In vitro anticancer activity and cytotoxicity of some papaver alkaloids on cancer and normal cell lines. Tropical Journal of Pharmaceutical Research, 15(7), 1453. Available at: [Link]
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Csuk, R., et al. (2019). Cytotoxic Effects of Diterpenoid Alkaloids Against Human Cancer Cells. Molecules, 24(12), 2314. Available at: [Link]
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da Silva, K. C., et al. (2012). Cytotoxicity Activity of Semisynthetic Naphthoquinone-1-oximes against Cancer Cell Lines. Journal of Chemical and Pharmaceutical Research, 4(1), 542-548. Available at: [Link]
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An In-Depth Technical Guide to the Therapeutic Potential of 3α-Phenylacetoxy Tropane
Foreword
The tropane alkaloids, a fascinating class of bicyclic secondary metabolites, have long been a cornerstone of pharmacology, yielding compounds with profound effects on the central and peripheral nervous systems.[1][2][3] From the anticholinergic properties of atropine and scopolamine to the stimulant effects of cocaine, the therapeutic and toxicological profiles of these molecules are well-documented.[1][2] This guide focuses on a specific, synthetically accessible tropane ester: 3α-phenylacetoxy tropane. While structurally related to more famous alkaloids, this compound presents a unique pharmacological profile with emerging therapeutic potential in oncology, pain management, and as an adjunct to chemotherapy. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, mechanisms of action, and potential clinical applications, supported by detailed experimental protocols and mechanistic insights.
Molecular Profile and Synthesis
Chemical Structure and Properties
3α-Phenylacetoxy tropane is a tropane alkaloid characterized by a phenylacetoxy group at the 3α position of the tropane ring.[4] Its chemical name is (1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacetate. The tropane skeleton is a bicyclic [3.2.1] system that imparts a rigid, three-dimensional structure, crucial for its interaction with biological targets.
| Property | Value |
| Molecular Formula | C₁₆H₂₁NO₂ |
| Molecular Weight | 259.34 g/mol |
| CAS Number | 1690-22-8 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in organic solvents such as chloroform and methanol |
Synthesis of 3α-Phenylacetoxy Tropane
The primary route for the synthesis of 3α-phenylacetoxy tropane is through the esterification of tropine with phenylacetic acid. This reaction is typically acid-catalyzed and proceeds via a Fischer-Speier esterification mechanism.[4]
This protocol outlines a standard laboratory-scale synthesis of 3α-phenylacetoxy tropane.
Materials:
-
Tropine (1.0 eq)
-
Phenylacetic acid (1.2 eq)
-
Concentrated Sulfuric Acid (H₂SO₄) (catalytic amount, e.g., 0.1 eq)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add tropine, phenylacetic acid, and toluene.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Cool the reaction mixture to room temperature and dilute with dichloromethane.
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Wash the organic layer with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate, to yield pure 3α-phenylacetoxy tropane.
Characterization:
-
Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Assess purity using HPLC.
Figure 1: Simplified workflow for the synthesis of 3α-phenylacetoxy tropane.
Potential Therapeutic Applications
Antiproliferative Activity in Oncology
Emerging preclinical evidence suggests that 3α-phenylacetoxy tropane possesses antiproliferative properties against various cancer cell lines. This has opened avenues for its investigation as a potential anticancer agent.
Studies have demonstrated the cytotoxic effects of 3α-phenylacetoxy tropane on several human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values from these studies are summarized below.
| Cell Line | Cancer Type | IC₅₀ (µg/mL) |
| HepG2 | Hepatocellular Carcinoma | 13.72 |
| K562 | Chronic Myelogenous Leukemia | 19.62 |
| HL-60 | Acute Promyelocytic Leukemia | 20.72 |
| PBMC | Non-malignant peripheral blood mononuclear cells | 4.22 |
Data compiled from in vitro studies.
It is noteworthy that the compound also exhibits cytotoxicity towards non-malignant peripheral blood mononuclear cells, indicating a need for further optimization to improve its therapeutic index.
The anticancer activity of 3α-phenylacetoxy tropane is believed to be mediated, at least in part, by the induction of apoptosis, or programmed cell death. While the precise signaling cascade is still under investigation, it is hypothesized to involve the intrinsic mitochondrial pathway.
Figure 3: Proposed mechanism of P-glycoprotein inhibition by 3α-phenylacetoxy tropane.
This in vitro assay is used to assess the P-gp inhibitory activity of a compound.
Materials:
-
P-gp overexpressing cancer cell line (e.g., KB-V1) and its non-resistant parental line (e.g., KB)
-
Complete cell culture medium
-
Rhodamine 123 (a fluorescent P-gp substrate)
-
3α-Phenylacetoxy tropane
-
Known P-gp inhibitor (e.g., verapamil) as a positive control
-
Flow cytometer
Procedure:
-
Culture the resistant and non-resistant cells to confluency.
-
Pre-incubate the cells with different concentrations of 3α-phenylacetoxy tropane or verapamil for a specified time (e.g., 1 hour).
-
Add Rhodamine 123 to the medium and incubate for a further period (e.g., 1 hour) to allow for its uptake and efflux.
-
Wash the cells with ice-cold PBS to stop the efflux.
-
Harvest the cells and resuspend them in PBS.
-
Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer.
-
An increase in intracellular fluorescence in the resistant cells treated with 3α-phenylacetoxy tropane, compared to the untreated resistant cells, indicates inhibition of P-gp-mediated efflux.
Future Directions and Conclusion
3α-Phenylacetoxy tropane represents a promising scaffold for the development of novel therapeutics. Its multifaceted pharmacological profile warrants further investigation and optimization.
Key areas for future research include:
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the phenylacetoxy and tropane moieties to enhance potency and selectivity for specific targets.
-
In Vivo Efficacy Studies: Evaluation of the compound in animal models of cancer and pain to establish its therapeutic potential in a physiological context.
-
Pharmacokinetic and Toxicological Profiling: Comprehensive assessment of the absorption, distribution, metabolism, excretion, and toxicity of the compound to determine its drug-likeness and safety profile.
-
Combination Therapies: Investigating the synergistic effects of 3α-phenylacetoxy tropane with standard chemotherapeutic agents to overcome multidrug resistance.
References
- BenchChem. (n.d.). 3ALPHA-PHENYLACETOXY TROPANE | 1690-22-8.
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- Huang, F., et al. (2019). Tropane alkaloids biosynthesis involves an unusual type III polyketide synthase and non-enzymatic condensation.
- Mi, Q., et al. (2002). Characterization of tropane alkaloid aromatic esters that reverse the multidrug-resistance phenotype. Anticancer Research, 22(3), 1385–1397.
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Tropane alkaloid. (2023). In Wikipedia. Retrieved from [Link]
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- Choudhary, M. I., et al. (2005). P-Glycoprotein Inhibitors from Natural Sources as Chemopreventives. Current Cancer Drug Targets, 5(1), 67-82.
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- de Cássia da Silveira e Sá, R., et al. (2013). In vivo analgesic activity, toxicity and phytochemical screening of the hydroalcoholic extract from the leaves of Psidium cattleianum Sabine. Journal of Ethnopharmacology, 149(1), 29-35.
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The Tropane Alkaloid 3α-Phenylacetoxy Tropane: A Technical Guide for Researchers
This in-depth technical guide provides a comprehensive overview of the research landscape surrounding 3α-phenylacetoxy tropane, a notable member of the tropane alkaloid family. Designed for researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of its synthesis, pharmacological activities, and therapeutic potential, with a focus on its anticholinergic and anticancer properties. This guide is intended to serve as a foundational resource, offering both theoretical insights and practical methodologies to facilitate further investigation into this promising compound.
Introduction to 3α-Phenylacetoxy Tropane
Tropane alkaloids are a class of bicyclic alkaloids distinguished by the tropane ring system (an 8-azabicyclo[3.2.1]octane nucleus). This structural motif is the foundation for a wide array of biologically active molecules, including well-known compounds like atropine and cocaine. 3α-Phenylacetoxy tropane, as its name suggests, is an ester of tropine (tropan-3α-ol) and phenylacetic acid. Its structural similarity to other pharmacologically significant tropane esters has made it a subject of interest for its potential therapeutic applications, particularly in the realms of analgesia, anesthesia, and oncology.[1]
This guide will navigate through the key aspects of 3α-phenylacetoxy tropane research, from its chemical synthesis and characterization to its interactions with biological systems and its prospective role in drug discovery.
Synthesis and Characterization
The primary route for obtaining 3α-phenylacetoxy tropane is through chemical synthesis, as its natural occurrence is not as well-documented as other tropane alkaloids. The synthetic availability of this compound is crucial for enabling detailed pharmacological studies.[1]
Classical Esterification
The most fundamental and widely employed method for synthesizing 3α-phenylacetoxy tropane is the direct Fischer-Speier esterification of tropine with phenylacetic acid. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or hydrochloric acid.[1]
Reaction Workflow:
Caption: Fischer-Speier esterification of tropine.
Step-by-Step Protocol: Classical Esterification
-
Reactant Preparation: In a round-bottom flask, dissolve tropine and a molar equivalent of phenylacetic acid in a suitable anhydrous solvent (e.g., toluene).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.
-
Reflux: Heat the mixture to reflux using a heating mantle and a condenser. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid with a suitable base, such as a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification and Characterization
Rigorous purification and characterization are essential to ensure the quality and identity of the synthesized 3α-phenylacetoxy tropane for subsequent biological evaluation.
Purification:
-
Recrystallization: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or acetone, to yield a crystalline solid.
Characterization:
| Technique | Purpose | Expected Observations |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. | A single major peak indicating high purity. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and molecular weight confirmation. | A single peak with a mass spectrum corresponding to the molecular weight of 3α-phenylacetoxy tropane. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation. | Characteristic proton and carbon signals corresponding to the tropane and phenylacetoxy moieties. |
| Infrared (IR) Spectroscopy | Functional group identification. | A strong absorption band corresponding to the ester carbonyl group (C=O) stretch. |
Pharmacology and Mechanism of Action
The pharmacological profile of 3α-phenylacetoxy tropane is primarily defined by its interactions with the cholinergic system and its cytotoxic effects on cancer cells.
Interaction with Muscarinic Acetylcholine Receptors
3α-Phenylacetoxy tropane exhibits a notable affinity for muscarinic acetylcholine receptors (mAChRs), acting as an antagonist.[1] These G protein-coupled receptors are integral to numerous physiological processes in the central and peripheral nervous systems.
Quantitative Data:
| Compound | Receptor | Binding Affinity (Ki) |
| 3α-Phenylacetoxy Tropane | mAChRs | 120 nM[1] |
| Atropine (for comparison) | mAChRs | 12 nM[1] |
The tenfold lower affinity of 3α-phenylacetoxy tropane compared to atropine is thought to be due to steric hindrance from the phenylacetoxy group, highlighting the importance of the substituent at the 3α-position for receptor binding.[1]
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol provides a general framework for determining the binding affinity (Ki) of 3α-phenylacetoxy tropane for muscarinic receptors.
-
Membrane Preparation: Prepare cell membranes from a source rich in muscarinic receptors (e.g., CHO cells transfected with a specific mAChR subtype).
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl with 5 mM MgCl₂, pH 7.4.
-
Radioligand: Select a suitable radiolabeled muscarinic antagonist, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Competition Assay:
-
In a 96-well plate, add a fixed concentration of the radioligand to each well.
-
Add increasing concentrations of unlabeled 3α-phenylacetoxy tropane to the wells.
-
For non-specific binding control, add a high concentration of a known muscarinic antagonist (e.g., atropine).
-
Add the membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Anticancer Activity
Preclinical in vitro studies have demonstrated the potential of 3α-phenylacetoxy tropane as an anticancer agent. It has been shown to exhibit moderate cytotoxicity against hepatocellular carcinoma (HepG2) and leukemia (K562) cell lines.[1]
Quantitative Data: In Vitro Cytotoxicity
| Cell Line | Cell Type | IC₅₀ (µg/mL) |
| HepG2 | Hepatocellular Carcinoma | 13.72 |
| K562 | Leukemia | 19.62 |
| HL-60 | Leukemia | 20.72 |
| PBMC | Non-malignant | 4.22 |
Data from in vitro studies. It is important to note the cytotoxicity observed in non-malignant peripheral blood mononuclear cells (PBMC), which indicates a need for further investigation into its selectivity.
Mechanism of Action in Cancer Cells:
The anticancer effects of 3α-phenylacetoxy tropane are believed to be mediated through the induction of cell cycle arrest and apoptosis (programmed cell death).[1] As a muscarinic antagonist, its effects in cancer may be linked to the blockade of acetylcholine-stimulated signaling pathways that promote tumor growth. In many cancers, M3 muscarinic receptors are overexpressed and their activation can lead to the phosphorylation of key signaling proteins like ERK1/2 and AKT, promoting cell proliferation.[2] By antagonizing these receptors, 3α-phenylacetoxy tropane may inhibit these pro-survival pathways.
Sources
Methodological & Application
Application Note: High-Throughput Purity Assessment of 3α-Phenylacetoxy Tropane using Orthogonal HPLC and GC Methodologies
Abstract
This application note presents robust and validated High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the comprehensive purity assessment of 3α-phenylacetoxy tropane, a key tropane alkaloid intermediate and research compound. The developed orthogonal methods are designed for researchers, scientists, and drug development professionals to accurately quantify the active substance and separate it from critical process-related impurities and potential degradants. The primary identified impurities are the hydrolytic degradation products, tropine and phenylacetic acid, as well as potential thermal artifacts.[1] This guide provides detailed, step-by-step protocols, the scientific rationale behind the methodological choices, and a framework for method validation in accordance with ICH Q2(R1) guidelines.[2]
Introduction: The Analytical Imperative for 3α-Phenylacetoxy Tropane Purity
3α-Phenylacetoxy tropane is a tropane alkaloid characterized by a tropane skeleton esterified with phenylacetic acid at the 3α position.[1] Its structural similarity to pharmacologically significant compounds like atropine makes it a molecule of interest in medicinal chemistry and neuropharmacology research.[1] The synthesis of 3α-phenylacetoxy tropane typically involves the esterification of tropine with phenylacetic acid.[1] Consequently, unreacted starting materials and by-products from side reactions are potential process-related impurities. Furthermore, the ester linkage is susceptible to hydrolysis, leading to the formation of tropine and phenylacetic acid as primary degradation products.
Accurate and precise analytical methods are therefore essential to ensure the purity, stability, and quality of 3α-phenylacetoxy tropane. A comprehensive purity profile is critical for interpreting biological data and meeting regulatory standards in drug development. This note details two orthogonal chromatographic techniques—Reverse-Phase HPLC and Temperature-Programmed GC—to provide a complete and reliable assessment of sample purity.
Part I: High-Performance Liquid Chromatography (HPLC) for Purity and Degradation Analysis
Scientific Rationale for the HPLC Method
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the premier technique for the analysis of polar to moderately non-polar compounds and is ideally suited for 3α-phenylacetoxy tropane and its key impurities.
-
Mechanism of Separation: The method leverages a non-polar stationary phase (C18) and a polar mobile phase.[3] 3α-Phenylacetoxy tropane, being moderately hydrophobic, will be retained on the column, while its more polar hydrolytic degradant, tropine, will elute earlier. The phenylacetic acid impurity, with its carboxyl group, will have its retention controlled by the mobile phase pH.
-
Control of Peak Shape for Basic Analytes: Tropane alkaloids are basic compounds due to the tertiary amine in the bicyclic system.[4] This can lead to undesirable interactions with residual silanol groups on the silica-based stationary phase, causing peak tailing.[5] To mitigate this, the mobile phase is buffered to a slightly acidic pH (e.g., pH 3.5). At this pH, the tertiary amine is protonated, but more importantly, the silanol groups are protonated and less likely to engage in secondary ionic interactions, resulting in improved peak symmetry.[5]
-
Detection: The phenylacetoxy moiety in the parent compound and the phenylacetic acid impurity contain a chromophore, making them readily detectable by UV spectroscopy. A wavelength of 210 nm is selected to ensure sensitive detection of all aromatic species. Tropine, lacking a strong chromophore, would require an alternative detection method like mass spectrometry or charged aerosol detection if its quantification at trace levels is required independently.
Experimental Protocol: HPLC Method
2.2.1. Reagents and Sample Preparation
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Preparation: Accurately weigh and dissolve 10 mg of 3α-phenylacetoxy tropane reference standard in 100 mL of diluent to obtain a 100 µg/mL solution.
-
Sample Preparation: Prepare the sample solution at the same concentration (100 µg/mL) using the diluent.
-
Impurity Stock Solutions: Prepare individual stock solutions of tropine and phenylacetic acid (1 mg/mL) in diluent. Use these to prepare a spiked sample solution to confirm peak identity and resolution.
2.2.2. Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Gradient elution with Phase A and Phase B |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18.1-22 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector | 210 nm |
| Run Time | 22 minutes |
| Table 1: Recommended HPLC Method Parameters. |
HPLC Workflow Diagram
Caption: Figure 1. HPLC analysis workflow for 3α-phenylacetoxy tropane.
Method Validation Strategy
The analytical method must be validated to demonstrate its suitability for its intended purpose, as outlined in ICH guideline Q2(R1).[1][2]
-
Specificity: Inject the diluent, individual impurity standards, the reference standard, and a spiked sample. The method is specific if the principal peak is free from interference from impurities at its retention time. Forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) should be performed to demonstrate that degradation products do not co-elute with the analyte peak.[2][6]
-
Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 10-150 µg/mL). A linear relationship between peak area and concentration should be established, with a correlation coefficient (r²) ≥ 0.999.
-
Accuracy: Analyze samples with known concentrations of spiked impurities (e.g., at 80%, 100%, and 120% of the target concentration) in triplicate. The recovery should typically be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the sample on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or instrument. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Detection (LOD) and Quantitation (LOQ): Determine LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the linearity curve.
Part II: Gas Chromatography (GC) as an Orthogonal Method
Scientific Rationale for the GC Method
GC provides an excellent orthogonal method to HPLC, utilizing a different separation principle (volatility and interaction with the stationary phase in the gas phase). This is crucial for detecting impurities that might not be visible by HPLC.
-
Thermal Stability Challenge: The primary challenge for GC analysis of tropane esters is their thermal lability. High temperatures in the GC inlet can cause degradation, primarily through hydrolysis or elimination reactions.[7] Studies on related compounds like atropine and scopolamine show significant degradation at inlet temperatures above 250 °C.[7] Therefore, a key aspect of this method is to use a lower inlet temperature and a temperature ramp to ensure the analyte is transferred to the column before it can degrade.
-
Column Selection: A mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) provides a good balance of selectivity for the parent compound and its potential impurities without requiring excessively high elution temperatures.
-
Detection: A Flame Ionization Detector (FID) is a robust, universal detector for organic compounds, offering excellent linearity and sensitivity for quantitative analysis.
-
Derivatization (Optional): While direct injection is preferred for simplicity, derivatization (e.g., silylation) can be employed to increase the thermal stability and improve the chromatography of tropane alkaloids if degradation remains an issue. However, this method is developed to avoid this extra step.
Experimental Protocol: GC Method
3.2.1. Reagents and Sample Preparation
-
Solvent: Dichloromethane or Ethyl Acetate (high purity, GC grade).
-
Standard Preparation: Accurately weigh and dissolve 10 mg of 3α-phenylacetoxy tropane reference standard in 10 mL of solvent to obtain a 1 mg/mL (1000 µg/mL) solution.
-
Sample Preparation: Prepare the sample solution at the same concentration (1 mg/mL) using the same solvent.
3.2.2. Chromatographic Conditions
| Parameter | Condition |
| GC System | Gas Chromatograph with FID |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Inlet Temperature | 240 °C (Crucial: Avoid higher temperatures) |
| Injection Mode | Split (Ratio 20:1) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium or Hydrogen, Constant Flow at 1.2 mL/min |
| Oven Program | Initial: 150 °C (hold 1 min), Ramp 1: 10 °C/min to 280 °C (hold 5 min) |
| Detector | FID |
| Detector Temp. | 300 °C |
| Table 2: Recommended GC Method Parameters. |
GC Workflow Diagram
Caption: Figure 2. GC analysis workflow for 3α-phenylacetoxy tropane.
Method Validation Strategy
The GC method validation follows the same principles as HPLC according to ICH Q2(R1).[1][2] Special attention should be paid to the robustness of the method, particularly concerning the inlet temperature. A small variation in the inlet temperature (e.g., ± 5 °C) should be evaluated to ensure it does not lead to a significant change in the impurity profile, which would indicate on-instrument degradation.
Discussion: An Orthogonal Approach to Purity
Employing both HPLC and GC methods provides a powerful, orthogonal approach to purity assessment.
-
HPLC excels at analyzing the primary, polar hydrolytic degradation products without the risk of thermally induced artifacts. It is the preferred method for quantifying known polar impurities.
-
GC is highly effective for detecting volatile and semi-volatile organic impurities that may be remnants from the synthesis (e.g., residual solvents or starting materials). Its different selectivity offers confidence that no significant impurities are being missed.
Together, these methods provide a comprehensive characterization of 3α-phenylacetoxy tropane, ensuring a high degree of confidence in its quality and purity for research and development applications.
References
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Perharič, L., Gonza, D., & Šimunič, B. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Molecules, 26(13), 3986. [Link]
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MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]
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Namera, A., Yashiki, M., & Kojima, T. (2002). Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry. Forensic Science International, 130(1), 24-31. [Link]
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MDPI. (2022). Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS. Retrieved from [Link]
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PubMed Central (PMC). (2023). Modular Point-of-Need Tropane Alkaloid Detection at Regulatory Levels: Combining Solid–Liquid Extraction from Buckwheat with a Paper-Immobilized Liquid-Phase Microextraction and Immuno-Detection in Interconnectable 3D-Printed Devices. Retrieved from [Link]
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Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Retrieved from [Link]
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Biosciences Biotechnology Research Asia. (2022). Overview on Development and Validation of Force Degradation Studies with Stability Indicating Methods. Retrieved from [Link]
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Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of 3α-methylitaconyloxytropane (12). Reagents and conditions.... Retrieved from [Link]
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ResearchGate. (n.d.). Studies on tropane alkaloids between 2013 and 2023 divided into.... Retrieved from [Link]
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MDPI. (2018). Hydrophilic Liquid Chromatography versus Reversed-Phase Liquid Chromatography in the Absence and the Presence of 1-Hexyl-3-methylimidazolium Chloride for the Analysis of Basic Compounds. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of Tropane Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. Retrieved from [Link]
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Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
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Application Notes & Protocols: In Vivo Experimental Design for Studying 3α-Phenylacetoxy Tropane
Section 1: Introduction and Scientific Rationale
3α-Phenylacetoxy tropane is a tropane alkaloid, a class of bicyclic organic compounds known for their significant pharmacological activities.[1][2] This particular compound is found naturally in plants such as Atropa belladonna and Datura stramonium.[3][4] Structurally, it is an ester formed from tropine and phenylacetic acid.[3] The core scientific interest in 3α-phenylacetoxy tropane stems from its dual potential to interact with multiple neurotransmitter systems.
Initial research indicates that 3α-phenylacetoxy tropane has a binding affinity for muscarinic acetylcholine receptors (mAChRs), though its affinity is about tenfold lower than that of the classic antagonist, atropine.[3] This interaction suggests a role in modulating cholinergic pathways, which are critical for processes like pain modulation and neurotransmission.[3]
Furthermore, the tropane skeleton is the foundational structure for a range of potent psychostimulants, most notably cocaine and its analogues, which primarily exert their effects by inhibiting the dopamine transporter (DAT).[5][6] The structural similarity of 3α-phenylacetoxy tropane to these DAT inhibitors provides a strong rationale for investigating its potential psychostimulant properties. Animal models have established that psychomotor activation is a reliable predictor of a drug's reinforcing effects and addiction liability.[5]
Therefore, the primary objective of the experimental design detailed herein is to characterize the dose-dependent psychomotor effects of 3α-phenylacetoxy tropane in a validated rodent model. This guide will provide a comprehensive framework to test the central hypothesis that 3α-phenylacetoxy tropane possesses stimulant properties, measurable as an increase in spontaneous locomotor activity.
Section 2: Foundational Concepts: Hypothetical Mechanism of Action
The psychostimulant effects of many drugs are mediated by their ability to increase the concentration of dopamine in the synaptic cleft within the brain's reward circuitry, particularly the mesolimbic pathway.[5] This is often achieved through the blockade of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synapse.
For 3α-phenylacetoxy tropane, we propose a hypothetical dual-target mechanism:
-
Dopaminergic System: Like other tropane-based compounds, it may inhibit DAT, leading to increased synaptic dopamine levels and subsequent psychomotor activation.[7]
-
Cholinergic System: Its known affinity for mAChRs suggests it may concurrently modulate cholinergic signaling, which could influence or alter the primary stimulant effects.[3]
Understanding this potential interplay is crucial for interpreting the behavioral phenotype observed in vivo.
Caption: Hypothetical dual-target mechanism of 3α-phenylacetoxy tropane.
Section 3: Pre-Experimental Considerations
Ethical Conduct and Regulatory Compliance
All in vivo experiments must be conducted with the highest ethical standards. Research must adhere to the core principles of the Belmont Report (Respect for Persons, Beneficence, and Justice) and the Declaration of Helsinki.[8][9]
-
Institutional Approval: All procedures must be detailed in a protocol submitted to and approved by an Institutional Animal Care and Use Committee (IACUC) or equivalent local ethics board.
-
The Three R's: The experimental design should incorporate the principles of R eplacement, R eduction, and R efinement to minimize animal use and suffering.
-
Controlled Substances: As a tropane alkaloid, 3α-phenylacetoxy tropane may be classified as a controlled substance. Researchers must comply with all federal and local regulations regarding the procurement, storage, record-keeping, and disposal of such compounds, which may require licensing from agencies like the U.S. Drug Enforcement Administration (DEA).[10][11]
Animal Model Selection
The choice of animal model is critical for the translatability and reliability of the data.
-
Species: The rat (Rattus norvegicus) is a well-validated model for studying the behavioral effects of psychostimulants.[12]
-
Strain: Sprague-Dawley rats are a common outbred strain used in neuropharmacology, exhibiting robust and reliable behavioral responses.[6]
-
Specifications: Male rats weighing 250-350g are recommended to minimize hormonal cycle variability. Animals should be sourced from a reputable vendor and allowed an acclimation period of at least one week before any experimental procedures.
Test Compound Preparation
Proper formulation of the test article is essential for accurate and safe administration.
-
Compound: 3α-Phenylacetoxy tropane (CAS: 1690-22-8).[4]
-
Vehicle: The ideal vehicle is sterile, isotonic saline (0.9% NaCl).
-
Solubility: 3α-Phenylacetoxy tropane is soluble in solvents like DMSO and acetone.[13] If the compound is not directly soluble in saline, a co-solvent system may be used. A common approach is to dissolve the compound in a minimal amount of DMSO (e.g., <5% of the final volume) and then bring it to the final volume with sterile saline.
-
Preparation: The solution should be prepared fresh on the day of the experiment, vortexed thoroughly to ensure complete dissolution, and warmed to room temperature before administration. The vehicle control group must receive the exact same vehicle formulation as the drug-treated groups.
Section 4: Experimental Workflow and Design
A systematic workflow ensures consistency and reduces confounding variables. The overall process involves acclimatizing the animals, habituating them to the test environment, administering the compound, and then conducting the behavioral assessment.
Caption: General workflow for in vivo behavioral assessment.
Dose-Response Study Design
A critical first step is to establish a dose-response relationship for the locomotor effects of 3α-phenylacetoxy tropane. This involves testing a range of doses against a vehicle control. Based on studies of similar novel tropane analogs, an appropriate starting range can be proposed.[7]
| Group | N (Rats) | Treatment | Dose (mg/kg) | Administration Route |
| 1 | 8-10 | Vehicle Control | 0 | Intravenous (IV) |
| 2 | 8-10 | 3α-phenylacetoxy tropane | 0.1 | Intravenous (IV) |
| 3 | 8-10 | 3α-phenylacetoxy tropane | 0.5 | Intravenous (IV) |
| 4 | 8-10 | 3α-phenylacetoxy tropane | 1.0 | Intravenous (IV) |
| 5 | 8-10 | 3α-phenylacetoxy tropane | 2.0 | Intravenous (IV) |
Section 5: Detailed In Vivo Protocols
Protocol 1: Intravenous (IV) Tail Vein Administration in Rats
Objective: To administer 3α-phenylacetoxy tropane systemically with rapid onset and 100% bioavailability.
Materials:
-
Rat restrainer appropriate for the animal's size
-
Heat lamp or warming pad (temperature-controlled)
-
Sterile 1 mL syringes
-
Sterile 25-27G needles[14]
-
70% isopropyl alcohol wipes
-
Sterile gauze
-
Prepared drug and vehicle solutions
Procedure:
-
Preparation: Weigh the animal to calculate the precise injection volume (e.g., for a 1 mg/kg dose in a 300g rat with a 1 mg/mL solution, inject 0.3 mL). Draw the calculated volume into a sterile syringe. Ensure no air bubbles are present.
-
Vasodilation: To aid visualization of the lateral tail veins, warm the rat's tail. This can be done by placing the rat's cage under a heat lamp for 5-10 minutes or by immersing the tail in warm water (~37°C).[15][16] Do not overheat the animal.
-
Restraint: Securely place the rat in an appropriate restrainer, ensuring it is snug but does not constrict breathing.[16]
-
Vein Identification: Grasp the tail firmly at the base. The two lateral tail veins will be visible on either side of the tail.
-
Site Preparation: Gently wipe the injection site with a 70% alcohol wipe.
-
Injection:
-
Position the needle with the bevel facing up, parallel to the vein.
-
Insert the needle into the vein at a shallow angle (~15-20 degrees), starting towards the distal (far) end of the tail. This preserves more proximal sites for any subsequent attempts.
-
A small "flash" of blood in the needle hub may indicate successful placement.
-
Inject the solution slowly and steadily over 10-15 seconds.[15] If you feel resistance or see a subcutaneous bleb (bubble) forming, the needle is not in the vein. Stop immediately, withdraw the needle, and apply pressure. A new attempt can be made at a more proximal site.
-
-
Post-Injection:
-
Once the injection is complete, withdraw the needle.
-
Immediately apply gentle pressure to the injection site with a sterile gauze pad for 15-30 seconds to prevent bleeding and hematoma formation.[17]
-
Return the animal to a clean cage and observe for any immediate adverse reactions before proceeding to the behavioral test.
-
Protocol 2: Locomotor Activity Assessment (Open Field Test)
Objective: To quantify spontaneous locomotor activity and anxiety-related behaviors following drug administration.[18]
Apparatus:
-
An open field arena (e.g., 50 cm x 50 cm x 38 cm) made of a non-porous material like acrylic.[18]
-
An automated video tracking system (e.g., ANY-maze, EthoVision) with an overhead camera to record and analyze animal movement.
-
The arena should be situated in a sound-attenuated room with consistent, low-level illumination.
Procedure:
-
Acclimation: Bring the animals to the testing room at least 30 minutes before the start of the experiment to acclimate to the ambient conditions.[18]
-
Habituation (Optional but Recommended): To reduce novelty-induced hyperactivity on the test day, some protocols include a pre-exposure session where each animal is placed in the arena for 10-15 minutes the day before the experiment.
-
Testing:
-
Administer the vehicle or 3α-phenylacetoxy tropane according to Protocol 1.
-
After a short latency period (e.g., 2-5 minutes) to allow for drug distribution, gently place the rat in the center of the open field arena.
-
Immediately start the video recording and tracking software.
-
Allow the animal to explore the arena uninterrupted for a set period (e.g., 30 or 60 minutes).[18]
-
-
Post-Test:
-
At the end of the session, gently remove the animal and return it to its home cage.
-
Thoroughly clean the arena with 70% ethanol or a suitable disinfectant between each trial to remove any olfactory cues.[18]
-
Data Collection & Parameters: The video tracking software will provide a wealth of data. The arena is typically divided into a "center" zone and a "peripheral" zone by the software to assess anxiety-like behavior (thigmotaxis).
| Parameter Category | Specific Measures | Rationale |
| Locomotion | Total Distance Traveled (cm) | Primary measure of general activity. |
| Horizontal Activity (beam breaks) | Correlates with distance traveled. | |
| Exploration/Arousal | Rearing Frequency (vertical activity) | Measure of exploratory behavior and arousal. |
| Stereotypy | Stereotypic Counts/Time | Measures repetitive, non-goal-oriented behaviors (e.g., intense grooming, head weaving), often seen at high doses of stimulants. |
| Anxiety-like Behavior | Time Spent in Center Zone (s) | Rodents naturally avoid open spaces; more time in the center suggests anxiolytic-like effects. |
| Distance Traveled in Center (cm) | A normalized measure of center exploration. | |
| Latency to Enter Center (s) | Time taken to first move from the periphery to the center. |
Section 6: Data Analysis and Interpretation
Statistical Analysis:
-
Data should be analyzed using appropriate statistical software (e.g., GraphPad Prism, SPSS).
-
The primary analysis will involve a one-way Analysis of Variance (ANOVA) to compare the means of all dose groups for each parameter (e.g., total distance traveled).
-
If the ANOVA reveals a significant overall effect (p < 0.05), post-hoc tests (e.g., Dunnett's or Tukey's test) should be performed to compare each drug dose group directly against the vehicle control group.
-
Data should be presented as mean ± Standard Error of the Mean (SEM).
Interpretation of Potential Outcomes:
-
Psychostimulant Profile: A dose-dependent increase in Total Distance Traveled and/or Rearing Frequency compared to the vehicle group would support the hypothesis that 3α-phenylacetoxy tropane has stimulant properties. At higher doses, an increase in stereotypic behavior might be observed.[7]
-
Sedative Profile: A dose-dependent decrease in locomotor parameters would suggest sedative or motor-impairing effects.
-
Anxiolytic/Anxiogenic Profile: An increase in the time spent in the center zone would suggest anxiolytic (anxiety-reducing) effects, while a significant decrease would suggest anxiogenic (anxiety-promoting) effects.
-
Biphasic Effects: Some compounds produce stimulation at low doses and sedation or stereotypy at high doses. A full dose-response curve is essential to identify such patterns.
Section 7: Conclusion and Future Directions
This document provides a comprehensive and ethically grounded framework for the initial in vivo characterization of 3α-phenylacetoxy tropane. By systematically evaluating its effects on locomotor activity, researchers can effectively determine if the compound exhibits a psychostimulant profile. The data generated from these protocols will be foundational for guiding future research.
Future Directions:
-
Mechanism of Action: If stimulant effects are confirmed, in vivo microdialysis studies could be conducted to measure dopamine and other monoamine levels in key brain regions (e.g., nucleus accumbens) to confirm DAT inhibition.
-
Rewarding Properties: A Conditioned Place Preference (CPP) paradigm could be used to assess whether the compound has rewarding or aversive properties.
-
Abuse Liability: Intravenous self-administration studies are the gold standard for directly assessing a compound's reinforcing efficacy and abuse potential.
-
Cholinergic Interaction: To dissect the role of mAChR activity, co-administration studies with selective muscarinic antagonists or agonists could be performed.
Section 8: References
A consolidated list of all sources cited in this document, including full titles and verifiable URLs.
-
Kõks, S. (2015). Experimental Models on Effects of Psychostimulants. International Review of Neurobiology, 120, 107-29. [Link]
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UBC Animal Care Committee. (n.d.). TECH 03b – Intravenous Tail Vein Injections in the Adult Rat SOP. [Link]
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JoVE. (2014). Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice. [Link]
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Frontiers in Behavioral Neuroscience. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. [Link]
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Virginia Tech Research and Innovation. (2017). SOP: Intravenous Injections in the Rat. [Link]
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VCU Scholars Compass. (2016). Locomotor Behavioral Assessments. [Link]
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Al-Ghareeb, A. et al. (2023). A short review on behavioural assessment methods in rodents. Journal of Taibah University Medical Sciences, 18(6), 1313-1325. [Link]
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University of Colorado Boulder Research & Innovation Office. (n.d.). IACUC Routes of Administration Guidelines. [Link]
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Castelhano-Carlos, M. J., & Baumans, V. (2022). Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage. Frontiers in Behavioral Neuroscience, 16, 891942. [Link]
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NIDA Archives. (n.d.). Animal Models of Psychiatric Disorders and Their Relevance to Alcoholism. [Link]
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Wood, S., et al. (2014). Animal model of methylphenidate's long-term memory-enhancing effects. Neuropsychopharmacology, 39(4), 850-859. [Link]
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Lomenzo, S. A., et al. (2009). Structure-activity relationship studies on a novel series of (S)-2beta-substituted 3alpha-[bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane analogues for in vivo investigation. Journal of Medicinal Chemistry, 52(11), 3594-3603. [Link]
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UC Merced Research Compliance and Integrity. (n.d.). Ethical Guidelines, Federal Regulations and State Statutes. [Link]
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Norwegian University of Science and Technology. (2019). Guidelines for the administration of substances to rodents. [Link]
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Research Animal Training. (2020). Intravenous Injection in the Rat. [Link]
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NEUROFIT. (n.d.). Animal model responding to ADHD therapy. [Link]
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National Institute on Drug Abuse. (n.d.). NACDA Guidelines for Administration of Drugs to Human Subjects. [Link]
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Davies, H. M., et al. (1995). Behavioral and local cerebral metabolic effects of the novel tropane analog, 2 beta-propanoyl-3 beta-(4-tolyl). The Journal of Pharmacology and Experimental Therapeutics, 272(1), 326-334. [Link]
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Murthy, V., et al. (2008). In Vivo Characterization of a Novel Phenylisothiocyanate Tropane Analog at Monoamine Transporters in Rat Brain. Journal of Pharmacology and Experimental Therapeutics, 325(2), 569-577. [Link]
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National Center for Biotechnology Information. (n.d.). Phenylacetoxytropane. PubChem Compound Database. [Link]
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Khater, M. A. (2013). Tropane Alkaloid Production via New Promising Atropa belladonna L. Lines by In Vivo and In Vitro. Middle East Journal of Agriculture Research, 2(3), 101-106. [Link]
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Jirschitzka, J., et al. (2012). Plant tropane alkaloid biosynthesis evolved independently in the Solanaceae and Erythroxylaceae. Proceedings of the National Academy of Sciences, 109(26), 10304-10309. [Link]
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Yale University. (n.d.). Policy on the Use of Controlled Substances in Research. [Link]
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National Center for Biotechnology Information. (n.d.). 3alpha-Phenylacetoxy Tropane-d5. PubChem Compound Database. [Link]
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World Medical Association. (2013). WMA Declaration of Helsinki – Ethical Principles for Medical Research Involving Human Participants. [Link]
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Sharma, N., et al. (2022). Beauty of the beast: anticholinergic tropane alkaloids in therapeutics. Natural Products and Bioprospecting, 12(1), 32. [Link]
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Li, R., et al. (2019). Tropane alkaloids biosynthesis involves an unusual type III polyketide synthase and non-enzymatic condensation. Nature Communications, 10(1), 4064. [Link]
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Huang, S. X., & Zhang, Y. (2021). Tropane alkaloid biosynthesis: a centennial review. Natural Product Reports, 38(6), 1144-1165. [Link]
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Dräger, B. (2020). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 25(21), 5096. [Link]
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Dong, T., et al. (2023). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. ACS Chemical Neuroscience, 14(12), 2217-2224. [Link]
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Al-Ghamdi, A. A., & Al-zahrani, H. S. (2019). Production of tropan alkaloids in the in vitro and callus cultures of Hyoscyamus aureus and their genetic stability assessment using ISSR markers. Saudi Journal of Biological Sciences, 26(7), 1785-1791. [Link]
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Application Notes and Protocols for Evaluating the Cellular Effects of 3α-Phenylacetoxy Tropane
Introduction: Unveiling the Cellular Impact of a Versatile Tropane Alkaloid
3α-Phenylacetoxy tropane is a naturally occurring and synthetically accessible tropane alkaloid found in plants of the Solanaceae and Erythroxylaceae families.[1] Its characteristic bicyclic tropane ring structure, shared with well-known compounds like atropine and cocaine, positions it as a molecule of significant interest for pharmacological and toxicological evaluation.[2] Preliminary research has highlighted its potential as an antiproliferative agent against various cancer cell lines and its interaction with critical neurological targets, including muscarinic acetylcholine receptors (mAChRs).[1] This guide provides a comprehensive suite of cell-based assays to systematically evaluate the cytotoxic, apoptotic, and neuromodulatory effects of 3α-phenylacetoxy tropane, empowering researchers in drug discovery and development to elucidate its mechanism of action and therapeutic potential.
Part 1: Foundational Assays for Cytotoxicity and Cell Viability
A primary step in characterizing any novel compound is to determine its effect on cell viability and proliferation. These assays are crucial for establishing a therapeutic window and identifying dose-dependent toxicity.[3]
Scientific Rationale
We will employ three distinct yet complementary assays to build a comprehensive cytotoxicity profile. The MTT assay measures metabolic activity, providing an indication of overall cell health and proliferation.[4][5][6][7][8] The Lactate Dehydrogenase (LDH) assay quantifies membrane integrity, as the release of this cytosolic enzyme is a hallmark of cell lysis and necrosis.[9][10][11] Finally, to understand the mode of cell death, we will utilize assays to detect apoptosis, a programmed and controlled form of cell death.
Recommended Cell Lines for Cytotoxicity Screening
Based on existing data, the following cell lines are recommended for initial cytotoxicity screening:
-
HepG2 (Hepatocellular Carcinoma): A well-characterized liver cancer cell line.
-
K562 (Leukemia): A myelogenous leukemia cell line.
-
HL-60 (Leukemia): A promyelocytic leukemia cell line.
-
Peripheral Blood Mononuclear Cells (PBMCs): As a non-malignant control to assess selectivity.[1]
Experimental Workflow: Cytotoxicity Assessment
Caption: General workflow for assessing the cytotoxicity of 3α-phenylacetoxy tropane.
Protocol 1.1: MTT Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[4][5][6] The amount of formazan produced is directly proportional to the number of viable cells.[4]
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1-2 x 10⁴ cells/well for SH-SY5Y) and incubate for 24 hours to allow for cell adhesion.[7]
-
Compound Treatment: Prepare serial dilutions of 3α-phenylacetoxy tropane in culture medium and add to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log concentration of 3α-phenylacetoxy tropane to determine the half-maximal inhibitory concentration (IC₅₀).
Protocol 1.2: LDH Cytotoxicity Assay
Principle: This assay quantifies the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[9][10][11] The amount of formazan produced in a coupled enzymatic reaction is proportional to the amount of LDH released, and thus to the number of damaged or dead cells.[12]
Materials:
-
LDH cytotoxicity assay kit (commercially available)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Assay Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH assay reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 20-30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm).
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that of a maximum LDH release control (cells lysed with a detergent provided in the kit).
Part 2: Elucidating the Mechanism of Cell Death: Apoptosis Assays
Understanding whether a compound induces apoptosis or necrosis is a critical step in its characterization. Apoptosis, or programmed cell death, is a highly regulated process that is often a desirable outcome for anti-cancer therapies.
Scientific Rationale
We will utilize two distinct assays to confirm and quantify apoptosis. The Annexin V/Propidium Iodide (PI) assay identifies one of the earliest hallmarks of apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[2][13][14][15] Annexin V, a protein with a high affinity for PS, is fluorescently labeled to detect these early apoptotic cells.[2][13][14] PI is a fluorescent DNA intercalator that is excluded by viable cells and is used to identify late apoptotic and necrotic cells with compromised membranes.[2][14] The Caspase-Glo® 3/7 Assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic cascade.[16][17][18][19][20]
Experimental Workflow: Apoptosis Detection
Caption: Workflow for investigating apoptosis induced by 3α-phenylacetoxy tropane.
Protocol 2.1: Annexin V/PI Apoptosis Assay
Principle: In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane.[2][13][14] Fluorescently labeled Annexin V binds to the exposed PS, allowing for the detection of apoptotic cells by flow cytometry.[2][13][14] Propidium Iodide (PI) is used as a counterstain to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[2][15]
Materials:
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
6-well plates or culture tubes
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 3α-phenylacetoxy tropane at its predetermined IC₅₀ concentration for a specified time (e.g., 24 hours). Include a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently detach using trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the kit manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
Protocol 2.2: Caspase-Glo® 3/7 Assay
Principle: This luminescent assay utilizes a proluminescent caspase-3/7 substrate containing the DEVD tetrapeptide sequence.[16][17][18] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal proportional to the amount of caspase activity.[16][18]
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with 3α-phenylacetoxy tropane as previously described.
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions and allow it to equilibrate to room temperature.
-
Assay Reaction: Add the Caspase-Glo® 3/7 reagent directly to the wells containing the cells.
-
Incubation: Incubate the plate at room temperature for 1-3 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Data Analysis: Compare the luminescent signal from treated cells to that of the vehicle control to determine the fold-increase in caspase-3/7 activity.
Part 3: Investigating Neuromodulatory Effects
Tropane alkaloids are well-known for their effects on the central nervous system. 3α-Phenylacetoxy tropane has been shown to have an affinity for muscarinic acetylcholine receptors (mAChRs) and, given its structural similarity to other tropanes, may also interact with the dopamine transporter (DAT).[21]
Scientific Rationale
To investigate the neuromodulatory properties of 3α-phenylacetoxy tropane, we will focus on its potential interactions with mAChRs and DAT. Functional assays using relevant neuronal cell lines will provide insights into its mechanism of action at these key neurological targets.
Recommended Cell Lines for Neuromodulatory Assays
-
SH-SY5Y (Human Neuroblastoma): These cells endogenously express dopamine transporters, making them a suitable model for studying dopamine uptake.[3]
-
PC-12 (Rat Pheochromocytoma): This cell line expresses muscarinic acetylcholine receptors and can be differentiated into a neuron-like phenotype, making it a valuable model for studying mAChR-mediated signaling.
Protocol 3.1: Dopamine Transporter (DAT) Uptake Assay
Principle: This assay measures the ability of 3α-phenylacetoxy tropane to inhibit the uptake of a labeled substrate, such as [³H]-dopamine, into cells expressing the dopamine transporter. A reduction in the accumulation of the radiolabeled substrate in the presence of the compound indicates inhibition of DAT function.
Materials:
-
SH-SY5Y cells
-
[³H]-Dopamine
-
Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Scintillation counter
Procedure:
-
Cell Seeding: Plate SH-SY5Y cells in a 24- or 48-well plate and allow them to reach a high confluency.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate with varying concentrations of 3α-phenylacetoxy tropane or the positive control for 10-20 minutes at 37°C.
-
Uptake Initiation: Initiate dopamine uptake by adding [³H]-dopamine to each well.
-
Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells multiple times with ice-cold uptake buffer.
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of radioactivity in each sample using a scintillation counter.
Data Analysis: Calculate the percentage of inhibition of dopamine uptake at each concentration of 3α-phenylacetoxy tropane and determine the IC₅₀ value.
Dopamine Transporter Signaling Pathway
Caption: Simplified schematic of dopamine transporter function and potential inhibition.
Protocol 3.2: Muscarinic Acetylcholine Receptor (mAChR) Functional Assay (Calcium Flux)
Principle: Many muscarinic receptor subtypes (M1, M3, M5) are Gq-coupled, and their activation leads to an increase in intracellular calcium concentration.[16] This assay measures the ability of 3α-phenylacetoxy tropane to antagonize the calcium flux induced by a known muscarinic agonist, such as carbachol.
Materials:
-
PC-12 cells
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Muscarinic agonist (e.g., Carbachol)
-
Muscarinic antagonist positive control (e.g., Atropine)[6][7][10][14]
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Seeding: Plate PC-12 cells in a black-walled, clear-bottom 96-well plate.
-
Dye Loading: Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
Compound Incubation: Incubate the cells with varying concentrations of 3α-phenylacetoxy tropane or the positive control (atropine).
-
Baseline Fluorescence Measurement: Measure the baseline fluorescence of each well.
-
Agonist Injection and Signal Detection: Inject a known concentration of carbachol into each well and immediately begin measuring the change in fluorescence over time.
Data Analysis: Determine the ability of 3α-phenylacetoxy tropane to inhibit the carbachol-induced calcium flux in a dose-dependent manner and calculate its IC₅₀ value.
Muscarinic Acetylcholine Receptor (Gq-coupled) Signaling Pathway
Caption: Simplified Gq-coupled muscarinic acetylcholine receptor signaling pathway.
Data Presentation
The following table summarizes the reported cytotoxic effects of 3α-phenylacetoxy tropane on various cell lines.
| Cell Line | Cell Type | IC₅₀ (µg/mL) |
| HepG2 | Hepatocellular Carcinoma | 13.72[1] |
| K562 | Leukemia | 19.62[1] |
| HL-60 | Leukemia | 20.72[1] |
| PBMC | Non-malignant | 4.22[1] |
Data presented as the concentration of the compound that inhibits cell growth by 50%.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the in vitro characterization of 3α-phenylacetoxy tropane. By systematically evaluating its effects on cell viability, apoptosis, and neuronal signaling pathways, researchers can gain a comprehensive understanding of its pharmacological profile. Further investigations could involve exploring its affinity for specific muscarinic receptor subtypes (M1-M5) through radioligand binding assays and assessing its impact on other neurotransmitter systems. These studies will be instrumental in determining the therapeutic potential of 3α-phenylacetoxy tropane and guiding future drug development efforts.
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation - CLYTE Technologies. (URL: [Link])
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Pharmacological analysis of agonist-antagonist interactions at acetylcholine muscarinic receptors in a new urinary bladder assay - PubMed. (URL: [Link])
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Everything about Annexin V-based apoptosis assays | Immunostep Biotech. (2022-06-30). (URL: [Link])
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What is the best cell density of SH-SY5Y cell line to perform a MTT assay in 96 well plate?. (2013-06-10). (URL: [Link])
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Annexin V PI Staining Guide for Apoptosis Detection - Boster Bio. (2024-11-12). (URL: [Link])
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Cell sensitivity assays: the MTT assay - PubMed. (URL: [Link])
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Muscarinic Receptor Agonists and Antagonists - MDPI. (URL: [Link])
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Video: Cell Death Pathways and Annexin V & PI Labeling studies - JoVE. (2023-04-30). (URL: [Link])
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Muscarinic acetylcholine receptor - Wikipedia. (URL: [Link])
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Caspase 3/7 Activity | Protocols.io. (2025-04-01). (URL: [Link])
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (URL: [Link])
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Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed. (2018-06-01). (URL: [Link])
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The Impact of PC-12 Cells in Neurobiological and Neural Research - Cytion. (URL: [Link])
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Neuroscience Basics: Dopamine Reward Pathway, Animation. - YouTube. (2017-04-23). (URL: [Link])
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Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PubMed Central. (URL: [Link])
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Schema of ACh-muscarinic acetylcholine receptor 3 (M3R) signaling... - ResearchGate. (URL: [Link])
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Muscarinic cholinergic receptors - YouTube. (2021-02-20). (URL: [Link])
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Model Systems for Analysis of Dopamine Transporter Function and Regulation - PMC. (2018-09-01). (URL: [Link])
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Schematic illustration of intracellular dopamine transporter (DAT)... - ResearchGate. (URL: [Link])
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The Role of the Dopamine Transporter in Dopamine‐Induced DNA Damage - PMC - NIH. (URL: [Link])
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Radioligand binding assays for 3alpha-phenylacetoxy tropane receptor affinity
Application Note & Protocol Guide
Topic: Radioligand Binding Assays for Determining 3α-Phenylacetoxy Tropane Receptor Affinity at the Human Dopamine Transporter
Introduction: The Significance of Tropane Alkaloids and Their Targets
Tropane alkaloids are a class of bicyclic natural products known for their profound physiological effects.[1][2] This structural class includes compounds ranging from clinically essential anticholinergics like atropine to drugs of abuse such as cocaine.[1][2][3] The 3α-phenylacetoxy tropane structure is analogous to cocaine and other phenyltropane derivatives, which are well-characterized for their high-affinity binding to monoamine transporters, particularly the dopamine transporter (DAT).[4][5] The DAT is a transmembrane protein crucial for terminating dopaminergic neurotransmission by re-uptaking dopamine from the synaptic cleft.[4][5] Its role in reward, cognition, and motor control makes it a primary target for therapeutic agents and a key player in the mechanism of addictive substances.
Characterizing the binding affinity of novel tropane-based ligands, such as 3α-phenylacetoxy tropane, is a critical step in drug discovery and neuropharmacology research. It allows for the determination of a compound's potency and potential selectivity, providing foundational data for structure-activity relationship (SAR) studies.[6] Radioligand binding assays are the gold standard for quantifying these molecular interactions due to their high sensitivity, specificity, and reproducibility.[7][8]
This guide provides a comprehensive overview of the principles and detailed step-by-step protocols for determining the binding affinity of an unlabeled test compound (e.g., 3α-phenylacetoxy tropane) for the human dopamine transporter (hDAT) expressed in a cellular system.
Section 1: Foundational Principles of Radioligand Binding
The interaction between a ligand and a receptor is governed by the Law of Mass Action, which describes the reversible formation of a ligand-receptor complex until equilibrium is reached.[9][10] Radioligand binding assays directly measure this interaction by using a radioactively labeled ligand (the radioligand) to quantify the number of occupied receptors.
Specific vs. Non-Specific Binding
A critical concept in these assays is distinguishing between specific and non-specific binding.
-
Specific Binding: The binding of the radioligand to the receptor of interest (e.g., DAT). This interaction is saturable, meaning there is a finite number of receptors, and displaceable by other compounds that bind to the same site.[11]
-
Non-Specific Binding (NSB): The binding of the radioligand to other components in the assay, such as the filter membrane, lipids, or other proteins.[12][13] NSB is typically non-saturable and linear with respect to the radioligand concentration.[13]
Experimentally, NSB is determined by measuring radioligand binding in the presence of a high concentration of an unlabeled "displacer" compound that saturates the target receptors, ensuring the radioligand can only bind to non-specific sites.[11][13]
Specific Binding = Total Binding - Non-Specific Binding
Assay Types: Saturation and Competition
Two primary types of binding assays are essential for characterizing a novel compound:
-
Saturation Assays: These are performed by incubating a fixed amount of receptor preparation with increasing concentrations of a radioligand.[14] The goal is to determine the equilibrium dissociation constant (K_d ) of the radioligand, which is a measure of its affinity, and the maximum number of binding sites (B_max ), which reflects the receptor density in the preparation.[7][10][14] A low K_d value indicates high affinity. This experiment is a prerequisite for designing a robust competition assay.
-
Competition Assays: These assays measure the ability of an unlabeled test compound (the "competitor") to displace a fixed concentration of radioligand from the receptor.[6][7] By using a range of competitor concentrations, one can determine the concentration at which it inhibits 50% of the specific radioligand binding, known as the IC_50 (half-maximal inhibitory concentration). The IC_50 is then used to calculate the K_i (inhibitory constant) for the test compound, which represents its binding affinity.[6][15]
Section 2: Assay Design and Key Parameters
A successful binding assay relies on careful design and selection of reagents.
-
Receptor Source: A stable cell line (e.g., HEK293 or CHO cells) recombinantly expressing the human dopamine transporter (hDAT) is an ideal and reproducible source. Membranes prepared from these cells provide a consistent concentration of the target receptor.
-
Radioligand Selection: The choice of radioligand is paramount. For the DAT, [³H]WIN 35,428 is an excellent choice. Its properties include:
-
High Affinity: Binds to DAT with a low nanomolar K_d, allowing for a strong signal at low concentrations.
-
Selectivity: Shows high selectivity for DAT over other monoamine transporters.
-
High Specific Activity: Typically >70 Ci/mmol, which provides the sensitivity needed to detect the receptor.[11]
-
-
Defining NSB: A high concentration (e.g., 10 µM) of a structurally distinct DAT inhibitor, such as GBR 12909 or nomifensine, is used to define non-specific binding.[4]
Key Quantitative Parameters
| Parameter | Description | Determined From |
| K_d | Equilibrium Dissociation Constant. The concentration of radioligand at which 50% of the receptors are occupied at equilibrium. A measure of the radioligand's affinity. | Saturation Assay |
| B_max | Maximum Receptor Density. The total concentration of receptor binding sites in the preparation, typically expressed as fmol/mg protein. | Saturation Assay |
| IC_50 | Half-Maximal Inhibitory Concentration. The concentration of a competing ligand that displaces 50% of the specific binding of the radioligand. | Competition Assay |
| K_i | Inhibitory Constant. The equilibrium dissociation constant for the competing ligand. It is an intrinsic measure of affinity, independent of assay conditions.[15][16] | Calculated from IC_50 |
Section 3: Detailed Experimental Protocols
Safety Precaution: All work with radioactive materials must be performed in designated areas, following institutional radiation safety guidelines. Appropriate personal protective equipment (PPE) must be worn at all times.
Protocol 1: Membrane Preparation from hDAT-Expressing Cells
This protocol provides a method for preparing a crude membrane fraction rich in the target receptor.
-
Cell Culture: Grow HEK293 cells stably expressing hDAT to ~90% confluency in T175 flasks.
-
Harvesting: Aspirate the culture medium. Wash cells twice with 10 mL of ice-cold Phosphate-Buffered Saline (PBS). Dislodge cells by scraping into 10 mL of ice-cold PBS per flask.
-
Centrifugation: Transfer the cell suspension to a centrifuge tube and pellet the cells at 1,000 x g for 5 minutes at 4°C.
-
Lysis: Discard the supernatant. Resuspend the cell pellet in 10 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4). Homogenize using a Polytron homogenizer (or similar) for 20-30 seconds on ice.
-
High-Speed Centrifugation: Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[17]
-
Washing: Discard the supernatant. Resuspend the membrane pellet in 10 mL of fresh, ice-cold Lysis Buffer and repeat the high-speed centrifugation step. This wash step is crucial for removing endogenous substances and cytosolic enzymes.
-
Final Preparation: Discard the supernatant. Resuspend the final membrane pellet in Assay Buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) to a final protein concentration of approximately 1 mg/mL.
-
Protein Quantification: Determine the protein concentration using a standard method, such as the Bradford or BCA assay.
-
Storage: Aliquot the membrane preparation and store at -80°C until use. Avoid repeated freeze-thaw cycles.
Protocol 2: Saturation Binding Assay ([³H]WIN 35,428)
This protocol determines the K_d and B_max for the radioligand.
-
Reagent Preparation:
-
Prepare serial dilutions of [³H]WIN 35,428 in Assay Buffer to achieve final concentrations ranging from ~0.1 to 10 times the expected K_d (e.g., 0.1 nM to 20 nM).
-
Prepare the NSB displacer: 10 µM GBR 12909 in Assay Buffer.
-
-
Assay Setup: Set up assay tubes in triplicate for each condition (Total Binding and NSB). A typical final assay volume is 500 µL.
-
Total Binding Tubes: Add 50 µL of each [³H]WIN 35,428 dilution.
-
NSB Tubes: Add 50 µL of each [³H]WIN 35,428 dilution and 50 µL of 10 µM GBR 12909. Add 400 µL of Assay Buffer to balance volume if necessary.
-
-
Initiate Reaction: Add 50-100 µL of the hDAT membrane preparation (typically 10-20 µg of protein) to each tube. The amount of protein should be optimized to ensure that less than 10% of the total radioligand is bound, a key assumption for data analysis.
-
Incubation: Incubate the tubes for 60-90 minutes at room temperature or 4°C to reach equilibrium.[17] The optimal time and temperature should be determined in preliminary kinetic experiments.
-
Termination and Filtration:
-
Pre-soak a 96-well glass fiber filter mat (e.g., GF/B) in 0.5% polyethylenimine (PEI) for at least 30 minutes. This reduces non-specific binding of the radioligand to the filter.
-
Terminate the binding reaction by rapid vacuum filtration using a cell harvester.
-
Quickly wash each well 3-4 times with 3 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
-
Counting: Dry the filter mat completely. Place it in a sample bag with scintillation cocktail and measure the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.
Protocol 3: Competition Binding Assay (3α-Phenylacetoxy Tropane)
This protocol determines the IC_50 and K_i of the test compound.
-
Reagent Preparation:
-
Prepare a fixed concentration of [³H]WIN 35,428 in Assay Buffer. The ideal concentration is at or below the K_d value determined from the saturation assay, as this maximizes the sensitivity of the assay to competitive displacement.
-
Prepare serial dilutions of the unlabeled test compound (3α-phenylacetoxy tropane) over a wide concentration range (e.g., from 10⁻¹¹ M to 10⁻⁵ M).
-
Prepare tubes for Total Binding (no competitor) and NSB (10 µM GBR 12909).
-
-
Assay Setup: Set up assay tubes in duplicate or triplicate. Final volume is 500 µL.
-
All Tubes: Add 50 µL of the fixed [³H]WIN 35,428 concentration.
-
Competitor Tubes: Add 50 µL of each dilution of 3α-phenylacetoxy tropane.
-
Total Binding Tubes: Add 50 µL of Assay Buffer.
-
NSB Tubes: Add 50 µL of 10 µM GBR 12909.
-
-
Initiate Reaction: Add hDAT membrane preparation (10-20 µg protein) to each tube.
-
Incubation: Incubate for 60-90 minutes at the optimized temperature.
-
Termination and Counting: Follow steps 5 and 6 from the Saturation Binding Assay protocol.
Section 4: Data Analysis and Interpretation
Specialized software like GraphPad Prism is highly recommended for analyzing binding data.[9][18]
Saturation Assay Analysis
-
Calculate Specific Binding: For each concentration of radioligand, subtract the average CPM from the NSB tubes from the average CPM of the Total Binding tubes.
-
Convert CPM to Molar Concentration: Convert the specific binding CPM values to fmol/mg protein using the specific activity of the radioligand (Ci/mmol) and the protein concentration in the assay.
-
Non-linear Regression: Plot specific binding (Y-axis) against the concentration of free radioligand (X-axis). Fit the data to a one-site binding (hyperbola) equation: Y = (B_max * X) / (K_d + X) This will directly yield the K_d and B_max values.[18]
-
(Optional) Scatchard Plot: For visualization, data can be transformed into a Scatchard plot (Bound/Free vs. Bound).[19][20][21] A linear plot indicates a single class of binding sites. The slope is -1/K_d and the x-intercept is B_max. However, non-linear regression is the more accurate and preferred method for parameter determination.[19][20]
Competition Assay Analysis
-
Calculate Percent Specific Binding:
-
Determine 100% specific binding (Total - NSB).
-
For each competitor concentration, calculate specific binding (Competitor CPM - NSB CPM).
-
Express this as a percentage of the 100% specific binding.
-
-
Non-linear Regression: Plot the percent specific binding (Y-axis) against the log of the competitor concentration (X-axis). Fit the data to a sigmoidal dose-response (variable slope) equation to determine the log(IC_50), from which the IC_50 is calculated.
-
Calculate K_i using the Cheng-Prusoff Equation: This equation corrects the IC_50 for the presence of the radioligand, providing a true measure of affinity.[15][22]
K_i = IC_50 / (1 + ([L]/K_d))
Where:
-
[L] = The concentration of radioligand used in the assay.
-
K_d = The dissociation constant of the radioligand (determined from the saturation assay).
-
The calculated K_i value for 3α-phenylacetoxy tropane represents its affinity for the dopamine transporter.
Section 5: Data Visualization and Summary
Example Data Tables
Table 1: Saturation Binding Data Example
| [³H]WIN 35,428] (nM) | Total Binding (CPM) | NSB (CPM) | Specific Binding (fmol/mg) |
|---|---|---|---|
| 0.1 | 1250 | 150 | 25.1 |
| 0.5 | 4800 | 300 | 102.8 |
| 1.0 | 7900 | 500 | 173.0 |
| 5.0 | 15500 | 1500 | 327.2 |
| 10.0 | 18200 | 2800 | 359.9 |
| 20.0 | 20100 | 5100 | 349.5 |
Table 2: Competition Binding Data Example
| [Competitor] (Log M) | % Specific Binding |
|---|---|
| -11 | 99.8 |
| -10 | 98.5 |
| -9 | 91.2 |
| -8 | 52.1 |
| -7 | 10.5 |
| -6 | 1.2 |
| -5 | 0.5 |
Table 3: Summary of Binding Parameters
| Parameter | Value | 95% Confidence Interval |
|---|---|---|
| K_d ([³H]WIN 35,428) | 2.1 nM | 1.8 - 2.5 nM |
| B_max | 410 fmol/mg protein | 395 - 425 fmol/mg protein |
| IC_50 (Test Cmpd) | 15.5 nM | 13.9 - 17.2 nM |
| K_i (Test Cmpd) | 7.8 nM | 6.9 - 8.8 nM |
Illustrative Diagrams (Graphviz)
Caption: Principle of competitive radioligand binding at the dopamine transporter (DAT).
Caption: General workflow for a competitive radioligand binding assay.
References
-
Bylund, D.B. & Toews, M.L. (1993). Radioligand Binding Methods and Analysis. In Methods in Molecular Biology, vol. 18. Humana Press. [Link]
-
Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099–3108. [Link]
-
Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). [Link][15]
-
Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439–463. [Link]
-
Hulme, E.C. (Editor). (2010). Receptor-Ligand Interactions: A Practical Approach. IRL Press at Oxford University Press. [Link]
-
Kohnen-Johannsen, K. L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. [Link][1][3]
-
Motulsky, H. (2018). The GraphPad Guide to Analyzing Radioligand Binding Data. GraphPad Software. [Link][9]
-
Saturation Radioligand Binding Assays. Alfa Cytology. [Link][14]
-
Schmitt, K. C., & Reith, M. E. (2010). The atypical stimulant and nootropic modafinil interacts with the dopamine transporter in a different manner than the stimulant cocaine. PLoS One, 5(10), e12840. [Link]
-
Specific and Non-specific Binding in a ligand binding assay. Drug discovery methods. (2015). [Link][12]
-
Sweta, V. R., & Lakshmi, T. (2015). Pharmacological profile of tropane alkaloids. Journal of Chemical and Pharmaceutical Research, 7(5), 117-119. [Link][2]
-
Vauquelin, G., & Charlton, S. J. (2010). Exploring avidity: understanding the potential gains in functional affinity and target residence time of bivalent and heterobivalent ligands. British journal of pharmacology, 161(4), 721–732. [Link]
-
Zhou, F. M., Liang, Y., & Dani, J. A. (2007). Endogenous dopamine selectively enhances sweet taste. The Journal of neuroscience : the official journal of the Society for Neuroscience, 27(42), 11430–11438. [Link]
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Application Note: Quantitative Analysis of 3α-Phenylacetoxy Tropane in Biological Samples
Introduction: The Analytical Imperative for 3α-Phenylacetoxy Tropane
3α-Phenylacetoxy tropane is a tropane alkaloid characterized by an ester linkage between tropine (tropan-3α-ol) and phenylacetic acid.[1] Tropane alkaloids are a class of naturally occurring compounds, many with significant pharmacological and toxicological profiles, found in families such as Solanaceae and Erythroxylaceae.[2][3][4] The quantification of 3α-phenylacetoxy tropane and its congeners in biological matrices (e.g., blood, plasma, urine) is critical in several scientific domains. In forensic toxicology, its presence can be indicative of exposure to certain plant species. In pharmacology and drug development, understanding its pharmacokinetic and pharmacodynamic profile is essential for assessing the safety and efficacy of related compounds.
Given the complexity of biological samples and the often low concentrations of target analytes, robust, sensitive, and selective analytical methods are required. The "gold standard" for this application is chromatography coupled with mass spectrometry, which provides definitive identification and reliable quantification.[5][6] This document provides a comprehensive guide to validated methods for the analysis of 3α-phenylacetoxy tropane, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The protocols herein are designed to meet the rigorous standards of bioanalytical method validation as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA).[7][8]
Core Analytical Strategies: LC-MS/MS and GC-MS
The choice between LC-MS/MS and GC-MS depends on analyte characteristics, available instrumentation, and desired sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is often the preferred technique due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for chemical derivatization.[5][9] Analytes are separated based on their physicochemical properties by a liquid mobile phase and a stationary phase, followed by highly specific detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that offers excellent chromatographic resolution.[9][11] However, for many tropane alkaloids, including 3α-phenylacetoxy tropane, derivatization is often necessary to increase volatility and thermal stability, preventing degradation in the high-temperature GC inlet.[11][12][13] A common approach is the conversion to trimethylsilyl (TMS) derivatives.[11][13]
Sample Preparation: The Foundation of Accurate Quantification
Effective sample preparation is paramount for removing interfering matrix components (e.g., proteins, salts, lipids) and concentrating the analyte of interest. The goal is to produce a clean extract that is compatible with the analytical instrument, thereby minimizing matrix effects and maximizing sensitivity.
Strategy 1: Solid-Phase Extraction (SPE)
SPE is a highly effective and widely used technique for cleaning and concentrating analytes from complex matrices.[14] Cation-exchange SPE is particularly well-suited for basic compounds like tropane alkaloids.
Causality: The mechanism relies on the pH-dependent charge of the tropane alkaloid. In an acidic environment, the tertiary amine group is protonated, carrying a positive charge. This allows it to bind strongly to the negatively charged sorbent of a strong cation-exchange (SCX) cartridge. Neutral and acidic interferences are washed away. The analyte is then eluted by increasing the pH with a basic solvent, which neutralizes the amine, breaks the ionic bond, and allows the analyte to be recovered.[14][15]
Protocol 3.1: Cation-Exchange SPE
-
Sample Pre-treatment: To 1 mL of plasma or urine, add a known concentration of an appropriate internal standard (e.g., Atropine-d3).[11] Acidify the sample by adding 1 mL of 0.1 M HCl. Vortex for 30 seconds and centrifuge for 10 minutes at 4000 rpm to pellet any precipitated proteins.
-
SPE Cartridge Conditioning: Condition a cation-exchange SPE cartridge (e.g., Oasis MCX) by passing 5 mL of methanol, followed by 5 mL of 0.1 M HCl.[14][15] Do not allow the cartridge to go dry.
-
Sample Loading: Load the supernatant from step 1 onto the conditioned cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
-
Washing:
-
Wash the cartridge with 5 mL of 0.1 M HCl to remove acidic and neutral interferences.
-
Wash with 5 mL of methanol to remove non-polar interferences.[14]
-
-
Elution: Elute the 3α-phenylacetoxy tropane and other basic alkaloids with 5 mL of a freshly prepared solution of 5% ammonium hydroxide in methanol.[14]
-
Final Processing: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable solvent (e.g., 100 µL of mobile phase for LC-MS/MS) for analysis.
Strategy 2: Liquid-Liquid Extraction (LLE)
LLE is a classic technique that separates compounds based on their differential solubility in two immiscible liquids, typically an aqueous and an organic phase.
Causality: The extraction efficiency is highly dependent on pH. Tropane alkaloids, being basic, are un-ionized and preferentially soluble in organic solvents at high pH (alkaline conditions).[16] Conversely, at low pH (acidic conditions), they become protonated (ionized) and are more soluble in the aqueous phase. This property is exploited to perform extraction and back-extraction for a cleaner sample.
Protocol 3.2: Liquid-Liquid Extraction
-
Sample Preparation: To 1 mL of plasma or urine, add a known concentration of the internal standard.
-
Alkalinization: Adjust the sample pH to ~9-10 by adding a borate buffer or concentrated ammonium hydroxide.[11] This step is critical to ensure the analyte is in its free base form.
-
Extraction: Add 5 mL of a suitable organic solvent (e.g., dichloromethane or ethyl acetate).[11][16] Cap and vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge for 10 minutes at 3000 rpm to achieve a clean separation of the aqueous and organic layers.
-
Collection: Carefully transfer the organic layer to a clean tube.
-
Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a nitrogen stream and reconstitute the residue as described in Protocol 3.1, step 6.
Instrumental Analysis: Protocols and Parameters
Method validation is essential to ensure that the analytical procedure is fit for its intended purpose.[8] The following protocols are based on established methods and should be fully validated according to FDA or ICH guidelines.[7][17][18]
Protocol: LC-MS/MS Analysis
This method is ideal for high-throughput, sensitive quantification without derivatization.
-
Instrumentation: A UHPLC system coupled to a triple quadrupole mass spectrometer.
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).[10]
-
Mobile Phase A: 0.1% Formic Acid in Water.[10]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[10]
-
MRM Transitions: These must be optimized by infusing a standard solution of 3α-phenylacetoxy tropane. A precursor ion corresponding to [M+H]⁺ (m/z 260.3) would be selected. Product ions would be generated by collision-induced dissociation (e.g., m/z 124.1, corresponding to the tropane moiety).
-
Internal Standard: A stable isotope-labeled internal standard (e.g., Atropine-d3) is highly recommended for the most accurate quantification.[11][19]
-
Protocol: GC-MS Analysis
This protocol includes a necessary derivatization step to ensure thermal stability.
-
Derivatization:
-
To the dried extract from the sample preparation step, add 50 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS).
-
Cap the vial and heat at 70°C for 30 minutes to form the TMS derivative.[11]
-
Cool to room temperature before injection.
-
-
Instrumentation: A Gas Chromatograph with a Mass Selective Detector.
-
GC Conditions:
-
Column: Semi-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[11]
-
Inlet Temperature: 250°C. Causality: Higher temperatures (>270°C) can cause thermal degradation of tropane alkaloids, leading to inaccurate results. A lower temperature is a critical parameter to control.[12]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions for the TMS-derivative of 3α-phenylacetoxy tropane and the internal standard.
-
Method Validation and Data Analysis
A validated method provides assurance of its reliability for quantitative analysis.[7] Key validation parameters, as defined by ICH and FDA guidelines, must be assessed.[8][18]
Trustworthiness through Self-Validation:
-
Internal Standard (IS): The use of a stable isotope-labeled IS is the cornerstone of a self-validating system.[19] The IS is added at the very beginning of the sample preparation process and experiences any analyte loss alongside the target analyte. By calculating the ratio of the analyte response to the IS response, variations in extraction recovery and instrument response are normalized, ensuring accuracy.[20]
-
Quality Controls (QCs): Analysis of QC samples (at low, medium, and high concentrations) alongside unknown samples in every analytical run verifies the performance of the method in real-time.
Table 1: Typical Validation Parameters for an LC-MS/MS Method
| Parameter | Acceptance Criteria | Typical Performance[16][21] |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Range | Defines upper and lower concentration limits | 0.1 - 100 ng/mL |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -8% to +7% |
| Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Limit of Quantification (LOQ) | Lowest concentration meeting accuracy/precision criteria | 0.1 ng/mL |
| Recovery | Consistent, precise, and reproducible | > 85% |
Table 2: Typical Validation Parameters for a GC-MS Method
| Parameter | Acceptance Criteria | Typical Performance[11] |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Range | Defines upper and lower concentration limits | 10 - 5000 ng/mL |
| Accuracy (% Bias) | Within ±15% | Within ±10% |
| Precision (%RSD) | ≤ 15% | < 12% |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 5.0 ng/mL |
| Recovery | Consistent, precise, and reproducible | > 80% |
Data Analysis Protocol:
-
Construct Calibration Curve: Prepare a set of calibration standards in a blank biological matrix and process them alongside the unknown samples. Plot the response ratio (Analyte Area / IS Area) against the known concentration of the standards.
-
Apply Regression: Apply a linear, weighted (1/x²) regression to the calibration curve data.
-
Calculate Unknown Concentration: For each unknown sample, determine the response ratio and use the regression equation from the calibration curve to calculate the concentration of 3α-phenylacetoxy tropane.
Conclusion
The reliable quantification of 3α-phenylacetoxy tropane in biological samples is achievable through carefully developed and validated analytical methods. Both LC-MS/MS and GC-MS offer the required sensitivity and selectivity. The choice of method should be guided by available resources and specific analytical needs. The cornerstone of any successful analysis lies in meticulous sample preparation—with cation-exchange SPE being a highly robust option—and the consistent use of an appropriate internal standard to ensure the highest degree of accuracy and precision. The protocols detailed in this note provide a comprehensive framework for researchers to establish and validate a reliable method for their specific application.
References
- U.S. Food and Drug Administration. (2018).
- Benchchem. 3ALPHA-PHENYLACETOXY TROPANE | 1690-22-8.
- Namera, A., et al. (2002). Quantitative analysis of tropane alkaloids in biological materials by gas chromatography-mass spectrometry.
- BioProcess International. (2015). New FDA Guidance on Analytical Methods Provides General Approach, but Few Details.
- ResearchGate. HPLC of Tropane Alkaloids | Request PDF.
- Benchchem. Application Notes and Protocols for the Mass Spectrometry Analysis of Tropane Alkaloid Metabolites.
- Benchchem. Application Notes and Protocols for Solid-Phase Extraction of Tropane Alkaloids.
- Dräger, B. (2002). Analysis of tropane and related alkaloids.
- Rho, Inc. (2022). Analytical Method Quality & Pharmaceutical Development Lifecycle.
- Shimadzu. Chemistry Methods LCMS.
- Christen, P., et al. (2015).
- Romera-Torres, A., et al. (2022). Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS.
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ComplianceOnline. Analytical Methods Validation for FDA Compliance Drugs and Biologics.
- van der Nagel, B., et al. (2024).
- Veuthey, J. L., et al. (2008).
- NIST. 3α-Phenylacetoxytropane. NIST Chemistry WebBook.
- Scribd.
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- Eurofins Scientific. (2023). Tropane Alkaloids.
- Grynkiewicz, G., & Gadzikowska, M. (2008). Solid-liquid extraction and cation-exchange solid-phase extraction using a mixed mode polymeric sorbent of Datura and related alkaloids. Acta Poloniae Pharmaceutica.
- Xiang, P., et al. (2013). Development and Validation of a Sensitive LC-MS/MS Method for the Simultaneous Analysis of Three-Tropane Alkaloids in Blood and Urine. Journal of Analytical Toxicology.
- Remeš, M., et al. (2021). Thermal (In)stability of Atropine and Scopolamine in the GC-MS Inlet. Molecules.
- Lacina, O., et al. (2020). Development of a new LC-MS method for accurate and sensitive determination of 33 pyrrolizidine and 21 tropane alkaloids in plant-based food matrices. Analytical and Bioanalytical Chemistry.
- LGC Standards. Buy Online CAS Number 1690-22-8 - TRC - 3a-Phenylacetoxy Tropane.
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- Bedewitz, M. (2018). Tropane Alkaloid Biosynthesis in Atropa Belladonna.
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- Shimadzu.
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- Klein, L. M., et al. (2022). A sensitive LC-MS/MS method for isomer separation and quantitative determination of 51 pyrrolizidine alkaloids and two tropane alkaloids in cow's milk. Analytical and Bioanalytical Chemistry.
- Wang, Z., et al. (2018). Ultrasonic Extraction of Tropane Alkaloids from Radix physochlainae Using as Extractant an Ionic Liquid with Similar Structure. Molecules.
- LGC Standards.
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Application Notes and Protocols for the Study of 3α-Phenylacetoxy Tropane as a Dopamine Transporter Ligand
For: Researchers, scientists, and drug development professionals.
Introduction: The Dopamine Transporter as a Key Therapeutic Target
The dopamine transporter (DAT) is a critical presynaptic protein responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating the duration and intensity of dopaminergic neurotransmission.[1] This regulatory role places DAT at the center of numerous neurological and psychiatric conditions, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and substance use disorders.[2][3] Consequently, ligands that modulate DAT function are invaluable tools for both basic research and as potential therapeutic agents.[4]
The tropane alkaloid scaffold, famously represented by cocaine, has been a fertile ground for the development of DAT ligands.[4] However, the non-selective nature and abuse liability of cocaine have driven the search for analogs with more favorable pharmacological profiles.[5] 3α-Phenylacetoxy tropane, a structural analog of atropine and other tropane alkaloids, presents an interesting candidate for investigation as a DAT ligand. Its chemical structure suggests potential interactions with monoamine transporters, yet a comprehensive characterization of its binding profile at DAT, the serotonin transporter (SERT), and the norepinephrine transporter (NET) is not extensively documented in publicly available literature.
These application notes provide a detailed guide for the initial characterization and utilization of 3α-phenylacetoxy tropane in DAT research. We offer protocols for the determination of its binding affinity and selectivity, as well as for its application in in vivo studies. This document is designed to equip researchers with the necessary methodologies to explore the potential of 3α-phenylacetoxy tropane as a novel tool for understanding dopamine system pharmacology.
Physicochemical Properties and Synthesis Overview
3α-Phenylacetoxy tropane is a tropane ester, sharing the characteristic 8-azabicyclo[3.2.1]octane core structure.[6] It can be synthesized through the esterification of tropine with phenylacetic acid.[7] This straightforward synthesis allows for the production of the compound for research purposes.
Key Physicochemical Data:
| Property | Value |
| Molecular Formula | C₁₆H₂₁NO₂ |
| Molecular Weight | 259.34 g/mol |
| CAS Number | 1690-22-8 |
| Appearance | White to off-white solid |
| Solubility | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[2] |
Binding Characteristics and Selectivity Profile
A crucial first step in characterizing any novel ligand is to determine its binding affinity (Ki) for its intended target and to assess its selectivity against other relevant receptors and transporters. While specific Ki values for 3α-phenylacetoxy tropane at DAT, SERT, and NET are not readily found in the literature, it has been reported to have a binding affinity (Ki) of 120 nM for muscarinic acetylcholine receptors (mAChRs) . This highlights the importance of a comprehensive selectivity screen to accurately interpret experimental results.
The following table is provided as a template for researchers to populate with experimentally determined binding affinities. A detailed protocol for obtaining these values is provided in the subsequent section.
Table 1: Monoamine Transporter and Muscarinic Receptor Binding Affinities of 3α-Phenylacetoxy Tropane (Template)
| Transporter/Receptor | Radioligand | Tissue/Cell Line | Ki (nM) |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | Rat Striatum | To be determined |
| Serotonin Transporter (SERT) | [³H]Citalopram | Rat Frontal Cortex | To be determined |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | Rat Hippocampus | To be determined |
| Muscarinic Receptors (mAChRs) | [³H]QNB | Rat Cortex | 120 |
Experimental Protocols
Protocol 1: In Vitro Radioligand Binding Assay for DAT, SERT, and NET
This protocol describes a competitive radioligand binding assay to determine the inhibition constant (Ki) of 3α-phenylacetoxy tropane for the dopamine, serotonin, and norepinephrine transporters.
Workflow for Radioligand Binding Assay:
Caption: Workflow for determining the binding affinity of 3α-phenylacetoxy tropane.
Materials and Reagents:
-
Tissues: Fresh or frozen rat brain tissue (striatum for DAT, frontal cortex for SERT, hippocampus for NET).
-
Radioligands:
-
[³H]WIN 35,428 for DAT binding.
-
[³H]Citalopram for SERT binding.
-
[³H]Nisoxetine for NET binding.
-
-
Test Compound: 3α-Phenylacetoxy tropane.
-
Non-specific Binding Control:
-
For DAT: GBR 12909 (10 µM).
-
For SERT: Fluoxetine (10 µM).[4]
-
For NET: Desipramine (10 µM).
-
-
Buffers:
-
Homogenization Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Polypropylene assay tubes.
-
Homogenizer.
-
Centrifuge.
-
Scintillation counter.
-
96-well filter plates and harvester (optional).
Step-by-Step Methodology:
-
Membrane Preparation: a. Dissect the desired brain region on ice. b. Homogenize the tissue in 20 volumes of ice-cold Homogenization Buffer. c. Centrifuge the homogenate at 48,000 x g for 10 minutes at 4°C. d. Discard the supernatant, resuspend the pellet in fresh Homogenization Buffer, and centrifuge again. e. Resuspend the final pellet in Assay Buffer to a protein concentration of approximately 0.5-1.0 mg/mL. Protein concentration should be determined using a standard method (e.g., Bradford assay).
-
Assay Setup: a. Set up assay tubes for total binding, non-specific binding, and competition with 3α-phenylacetoxy tropane (typically in triplicate). b. For competition assays, add increasing concentrations of 3α-phenylacetoxy tropane (e.g., 0.1 nM to 10 µM). c. Add the appropriate radioligand at a concentration near its Kd (e.g., ~1-2 nM for [³H]WIN 35,428). d. For non-specific binding tubes, add the corresponding non-specific binding control. e. Add the membrane preparation to each tube to initiate the binding reaction. The final assay volume is typically 250-500 µL.
-
Incubation: a. Incubate the assay tubes at room temperature (or other optimized temperature) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: a. Terminate the incubation by rapid filtration through glass fiber filters under vacuum. b. Wash the filters rapidly with ice-cold Assay Buffer (e.g., 3 x 4 mL) to remove unbound radioligand.
-
Quantification: a. Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate. b. Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding as a function of the log concentration of 3α-phenylacetoxy tropane. c. Determine the IC₅₀ value (the concentration of 3α-phenylacetoxy tropane that inhibits 50% of specific binding) using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Microdialysis for Assessing Effects on Dopamine Neurotransmission
This protocol provides a framework for using in vivo microdialysis to measure changes in extracellular dopamine levels in the striatum of freely moving rats following administration of 3α-phenylacetoxy tropane.
Workflow for In Vivo Microdialysis:
Caption: Workflow for in vivo microdialysis to measure dopamine release.
Materials and Reagents:
-
Animals: Adult male Sprague-Dawley or Wistar rats.
-
Surgical Equipment: Stereotaxic frame, anesthetic machine, surgical instruments.
-
Microdialysis Equipment: Guide cannulae, microdialysis probes (e.g., 2-4 mm membrane length), syringe pump, fraction collector.
-
Artificial Cerebrospinal Fluid (aCSF): (in mM) 147 NaCl, 2.7 KCl, 1.2 CaCl₂, 1.0 MgCl₂, pH 7.4.
-
Test Compound: 3α-Phenylacetoxy tropane, dissolved in a suitable vehicle.
-
Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD) for dopamine quantification.
Step-by-Step Methodology:
-
Stereotaxic Surgery: a. Anesthetize the rat and place it in the stereotaxic frame. b. Implant a guide cannula aimed at the striatum (coordinates relative to bregma: e.g., AP +1.0 mm, ML ±2.5 mm, DV -3.0 mm). c. Secure the cannula with dental cement and allow the animal to recover for at least 5-7 days.
-
Microdialysis Experiment: a. On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum. b. Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min). c. Allow the system to equilibrate for at least 2 hours. d. Collect baseline dialysate samples every 20 minutes for at least one hour to establish a stable baseline of extracellular dopamine. e. Administer 3α-phenylacetoxy tropane (e.g., via intraperitoneal injection) or its vehicle. f. Continue collecting dialysate samples for at least 2-3 hours post-administration. g. Store samples at -80°C until analysis.
-
Dopamine Analysis: a. Analyze the dialysate samples for dopamine content using HPLC-ECD. b. Quantify dopamine concentrations by comparing peak heights or areas to those of known standards.
-
Data Analysis: a. Express post-drug dopamine levels as a percentage of the average baseline concentration. b. Analyze the data using appropriate statistical methods (e.g., ANOVA with repeated measures) to determine the effect of 3α-phenylacetoxy tropane on extracellular dopamine levels.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[7]
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area, preferably a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from direct sunlight.[7]
-
First Aid:
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion and Future Directions
3α-Phenylacetoxy tropane represents an under-investigated compound with a chemical structure that suggests potential activity at the dopamine transporter. The protocols outlined in these application notes provide a robust framework for the initial characterization of its binding affinity, selectivity, and in vivo neurochemical effects. Elucidating the pharmacological profile of this and other novel tropane analogs is essential for advancing our understanding of the dopamine system and for the development of new therapeutic strategies for a range of neurological and psychiatric disorders. Further studies could also explore its effects on locomotor activity and in models of drug self-administration to better understand its potential behavioral profile.
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Application Notes & Protocols for 3alpha-Phenylacetoxy Tropane in Neurological Disorder Research
Abstract
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of 3alpha-phenylacetoxy tropane in the study of neurological disorders. This document elucidates the compound's mechanism of action, offers detailed protocols for its application in key in vitro and in vivo experimental paradigms, and discusses its relevance in the context of dopaminergic and cholinergic system research. The protocols are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure scientific integrity and reproducibility.
Introduction to 3alpha-Phenylacetoxy Tropane
3alpha-Phenylacetoxy tropane is a tropane alkaloid, a class of bicyclic organic compounds known for their significant physiological effects.[1] Structurally, it is an ester of tropine and phenylacetic acid.[2] This structural motif places it in the same family as other well-known neuroactive compounds such as cocaine and atropine, suggesting a potential for complex interactions with the central nervous system (CNS).[1][2] While found in some plant species, laboratory synthesis is the primary source for research-grade material, typically achieved through the esterification of tropine with phenylacetic acid or its derivatives.[2]
The core value of 3alpha-phenylacetoxy tropane in neurological research stems from its activity as a dopamine transporter (DAT) inhibitor.[3][4][5] The DAT is a critical protein in the regulation of dopaminergic neurotransmission, responsible for the reuptake of dopamine from the synaptic cleft.[6][7][8] By inhibiting DAT, 3alpha-phenylacetoxy tropane increases the extracellular concentration of dopamine, thereby modulating dopaminergic signaling. This mechanism is central to the effects of many psychostimulants and is a key area of investigation for disorders such as Parkinson's disease, ADHD, and substance use disorders.[9][10]
Furthermore, its structural similarity to atropine suggests potential interactions with muscarinic acetylcholine receptors (mAChRs), adding another layer to its pharmacological profile.[2] This dual-action potential makes 3alpha-phenylacetoxy tropane a valuable tool for dissecting the intricate interplay between the dopaminergic and cholinergic systems in both healthy and diseased states.
Mechanism of Action: A Dual-Target Compound
The primary mechanism of action for 3alpha-phenylacetoxy tropane is the inhibition of the dopamine transporter (DAT). However, its tropane backbone also confers an affinity for muscarinic acetylcholine receptors.
Dopamine Transporter (DAT) Inhibition
3alpha-Phenylacetoxy tropane binds to the DAT, blocking the reuptake of dopamine from the synapse. This leads to an accumulation of dopamine in the extracellular space, enhancing and prolonging dopaminergic neurotransmission. The potency of this inhibition can be quantified through in vitro assays, which are detailed in the protocols section of this guide. It is important to note that while structurally related to cocaine, analogues of 3alpha-phenylacetoxy tropane may exhibit different binding kinetics and behavioral profiles, potentially offering a therapeutic window with reduced abuse liability.[3][4][11]
Diagram: Dopaminergic Synapse and DAT Inhibition
}
Inhibition of the Dopamine Transporter (DAT) by 3alpha-phenylacetoxy tropane.
Cholinergic System Modulation
Tropane alkaloids are well-known for their effects on the cholinergic system.[2] 3alpha-Phenylacetoxy tropane has been shown to have a binding affinity for muscarinic acetylcholine receptors (mAChRs), albeit lower than that of atropine.[2] This interaction is significant as the cholinergic system is deeply implicated in cognitive processes, and its dysregulation is a hallmark of neurodegenerative diseases like Alzheimer's.[10][12][13][14] The ability of this compound to modulate both dopaminergic and cholinergic pathways makes it a particularly interesting tool for studying neurodegenerative disorders where both systems are often compromised.
Applications in Neurological Disorder Research
The unique pharmacological profile of 3alpha-phenylacetoxy tropane lends itself to several key areas of neurological research.
Probing Dopaminergic Dysfunction in Neurodegenerative Diseases
-
Parkinson's Disease (PD): By manipulating dopamine levels, 3alpha-phenylacetoxy tropane can be used in animal models of PD to study the effects of enhanced dopaminergic signaling on motor symptoms.
-
Alzheimer's Disease (AD): Given the interplay between cholinergic and dopaminergic systems in cognition, this compound can be used to investigate how modulating both pathways simultaneously affects cognitive deficits in AD models.[10]
Investigating the Neurobiology of Substance Use Disorders
As a cocaine analog, 3alpha-phenylacetoxy tropane is a valuable tool for studying the mechanisms of psychostimulant action and addiction.[15] Research can focus on:
-
Structure-Activity Relationships (SAR): Comparing its effects to other tropane-based DAT inhibitors can help elucidate the structural determinants of binding affinity, potency, and behavioral outcomes.[2][5][16]
-
Development of Potential Therapeutics: Analogs of 3alpha-phenylacetoxy tropane with modified pharmacokinetic and pharmacodynamic properties could be explored as potential substitution therapies for cocaine addiction.[4]
Screening for Novel Therapeutic Agents
3alpha-Phenylacetoxy tropane can be used as a reference compound in high-throughput screening assays designed to identify new molecules that target the DAT or have dual-target activity.
Experimental Protocols
The following protocols are foundational for characterizing the activity of 3alpha-phenylacetoxy tropane and similar compounds.
In Vitro Characterization of DAT Inhibition
These assays are critical for determining the potency and mechanism of DAT inhibition.[6][7][8] They are typically performed using cell lines stably expressing the dopamine transporter (e.g., HEK293-DAT cells) or synaptosomes prepared from dopamine-rich brain regions (e.g., rat striatum).[6][7][11]
This assay measures the ability of 3alpha-phenylacetoxy tropane to inhibit the uptake of radiolabeled dopamine into cells or synaptosomes.
Experimental Workflow: [³H]Dopamine Uptake Inhibition Assay
}
Workflow for the [³H]Dopamine Uptake Inhibition Assay.
Step-by-Step Methodology:
-
Preparation: Culture HEK293 cells stably expressing DAT to ~80% confluency in 24-well plates.[7] Alternatively, prepare synaptosomes from rat striatum.
-
Pre-incubation: Wash the cells/synaptosomes with assay buffer. Add increasing concentrations of 3alpha-phenylacetoxy tropane (e.g., 10⁻¹⁰ M to 10⁻⁵ M) and incubate for 15-20 minutes at 37°C.
-
Uptake Initiation: Add a fixed concentration of [³H]dopamine to each well.
-
Incubation: Incubate for a short period (e.g., 10 minutes) at 37°C to allow for dopamine uptake.
-
Termination: Stop the reaction by rapidly aspirating the medium and washing the cells multiple times with ice-cold assay buffer.
-
Lysis and Scintillation Counting: Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the log concentration of 3alpha-phenylacetoxy tropane to determine the IC₅₀ value (the concentration that inhibits 50% of dopamine uptake).
This assay directly measures the binding affinity of 3alpha-phenylacetoxy tropane to the DAT using a radiolabeled ligand that also binds to the transporter, such as [³H]WIN 35,428.[3]
Step-by-Step Methodology:
-
Preparation: Prepare cell membranes from HEK293-DAT cells or rat striatal tissue.
-
Incubation: In a 96-well plate, incubate the membranes with a fixed concentration of [³H]WIN 35,428 and varying concentrations of 3alpha-phenylacetoxy tropane.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 1-2 hours at room temperature).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters.
-
Data Analysis: Determine the Kᵢ (inhibition constant) value from the IC₅₀ value obtained from the competition curve. This will provide a measure of the binding affinity of 3alpha-phenylacetoxy tropane for the DAT.
| Assay Type | Parameter Measured | Typical Radioligand | Purpose |
| Uptake Inhibition | IC₅₀ | [³H]Dopamine | Measures functional potency in blocking dopamine transport.[6][7][11][17] |
| Binding Assay | Kᵢ | [³H]WIN 35,428 | Determines the binding affinity of the compound to the DAT.[3][17] |
| Efflux Assay | EC₅₀ | [³H]MPP+ or [³H]DA | Assesses the ability of the compound to induce reverse transport of dopamine.[6][7] |
In Vivo Behavioral Assessment in Rodent Models
Behavioral assays in rodents are essential for understanding the in vivo effects of 3alpha-phenylacetoxy tropane on CNS function.
This assay measures the stimulant effects of the compound, which are largely mediated by increased dopaminergic activity.[17][18][19]
Step-by-Step Methodology:
-
Acclimation: Place mice or rats individually in open-field activity chambers and allow them to acclimate for at least 30 minutes.
-
Administration: Administer 3alpha-phenylacetoxy tropane via an appropriate route (e.g., intraperitoneal injection) at various doses. Include a vehicle control group.
-
Data Collection: Record locomotor activity (e.g., distance traveled, rearing frequency) using automated tracking software for a set period (e.g., 1-2 hours).
-
Data Analysis: Compare the locomotor activity of the drug-treated groups to the vehicle control group. This will reveal the dose-dependent stimulant or sedative effects of the compound.
This paradigm assesses the subjective effects of 3alpha-phenylacetoxy tropane by determining if it substitutes for a known drug of abuse, such as cocaine.[18][20]
Step-by-Step Methodology:
-
Training: Train rats to press one of two levers to receive a food reward after being administered either cocaine or saline. For example, after a cocaine injection, a press on the "drug" lever is rewarded, while after a saline injection, a press on the "saline" lever is rewarded.
-
Testing: Once the rats have learned to reliably discriminate between cocaine and saline, administer a dose of 3alpha-phenylacetoxy tropane and observe which lever they predominantly press.
-
Data Analysis: If the rats press the "drug" lever, it indicates that 3alpha-phenylacetoxy tropane has subjective effects similar to cocaine. This provides insight into its potential for abuse liability and its mechanism of action in vivo.
Conclusion and Future Directions
3alpha-Phenylacetoxy tropane is a versatile pharmacological tool for the investigation of neurological disorders. Its dual action on the dopaminergic and cholinergic systems provides a unique opportunity to explore the complex neurochemical imbalances that underlie conditions such as Parkinson's disease, Alzheimer's disease, and substance use disorders. The protocols outlined in this guide provide a robust framework for characterizing its in vitro and in vivo effects.
Future research should focus on synthesizing and evaluating analogs of 3alpha-phenylacetoxy tropane to refine its pharmacological profile, potentially separating its DAT inhibitory and cholinergic activities.[2] Such studies could lead to the development of novel therapeutic agents with improved efficacy and reduced side effects for a range of debilitating neurological conditions.
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Application Notes & Protocols: Experimental Models for Assessing the Analgesic Properties of 3α-Phenylacetoxy Tropane
Introduction: Rationale and Hypothetical Mechanism of Action
The tropane alkaloid scaffold is a cornerstone in pharmacology, forming the backbone of compounds with significant effects on the central and peripheral nervous systems.[1][2][3] Notable examples include atropine and scopolamine, which are well-characterized competitive antagonists of muscarinic acetylcholine receptors (mAChRs), and cocaine, which primarily acts as a monoamine reuptake inhibitor.[3][4][5] The diverse pharmacological profiles of these agents underscore the therapeutic potential inherent in the bicyclic tropane ring system.[2][6]
The compound of interest, 3α-phenylacetoxy tropane, is an ester of tropine. While direct pharmacological data on this specific molecule is scarce, its structure allows for the formulation of a testable scientific hypothesis regarding its potential analgesic mechanisms. The tropane moiety suggests a possible interaction with cholinergic systems, similar to other tropane alkaloids.[1][7] Anticholinergic action, particularly at muscarinic receptors, is a known mechanism for producing analgesia in certain pain states. Furthermore, some tropane derivatives, such as tropisetron, exhibit analgesic properties through interaction with serotonin receptors.[3][5] The phenylacetoxy group may also contribute to the compound's overall activity, potentially influencing its binding affinity, metabolic stability, or ability to cross the blood-brain barrier.
Therefore, a comprehensive preclinical assessment of 3α-phenylacetoxy tropane's analgesic potential requires a multi-tiered approach. This guide outlines a series of validated in vivo models designed to characterize the compound's efficacy across different pain modalities, including acute thermal pain, chemically-induced visceral pain, and persistent inflammatory pain.
Ethical Considerations in Preclinical Pain Research
All experimental procedures involving animals must be designed to minimize pain and distress.[8][9] It is imperative that all protocols are approved by an Institutional Animal Care and Use Committee (IACUC) and adhere to established ethical guidelines, such as those provided by the International Association for the Study of Pain (IASP) and the National Institutes of Health (NIH).[10][11] Key principles include justifying the use of animals, using the minimum number of animals necessary to obtain valid results, and establishing humane endpoints to prevent prolonged suffering.[11][12] Investigators must be thoroughly trained in animal handling and the specific procedures outlined below to ensure both data quality and animal welfare.[9]
Overall Experimental Workflow
A logical progression of assays is critical for building a comprehensive analgesic profile for a novel compound. The workflow should begin with acute pain models to establish basic efficacy and then proceed to more complex models that mimic clinical pain states.
Caption: Tiered approach for analgesic screening.
Tier 1: Models of Acute Thermal Nociception
These models are fundamental for screening compounds against sharp, transient pain and help differentiate between centrally (supraspinal) and spinally mediated analgesic effects.[13][14]
Hot Plate Test
The hot plate test measures the response latency to a thermal stimulus, involving higher-order brain processing, making it a good indicator of centrally-mediated analgesia.[15][16][17]
Protocol:
-
Apparatus: Use a standard hot plate analgesiometer with the surface temperature precisely maintained at 55°C ± 0.2°C.[15][18]
-
Animals: Adult male Swiss Webster mice (20-25 g) are commonly used. Acclimatize animals to the testing room for at least 30-60 minutes before the experiment.[15][18]
-
Procedure: a. Gently place a mouse on the heated surface, enclosed by a clear acrylic cylinder to prevent escape, and immediately start a timer.[15][19] b. Observe the animal for nocifensive behaviors, defined as either licking/biting a hind paw or jumping.[15][17] c. The moment one of these behaviors occurs, record the latency (in seconds) and immediately remove the animal from the hot plate.[15] d. To prevent tissue damage, a cut-off time of 30 seconds must be strictly enforced. If an animal does not respond by this time, remove it and record the latency as 30 seconds.[15][18]
-
Dosing & Measurement: a. Measure the baseline latency for each mouse before drug administration. b. Administer 3α-phenylacetoxy tropane (e.g., via intraperitoneal injection) at various doses. Include a vehicle control group and a positive control group (e.g., morphine). c. Measure the post-drug latency at set time points (e.g., 30, 60, 90, and 120 minutes) to determine the time of peak effect.
-
Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100
Tail-Flick Test
This test assesses the spinal reflex to a thermal stimulus.[14] A positive result suggests an effect on spinal nociceptive pathways.
Protocol:
-
Apparatus: Use a tail-flick analgesiometer that focuses a high-intensity beam of light on the animal's tail.[19]
-
Animals: Adult rats or mice. Acclimatize animals to gentle restraint by placing them in the restraining tube for brief periods on days preceding the experiment.[20][21]
-
Procedure: a. Place the animal in a restrainer with its tail protruding.[20][21] b. Position the tail over the apparatus's light source, typically 2-3 cm from the tip.[21] c. Activate the light beam. The apparatus will automatically detect the tail flick and record the latency. d. A cut-off time (typically 10-12 seconds) is preset to prevent tissue damage.[19]
-
Dosing & Measurement: Follow the same dosing and measurement schedule as the Hot Plate Test to determine baseline and post-drug latencies.
-
Data Analysis: Use the same %MPE formula as described for the hot plate test.
| Parameter | Hot Plate Test | Tail-Flick Test |
| Pain Modality | Thermal (Supraspinal) | Thermal (Spinal Reflex) |
| Apparatus Temp. | 52-55°C[15][19] | Radiant Heat Source |
| Endpoint | Paw Licking/Jumping[15] | Tail Flick/Withdrawal[19] |
| Cut-off Time | 30-40 seconds[15] | 10-12 seconds[19] |
| Primary Indication | Centrally Acting Analgesia | Spinally Acting Analgesia |
Tier 2: Models of Chemically-Induced and Inflammatory Pain
These models simulate visceral and inflammatory pain conditions, providing broader insight into the compound's potential clinical utility.[13][22]
Acetic Acid-Induced Writhing Test
This is a sensitive model for visceral pain used to screen for peripherally acting analgesics.[23] The intraperitoneal injection of acetic acid causes irritation and inflammation, leading to characteristic writhing movements.[23][24]
Protocol:
-
Animals: Adult male Swiss Webster mice (20-25 g).[25]
-
Procedure: a. Administer the test compound (3α-phenylacetoxy tropane), vehicle, or positive control (e.g., a non-steroidal anti-inflammatory drug like Diclofenac) orally or intraperitoneally.[25] b. After a suitable absorption period (e.g., 30 minutes for IP, 60 minutes for oral), administer a 0.6-1% solution of acetic acid intraperitoneally (typically 10 mL/kg).[23][25] c. Immediately place the mouse in an individual observation chamber.[23] d. After a 5-minute latency period, count the number of writhes (defined as a constriction of the abdomen, twisting of the trunk, and extension of the hind limbs) over a 10-15 minute period.[23][25][26]
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group: %Inhibition = [(Mean Writhes in Control - Mean Writhes in Test Group) / Mean Writhes in Control] x 100
Formalin Test
The formalin test is a robust model of tonic chemical nociception and is particularly valuable because it produces a biphasic pain response.[27][28][29]
-
Phase 1 (Early Phase): Occurs 0-5 minutes post-injection and represents acute neurogenic pain from the direct activation of nociceptors.[29][30]
-
Phase 2 (Late Phase): Occurs 15-30 minutes post-injection and involves an inflammatory component and central sensitization in the spinal cord.[27][29][30]
Protocol:
-
Animals: Adult male mice or rats.
-
Procedure: a. Pre-treat animals with the test compound, vehicle, or positive controls. A centrally acting analgesic (like morphine) will inhibit both phases, whereas a peripheral anti-inflammatory drug (like indomethacin) will typically only inhibit the late phase.[27] b. Gently restrain the animal and inject a small volume (e.g., 20 µL) of dilute (1-5%) formalin solution subcutaneously into the plantar surface of one hind paw.[27][30] c. Immediately place the animal into a transparent observation chamber. d. Record the total amount of time the animal spends licking, biting, or flinching the injected paw during Phase 1 (0-5 min) and Phase 2 (15-30 min).[27][28]
-
Data Analysis: Compare the total time spent exhibiting pain behaviors in the drug-treated groups to the vehicle control group for each phase separately.
Caption: Interpreting results from the Formalin Test.
Data Interpretation and Next Steps
The collective data from these models will provide a robust initial profile of 3α-phenylacetoxy tropane's analgesic activity.
-
Activity in both the hot plate and tail-flick tests would suggest a strong analgesic with both spinal and supraspinal mechanisms.
-
Activity in the hot plate but not the tail-flick test would point towards a predominantly centrally-acting mechanism.
-
Strong inhibition in the writhing test indicates potent peripheral and/or visceral analgesic effects.
-
Inhibition of both phases of the formalin test suggests a central mechanism, while selective inhibition of Phase 2 points to anti-inflammatory properties.[27][31]
Positive results from this screening cascade would justify further investigation into more complex pain models (e.g., neuropathic pain models) and detailed mechanistic studies, such as receptor binding assays, to elucidate the specific molecular targets of 3α-phenylacetoxy tropane.
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Hunskaar, S., & Hole, K. (1987). The formalin test in mice: dissociation between inflammatory and non-inflammatory pain. Pain, 30(1), 103–114. [Link]
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Vidal, C., & Jacob, J. (1982). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Pharmacological Methods, 7(4), 305-311. [Link]
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Charles River Laboratories. (n.d.). Formalin-Induced Nociceptive Pain Model. Retrieved from [Link]
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SAS Publishers. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Retrieved from [Link]
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Frontiers in Pharmacology. (2021). Editorial: Preclinical Animal Models and Measures of Pain: Improving Predictive Validity for Analgesic Drug Development. Retrieved from [Link]
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Frontiers in Pain Research. (2023). Editorial: Preclinical animal models and measures of pain: improving predictive validity for analgesic drug development - volume II. Retrieved from [Link]
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Kohnen-Johannsen, L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796. [Link]
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Dimensions. (2025). Acetic acid-induced writhing method: Significance and symbolism. Retrieved from [Link]
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Bannon, A. W., & Malmberg, A. B. (2007). Models of nociception: hot-plate, tail-flick, and formalin tests in rodents. Current Protocols in Neuroscience, Chapter 8, Unit 8.9. [Link]
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Grienke, U., Mair, C. E., & Rollinger, J. M. (2022). Beauty of the beast: anticholinergic tropane alkaloids in therapeutics. Phytomedicine, 106, 154429. [Link]
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Singh, S., & Sharma, B. (2022). Beauty of the beast: anticholinergic tropane alkaloids in therapeutics. Phytomedicine, 106, 154429. [Link]
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International Journal of Pharmaceutical and Phytopharmacological Research. (2013). A REVIEW ON BIOLOGICAL ACTIVITIES OF TROPANE ALKALOIDS. Retrieved from [Link]
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INHN. (n.d.). The role of the tropane skeleton in drug research. Retrieved from [Link]
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PubChem. (n.d.). 3alpha-Phenylacetoxy Tropane-d5. Retrieved from [Link]
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Kohnen-Johannsen, L., & Kayser, O. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules (Basel, Switzerland), 24(4), 796. [Link]
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MDPI. (2023). Metabolic Effects of Elicitors on the Biosynthesis of Tropane Alkaloids in Medicinal Plants. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3α-Phenylacetoxy Tropane
Welcome to the technical support center for the synthesis of 3α-phenylacetoxy tropane. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for optimizing reaction yields and troubleshooting common experimental hurdles. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently navigate the synthesis process.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of 3α-phenylacetoxy tropane.
Q1: What is the most common synthetic route to produce 3α-phenylacetoxy tropane?
The most fundamental and widely employed method is the direct esterification of tropan-3α-ol (tropine) with phenylacetic acid or one of its more reactive derivatives, such as phenylacetyl chloride.[1] This reaction is a classic acid-catalyzed esterification, analogous to the Fischer-Speier esterification process.[1]
Q2: What is the underlying mechanism of the acid-catalyzed esterification of tropine?
The reaction proceeds through a standard nucleophilic acyl substitution mechanism:
-
Protonation of the Carboxylic Acid: A strong acid catalyst (e.g., H₂SO₄ or HCl) protonates the carbonyl oxygen of phenylacetic acid. This increases the electrophilicity of the carbonyl carbon.[1]
-
Nucleophilic Attack: The hydroxyl group of tropine, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate.[1]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.
-
Deprotonation: The protonated ester is deprotonated by a weak base (like water or the conjugate base of the acid catalyst) to yield the final product, 3α-phenylacetoxy tropane, and regenerate the acid catalyst.
Q3: Why is stereospecificity important in this synthesis?
The biological and pharmacological properties of tropane alkaloids are highly dependent on their stereochemistry. The synthesis must specifically target the 3α-ester, as the 3β-isomer (a derivative of pseudotropine) will have different properties.[2][3] The starting material, tropine, already possesses the desired 3α-hydroxyl configuration, which is retained during the esterification process.[2][4]
Q4: What analytical techniques are recommended for characterizing the final product?
A combination of chromatographic and spectroscopic methods is essential for purity assessment and structural confirmation.[1]
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are crucial for assessing purity and quantifying the product and any impurities.[1]
-
Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable for confirming the chemical structure. Infrared (IR) spectroscopy is used to verify the presence of key functional groups, particularly the ester carbonyl (C=O) stretch.[1]
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to diagnosing and resolving common problems encountered during the synthesis.
Problem 1: Low or No Product Yield
A low yield is one of the most frequent challenges. The root cause often lies in the reaction equilibrium, reagent quality, or reaction conditions.
Potential Causes & Recommended Solutions
-
Cause A: Unfavorable Reaction Equilibrium
-
Explanation: Fischer esterification is a reversible reaction. The presence of water, a byproduct, can shift the equilibrium back towards the reactants, limiting the yield.[1]
-
Solution: Employ a method to remove water as it forms. This is commonly achieved by using a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as toluene or benzene.[1] This physically removes water from the reaction mixture, driving the equilibrium towards the product side according to Le Châtelier's principle.
-
-
Cause B: Inactive Carboxylic Acid
-
Explanation: Phenylacetic acid is a relatively weak carboxylic acid, and its direct esterification can be slow. The hydroxyl group of tropine is a moderate nucleophile, but the carbonyl carbon of the acid may not be sufficiently electrophilic without strong activation.
-
Solution 1: Use a More Reactive Acylating Agent. Instead of phenylacetic acid, use phenylacetyl chloride.[5] The acyl chloride is significantly more electrophilic and reacts more readily with the alcohol, often not requiring a strong acid catalyst. The reaction is typically faster and may proceed at lower temperatures.
-
Solution 2: Ensure Sufficient Catalyst. If using phenylacetic acid, ensure an adequate amount of a strong acid catalyst (e.g., concentrated H₂SO₄, p-toluenesulfonic acid) is used. The catalyst is essential to activate the carboxylic acid.[1]
-
-
Cause C: Degradation of Starting Materials or Product
-
Explanation: Tropane alkaloids can be sensitive to harsh conditions. Prolonged exposure to high temperatures or very strong acidic conditions can lead to side reactions or degradation, including potential hydrolysis of the newly formed ester.[4][6]
-
Solution: Optimize the reaction temperature and time. Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the workup promptly to avoid product degradation. Consider using milder catalysts or reaction conditions if degradation is suspected.[7]
-
Problem 2: Formation of Significant Side Products
The appearance of unexpected spots on a TLC plate or peaks in a GC/HPLC chromatogram indicates the formation of impurities.
Potential Causes & Recommended Solutions
-
Cause A: Hydrolysis of the Ester Product
-
Explanation: During the aqueous workup, particularly if conditions become basic, the ester product can be hydrolyzed back to tropine and phenylacetate salt.[4] Tropane esters are susceptible to hydrolysis.[4]
-
Solution: Keep the aqueous workup conditions neutral or slightly acidic if possible. If a basic wash is necessary (e.g., to remove unreacted phenylacetic acid), use a mild base like sodium bicarbonate solution and minimize the contact time. Perform extractions quickly and at a low temperature.
-
-
Cause B: Unreacted Starting Materials
-
Explanation: An incomplete reaction will leave tropine and/or phenylacetic acid in the crude product mixture. Tropine is basic and phenylacetic acid is acidic, which can complicate purification.
-
Solution:
-
Optimize Reaction: Ensure the reaction goes to completion by monitoring via TLC. Consider extending the reaction time or slightly increasing the temperature if the reaction stalls.
-
Acid-Base Extraction: Utilize the different acid-base properties of the components for purification. Dissolve the crude mixture in a nonpolar organic solvent (e.g., dichloromethane). Wash with a dilute acid (e.g., 1M HCl) to protonate and extract the basic tropine into the aqueous layer. Then, wash with a dilute base (e.g., 5% NaHCO₃) to deprotonate and extract the acidic phenylacetic acid.[8] The desired product will remain in the organic layer.
-
-
-
Cause C: Formation of the 3β Isomer (Pseudotropine derivative)
-
Explanation: This is highly unlikely if the starting material is pure tropan-3α-ol. However, if the tropine starting material is contaminated with its stereoisomer, pseudotropine (tropan-3β-ol), the corresponding 3β-ester will also be formed.[2][3]
-
Solution: Verify the purity and identity of the starting tropine using techniques like melting point determination or NMR spectroscopy before starting the synthesis. If contamination is present, purify the tropine first, for example, by recrystallization.
-
Problem 3: Difficulty in Product Purification and Isolation
Even with a successful reaction, isolating a pure product can be challenging.
Potential Causes & Recommended Solutions
-
Cause A: Emulsion Formation During Extraction
-
Explanation: The amphiphilic nature of alkaloids can sometimes lead to the formation of stable emulsions during liquid-liquid extractions, making phase separation difficult.
-
Solution: To break emulsions, try adding a small amount of saturated brine (NaCl solution), which increases the ionic strength of the aqueous phase. Gentle swirling of the separatory funnel instead of vigorous shaking can also prevent emulsion formation. In difficult cases, filtration through a pad of Celite or glass wool may be effective.
-
-
Cause B: Product is an Oil or Difficult to Crystallize
-
Explanation: Crude products are often oils due to the presence of impurities that inhibit crystallization.
-
Solution 1: Chromatographic Purification. Column chromatography is a highly effective method for separating the desired product from both polar and nonpolar impurities.[1][8] A silica gel column with a solvent system like dichloromethane/methanol or ethyl acetate/hexane, often with a small amount of amine (e.g., triethylamine) to prevent tailing of the basic product, is a common choice.
-
Solution 2: Conversion to a Salt. If the freebase product is an oil, it can often be converted to a crystalline salt (e.g., hydrochloride, hydrobromide) for easier handling and purification. Dissolve the purified oil in a suitable solvent (like diethyl ether or ethyl acetate) and bubble dry HCl gas through it, or add a solution of HCl in an organic solvent.[9] The salt will often precipitate and can be collected by filtration and recrystallized.
-
Data & Protocols
Table 1: Example Reaction Conditions for Esterification
This table summarizes typical conditions for the synthesis, providing a starting point for optimization. Yields are highly dependent on the specific scale and workup procedure.
| Parameter | Condition 1: Fischer Esterification | Condition 2: Acyl Chloride Method |
| Tropine Source | Tropan-3α-ol | Tropan-3α-ol |
| Acylating Agent | Phenylacetic Acid | Phenylacetyl Chloride |
| Catalyst | Conc. H₂SO₄ (catalytic amount) | None required (or mild base like pyridine) |
| Solvent | Toluene | Dichloromethane (DCM) or Chloroform[10] |
| Temperature | Reflux (~110 °C) | 0 °C to Room Temperature |
| Apparatus | Dean-Stark Trap | Standard reflux or stirring setup |
| Reaction Time | 6-12 hours[7] | 1-4 hours[10] |
| Key Advantage | Lower cost reagents | Higher reactivity, faster, milder conditions |
Exemplary Step-by-Step Protocol (Acyl Chloride Method)
This protocol is provided as a representative example. Always perform a thorough risk assessment before conducting any chemical synthesis.
-
Reagent Preparation: In a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere, dissolve tropan-3α-ol (1.0 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Acylating Agent: Add phenylacetyl chloride (1.1 eq) dropwise to the stirred solution over 15-20 minutes. Maintain the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., mobile phase 9:1 DCM:Methanol with 0.5% triethylamine) until the tropine spot has disappeared.
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acyl chloride and any HCl byproduct.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel to obtain the pure 3α-phenylacetoxy tropane.
-
Characterization: Confirm the structure and purity of the final product using NMR, IR, and HPLC/GC.
Visual Workflow and Mechanism Diagrams
Diagram 1: Troubleshooting Workflow for Low Yield
This diagram provides a logical path for diagnosing the cause of low product yield.
Caption: The mechanism of Fischer-Speier esterification for tropane synthesis.
References
-
Tropine acyltransferase - Grokipedia . Available at: [Link]
-
Lounasmaa, M., & G. G. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production . Molecules, 24(4), 758. Available at: [Link]
-
Robins, R. J., et al. (1994). Esterification reactions in the biosynthesis of tropane alkaloids in transformed root cultures . Phytochemistry, 36(1), 1-8. Available at: [Link]
-
Rapid Synthesis of Psychoplastogenic Tropane Alkaloids | JACS Au - ACS Publications . (2023). Available at: [Link]
-
Reaction Screening and Optimization of Atropine Synthesis in Continuous-Flow Guided by Preparative Electrospray . Available at: [Link]
-
Isolation and Purification of Atropine, a Tropane Alkaloid Obtained from Atropa belladonna L. (Solanaceae) . (2020). Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
-
Leete, E. (1969). Biosynthesis and Metabolism of the Tropane Alkaloids . Planta Medica, 17(02), 97-112. Available at: [Link]
-
Tropane . Available at: [Link]
-
Tropine acyltransferase - Wikipedia . Available at: [Link]
-
How do I purify tropane alkaloid from Chloroform extract? - ResearchGate . (2015). Available at: [Link]
-
Bedewitz, M. A., et al. (2018). Tropinone synthesis via an atypical polyketide synthase and P450-mediated cyclization . Nature Communications, 9(1), 5281. Available at: [Link]
-
Jirschitzka, J., et al. (2012). Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis . Phytochemistry, 78, 14-25. Available at: [Link]
-
Synthesis And Evaluation Of Novel Tropane Compounds As Potential Therapeutics For Drug Abuse . (2007). ScholarWorks@UNO. Available at: [Link]
-
Christen, P., et al. (2015). Chapter 31 - methods of analysis: tropane alkaloids from plant origin . Handbook of Analysis of Active Compounds in Functional Foods, 999-1026. Available at: [Link]
-
Atropine flow synthesis: 12—tropine, 13—phenylacetyl chloride,... - ResearchGate . Available at: [Link]
-
(PDF) Synthesis of Tropane Derivatives - ResearchGate . Available at: [Link]
-
Synthesis of Tropine-Based Functionalized Acidic Ionic Liquids and Catalysis of Esterification - MDPI . (2022). Available at: [Link]
-
Synthesis of 3α-methylitaconyloxytropane (12). Reagents and conditions:... - ResearchGate . Available at: [Link]
-
Shunting Phenylacetic Acid Catabolism for Tropone Biosynthesis - PubMed . (2019). Available at: [Link]
- US4521595A - Process for the purification of esters - Google Patents.
-
Trying To Extract Deadly Plant Alkaloids - YouTube . (2023). Available at: [Link]
-
Alhassan, G., et al. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias . AASCIT Journal of Chemistry, 3(5), 42-47. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. tropine acyltransferase(EC 2.3.1.185) - Creative Enzymes [creative-enzymes.com]
- 4. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. benchchem.com [benchchem.com]
Addressing stability and degradation of 3alpha-phenylacetoxy tropane in solution
Technical Support Center: 3α-Phenylacetoxy Tropane Stability & Degradation
Welcome to the technical support guide for 3α-phenylacetoxy tropane. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability and integrity of 3α-phenylacetoxy tropane in solution. As a tropane alkaloid with a critical ester functional group, its susceptibility to degradation poses a significant challenge to experimental reproducibility and accuracy. This guide offers in-depth explanations, troubleshooting workflows, and validated protocols to ensure the reliability of your results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered when working with 3α-phenylacetoxy tropane solutions.
Q1: My quantified concentration of 3α-phenylacetoxy tropane is decreasing over a short period in my aqueous buffer. What is the likely cause?
A: The most probable cause is the hydrolysis of the ester bond. 3α-Phenylacetoxy tropane is an ester of tropine and phenylacetic acid. In the presence of water, and catalyzed by either acidic or basic conditions, this ester linkage can break, leading to the formation of tropine and phenylacetic acid as degradation products.[1][2] This process, known as hydrolysis, is a common degradation pathway for all ester-containing pharmaceuticals, including many tropane alkaloids.[3]
Q2: What is the primary factor I need to control to prevent degradation?
A: The pH of your solution is the single most critical factor. The rate of ester hydrolysis is highly pH-dependent.[4][5][6] Typically, ester hydrolysis is minimized in a slightly acidic to neutral pH range (around pH 4-6). Both strongly acidic (pH < 3) and, more significantly, alkaline (pH > 7) conditions dramatically accelerate the degradation rate.[3][4]
Q3: What are the ideal storage conditions for a stock solution?
A: For long-term storage, prepare high-concentration stock solutions in a non-aqueous (aprotic) solvent such as anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN).[7] Store these stocks at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and light. For working solutions, dilute the stock into your chosen aqueous buffer immediately before the experiment. Do not store dilute aqueous solutions for extended periods.
Q4: Can the type of buffer I use affect the stability of the compound?
A: Yes. While pH is the primary driver, some buffer species can act as nucleophiles and directly participate in the degradation of the ester, a process called general acid-base catalysis. It is advisable to use buffers with minimal nucleophilic potential. Phosphate and citrate buffers are generally considered safe and are commonly used. However, it is always best to perform a preliminary stability check with your chosen buffer system.
Q5: How can I confirm that degradation is occurring and identify the byproducts?
A: The most reliable method is to use a separation technique like High-Performance Liquid Chromatography (HPLC) coupled with UV or Mass Spectrometry (MS) detection.[8][9][10] By running a time-course analysis, you can monitor the decrease in the peak area of the parent 3α-phenylacetoxy tropane compound and the concurrent appearance of new peaks corresponding to its degradation products. MS detection is particularly powerful for unequivocally identifying these products based on their mass-to-charge ratio.[11][12]
Part 2: Troubleshooting Guides
This section provides structured workflows for diagnosing and solving common stability problems.
Issue 1: Rapid Degradation Observed in Aqueous Working Solution
-
Symptom: HPLC analysis shows a >10% loss of the parent compound within a few hours of preparing the aqueous solution at room temperature.
-
Root Cause Analysis: This is a classic sign of pH-mediated hydrolysis. The pH of your solution is likely outside the optimal stability range, or the temperature is accelerating the degradation process.
Workflow for Diagnosing and Mitigating Rapid Degradation
Caption: Workflow for identifying the optimal pH to ensure solution stability.
Issue 2: Poor Reproducibility Between Experimental Batches
-
Symptom: The biological or analytical results obtained using 3α-phenylacetoxy tropane are inconsistent from one day to the next.
-
Root Cause Analysis: This issue often stems from inconsistencies in solution preparation and storage, leading to varying levels of degradation before the experiment even begins. Factors can include using aged aqueous solutions, temperature fluctuations during storage, or inaccurate pH of the buffer.
Workflow for Ensuring Experimental Reproducibility
Caption: Standard Operating Procedure (SOP) for consistent solution handling.
Part 3: Key Experimental Protocols
These protocols provide detailed methodologies for assessing and ensuring the stability of 3α-phenylacetoxy tropane.
Protocol 1: HPLC Method for Stability Assessment
This protocol outlines a general-purpose reverse-phase HPLC method suitable for separating 3α-phenylacetoxy tropane from its primary hydrolysis products. Method optimization may be required for specific matrices.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 2.7 µm | C18 columns are standard for tropane alkaloid analysis, providing good retention and separation.[8][12] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a slightly acidic pH to ensure protonation of the tropane nitrogen, leading to better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier for reverse-phase chromatography. |
| Gradient | 10% B to 90% B over 10 min | A gradient is effective for separating the more polar degradation products from the parent compound. |
| Flow Rate | 0.4 mL/min | A standard flow rate for a 2.1 mm ID column. |
| Column Temp. | 30 °C | Controls retention time and ensures reproducibility. |
| Injection Vol. | 5 µL | Small volume to prevent peak distortion. |
| Detector | UV at 254 nm or MS (ESI+) | The phenyl group provides UV absorbance. Mass Spectrometry in positive electrospray ionization (ESI+) mode is highly sensitive for tropane alkaloids.[8][12] |
Protocol 2: Preparation of Stabilized Solutions for Experiments
This protocol details the best practices for preparing solutions to minimize degradation.
Materials:
-
3α-phenylacetoxy tropane (solid)
-
Anhydrous DMSO (or other suitable aprotic solvent)
-
Purified water (HPLC-grade)
-
Buffer components (e.g., Sodium Phosphate Monobasic, Sodium Citrate)
-
Calibrated pH meter
-
Sterile microcentrifuge tubes or amber glass vials
Step-by-Step Procedure:
-
Prepare Aqueous Buffer:
-
Prepare a 10-50 mM buffer solution (e.g., phosphate or citrate) in purified water.
-
Adjust the pH to the pre-determined optimal stability point (e.g., pH 5.0) using a calibrated pH meter.
-
Filter the buffer through a 0.22 µm filter to remove particulates.
-
-
Prepare Concentrated Stock Solution (e.g., 10 mM):
-
Accurately weigh the required amount of 3α-phenylacetoxy tropane solid in a clean vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration.
-
Vortex thoroughly until the solid is completely dissolved. This is your master stock solution.
-
-
Store Master Stock:
-
Aliquot the master stock into smaller, single-use volumes in tightly sealed vials.
-
Store these aliquots at -20°C or -80°C, protected from light. This prevents repeated freeze-thaw cycles and minimizes water absorption from the air.
-
-
Prepare Working Solution (Immediate Use):
-
Retrieve a single aliquot of the master stock from the freezer and allow it to thaw completely at room temperature.
-
Perform a serial dilution of the stock solution into the prepared aqueous buffer to achieve your final desired concentration.
-
Vortex gently to mix.
-
Crucially, use this working solution immediately. If experiments are lengthy, keep the solution on ice to further slow any potential degradation.
-
By adhering to these guidelines and protocols, researchers can significantly improve the reliability and accuracy of their work with 3α-phenylacetoxy tropane, ensuring that observed effects are due to the compound itself and not its degradation products.
References
- Tropane alkaloid analysis by chromatographic and electrophoretic techniques: An upd
- Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Google Scholar.
- Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS.
- 3ALPHA-PHENYLACETOXY TROPANE | 1690-22-8. Benchchem.
- Chapter 31 - methods of analysis: tropane alkaloids
- Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of D
- 3α-Phenylacetoxy Tropane | 1690-22-8. (2023). ChemicalBook.
- Analysis of tropane and related alkaloids. (2025).
- 3alpha-Phenylacetoxy Tropane-d5 | C16H21NO2 | CID 171380502.
- 3α-Phenylacetoxy Tropane | 1690-22-8. SynZeal.
- How to prevent hydrolysis in a drug. (2017). Quora.
- Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. (2019).
- Buy Online CAS Number 1690-22-8 - TRC - 3a-Phenylacetoxy Tropane. LGC Standards.
- Control of Drug Degradation. (2016). Royal Society of Chemistry.
- A systemic approach on understanding the role of moisture in pharmaceutical product degradation and its prevention: challenges a. (2018). Allied Academies.
- What can I add or use in order to protect the ester bond from breaking down under acidic or basic conditions?. (2012).
- Effect of pH on ether, ester, and carbonate hydrolysis in high-temperature water. (2008).
- Effect of pH on Ether, Ester, and Carbonate Hydrolysis in High-Temperature Water. (2025).
Sources
- 1. carbodiimide.com [carbodiimide.com]
- 2. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alliedacademies.org [alliedacademies.org]
- 4. quora.com [quora.com]
- 5. pure.psu.edu [pure.psu.edu]
- 6. researchgate.net [researchgate.net]
- 7. 3α-Phenylacetoxy Tropane | 1690-22-8 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Improved Analytical Approach for Determination of Tropane Alkaloids in Leafy Vegetables Based on µ-QuEChERS Combined with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of tropane alkaloids atropine and scopolamine by liquid chromatography-mass spectrometry in plant organs of Datura species - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in 3alpha-phenylacetoxy tropane experiments
Technical Support Center: 3alpha-Phenylacetoxy Tropane Experiments
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals working with 3alpha-phenylacetoxy tropane and related tropane alkaloids. Experiments with these compounds can yield unexpected results due to the unique stereochemistry and reactivity of the tropane ring system. This document provides a structured, in-depth troubleshooting framework based on established chemical principles and field-proven insights to help you navigate these challenges effectively.
Our approach is built on three pillars: Expertise , explaining the "why" behind experimental choices; Trustworthiness , offering self-validating protocols; and Authoritative Grounding , with comprehensive citations to peer-reviewed literature.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common issues encountered during the synthesis and purification of 3alpha-phenylacetoxy tropane.
FAQ 1: My reaction yield is significantly lower than expected. What are the likely causes?
Low yields in the synthesis of 3alpha-phenylacetoxy tropane, typically formed via esterification of tropan-3α-ol with a phenylacetic acid derivative, can stem from several factors:
-
Incomplete Reaction: The esterification may not have gone to completion. This can be due to insufficient reaction time, inadequate temperature, or a non-optimal coupling agent. For instance, in a DCC/DMAP coupling, the reagents can degrade if moisture is present.
-
Starting Material Purity: The purity of the starting materials, tropan-3α-ol and phenylacetyl chloride (or phenylacetic acid), is critical. Impurities can interfere with the reaction.
-
Side Reactions: Several side reactions can compete with the desired esterification. A primary concern is the potential for elimination reactions or rearrangement of the tropane skeleton under harsh conditions (e.g., high heat or strong acid/base).
-
Product Degradation: The tropane ester product may be susceptible to hydrolysis, especially during aqueous workup steps if the pH is not carefully controlled. Both acidic and basic conditions can promote the hydrolysis of the ester bond, reverting the product to tropan-3α-ol.
-
Purification Losses: Significant loss of product can occur during purification steps, particularly if the polarity of the product is similar to that of byproducts, making chromatographic separation difficult.
FAQ 2: The NMR spectrum of my product is inconsistent with the target structure. What should I look for?
Discrepancies in NMR spectra often point to stereochemical issues or unexpected side products.
-
Epimerization: The tropane ring is susceptible to epimerization. The stereochemistry at the C-3 position is crucial. The 3α- and 3β-isomers have distinct NMR spectra. The coupling constants of the C-3 proton are a key indicator of its orientation. For the 3α-ester, the C-3 proton is in a β-orientation (axial), leading to different splitting patterns compared to the 3β-ester where the proton is α (equatorial).
-
Presence of Unreacted Starting Material: Check for characteristic peaks of tropan-3α-ol or phenylacetic acid in your spectrum.
-
N-Oxidation or N-Demethylation: The tertiary amine of the tropane ring can undergo oxidation to an N-oxide or demethylation under certain conditions, which would significantly alter the chemical shifts of the protons near the nitrogen atom.
-
Solvent and Salt Formation: The use of acidic or basic reagents can lead to the formation of a salt (e.g., a hydrochloride or acetate salt), which will change the chemical shifts, particularly of the protons on the carbons adjacent to the nitrogen. Ensure your sample is free of residual acids or bases from the workup.
FAQ 3: My purified product shows poor stability and decomposes over time. How can I improve its stability?
The stability of tropane alkaloids can be a concern, particularly for esters which are prone to hydrolysis.
-
Hydrolysis: The ester linkage is the most likely point of degradation. Hydrolysis can be catalyzed by trace amounts of acid or base, or even by moisture in the air.
-
Storage Conditions: Store the compound in a tightly sealed container, preferably under an inert atmosphere (like argon or nitrogen), and at low temperatures (-20°C is recommended for long-term storage). Using a desiccator can also help to minimize exposure to moisture.
-
Solvent Choice: If the compound is stored in solution, the choice of solvent is critical. Aprotic, dry solvents are preferred. Protic solvents like methanol or ethanol can slowly participate in transesterification or hydrolysis.
-
pH Control: If an aqueous solution is necessary, it should be buffered to a pH where the ester is most stable, typically in the slightly acidic to neutral range (pH 4-6).
Section 2: In-Depth Troubleshooting Guides & Protocols
This section provides detailed protocols and logical frameworks for addressing complex experimental issues.
Guide 1: Troubleshooting Synthesis & Purification
A common route to 3alpha-phenylacetoxy tropane is the esterification of tropan-3α-ol. Below is a troubleshooting workflow for a typical reaction using phenylacetyl chloride.
Caption: Troubleshooting workflow for the synthesis of 3α-phenylacetoxy tropane.
| Compound | Mobile Phase System (v/v) | Approximate Rf Value | Notes |
| Tropan-3α-ol | Dichloromethane:Methanol (9:1) + 1% NH4OH | 0.3 - 0.4 | Baseline streaking may occur without a basic modifier. |
| 3α-Phenylacetoxy Tropane | Dichloromethane:Methanol (95:5) | 0.5 - 0.6 | Product is significantly less polar than the starting alcohol. |
| Phenylacetic Acid | Ethyl Acetate:Hexanes (1:1) + 1% Acetic Acid | 0.2 - 0.3 | An acidic modifier is needed to get a good spot shape. |
Guide 2: Protocol for Distinguishing 3α and 3β Isomers
The stereochemistry at the C-3 position is a common point of failure. The 3α (axial ester, equatorial proton) and 3β (equatorial ester, axial proton) isomers can be difficult to separate but are readily distinguished by ¹H NMR.
-
Sample Preparation: Dissolve 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
-
Acquire ¹H NMR Spectrum: Obtain a high-resolution spectrum (≥400 MHz recommended).
-
Identify the C-3 Proton: This proton is a multiplet, typically found between 4.5 and 5.5 ppm, shifted downfield due to the deshielding effect of the adjacent ester oxygen.
-
Analyze the Coupling Constants (J-values):
-
For the 3α-ester (desired product): The C-3 proton is in the β-position (equatorial). It will exhibit small axial-equatorial and equatorial-equatorial couplings, resulting in a broad multiplet with J-values typically in the range of 2-5 Hz.
-
For the 3β-ester (isomer byproduct): The C-3 proton is in the α-position (axial). It will show large axial-axial couplings to the protons on C-2 and C-4, as well as a smaller axial-equatorial coupling. This results in a more resolved multiplet, often a triplet of doublets, with at least one large coupling constant (J > 8 Hz).
-
Caption: Logic diagram for identifying 3α and 3β tropane ester isomers via ¹H NMR.
References
-
Lounasmaa, M. (1985). The Tropane Alkaloids. In A. Brossi (Ed.), The Alkaloids: Chemistry and Pharmacology (Vol. 33, pp. 1-81). Academic Press. [Link]
-
Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463. [Link]
-
Manzoni, L. (2004). Stereoselective synthesis of tropane alkaloids. Chemistry & Biodiversity, 1(9), 1308-1329. [Link]
Technical Support Center: In Vivo Applications of 3α-Phenylacetoxy Tropane
A Guide to Minimizing Off-Target Effects for Researchers and Drug Development Professionals
Introduction: Understanding the In Vivo Challenge with 3α-Phenylacetoxy Tropane
3α-Phenylacetoxy tropane is a tropane alkaloid with known interactions with muscarinic acetylcholine receptors (mAChRs).[1] As with many small molecules, achieving high specificity for the intended biological target in a complex in vivo system is a significant challenge. Off-target effects, where the compound interacts with unintended biological molecules, can lead to confounding experimental results, toxicity, and a misinterpretation of the compound's true mechanism of action.[2]
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding, identifying, and minimizing the off-target effects of 3α-phenylacetoxy tropane in in vivo experiments. By combining theoretical knowledge with practical, field-proven troubleshooting strategies, this guide aims to enhance the scientific integrity and reproducibility of your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of 3α-phenylacetoxy tropane?
A1: The primary on-target effect of 3α-phenylacetoxy tropane is the antagonism of muscarinic acetylcholine receptors (mAChRs).[1] However, as a member of the tropane alkaloid family, which includes compounds like atropine and scopolamine, it is crucial to anticipate potential off-target effects associated with this structural class.[3][4] These can include:
-
Anticholinergic side effects: Due to its interaction with mAChRs in the peripheral nervous system, researchers may observe effects such as dry mouth, blurred vision, tachycardia (increased heart rate), and constipation in animal models.[5]
-
Central Nervous System (CNS) effects: Tropane alkaloids can cross the blood-brain barrier and may lead to behavioral changes, including alterations in locomotor activity, sedation, or excitation, depending on the specific off-targets engaged.[6][7]
-
Interactions with other receptors and transporters: While specific data for 3α-phenylacetoxy tropane is limited, related tropane alkaloids have shown affinities for other targets, such as dopamine and serotonin transporters.[8]
Q2: I'm observing unexpected behavioral changes in my animal models. How can I determine if these are off-target effects?
A2: Unexpected behavioral changes are a common indicator of off-target effects. To dissect this, a systematic approach is recommended:
-
Dose-Response Analysis: Conduct a thorough dose-response study. On-target effects should ideally occur at a lower dose range than off-target effects. A narrow window between the desired effect and toxicity can indicate a lack of specificity.
-
Use of Selective Antagonists: If you hypothesize that a specific off-target receptor is involved (e.g., a dopamine receptor), co-administration of a selective antagonist for that receptor can help to block the unexpected behavioral phenotype.
-
Comparative Compound Analysis: Compare the in vivo profile of 3α-phenylacetoxy tropane with a more selective compound for your target of interest, if available. Also, compare its effects to well-characterized tropane alkaloids like atropine (potent anticholinergic) to identify overlapping side-effect profiles.[2][9][10][11]
Q3: Can I predict potential off-target effects before starting my in vivo experiments?
A3: Yes, predictive approaches are highly recommended to save time and resources.
-
In Silico Profiling: Utilize computational models and databases to predict the off-target profile of 3α-phenylacetoxy tropane. These tools use the chemical structure of the molecule to forecast its interaction with a wide range of receptors, enzymes, and ion channels.[1][3][4][12]
-
In Vitro Safety Screening Panels: Before moving in vivo, it is best practice to screen the compound against a panel of known safety liability targets. Commercial services offer comprehensive panels that can identify interactions with key off-targets known to cause adverse effects.[13]
Troubleshooting Guides
Issue 1: High Incidence of Anticholinergic Side Effects
Symptoms:
-
Reduced salivation and dry mouth
-
Mydriasis (dilated pupils)
-
Tachycardia (increased heart rate)
-
Constipation or reduced gastrointestinal motility
-
Urinary retention
Troubleshooting Workflow:
Sources
- 1. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. researchgate.net [researchgate.net]
- 4. PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyproheptadine - Wikipedia [en.wikipedia.org]
- 6. mmsl.cz [mmsl.cz]
- 7. Solanaceae - Wikipedia [en.wikipedia.org]
- 8. Functional anticholinergic activity of drugs classified as strong and moderate on the anticholinergic burden scale on bladder and ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. [PDF] Atropine, scopolamine, and Ditran: Comparative pharmacology and antagonists in man | Semantic Scholar [semanticscholar.org]
- 11. Atropine, scopolamine, and ditran: comparative pharmacology and antagonists in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Refinement of purification techniques for 3alpha-phenylacetoxy tropane
Welcome to the technical support guide for the refinement and purification of 3α-phenylacetoxy tropane. This document serves as a specialized resource for researchers, chemists, and drug development professionals. Here, we address common challenges and frequently asked questions encountered during the purification of this tropane alkaloid, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Part 1: Foundational Concepts & Purity Assessment (FAQs)
This section covers essential questions regarding the initial approach to purification and the analytical methods required to verify its success.
Question: What are the primary methods for purifying crude 3α-phenylacetoxy tropane?
Answer: The selection of a purification strategy depends on the scale of your synthesis and the nature of the impurities. The three most effective techniques are:
-
Liquid-Liquid (Acid-Base) Extraction: This is an excellent initial bulk purification step. Because 3α-phenylacetoxy tropane is a basic alkaloid, its solubility can be manipulated by adjusting the pH of an aqueous solution. It is protonated and dissolves in the acidic aqueous phase as a salt, while neutral organic impurities remain in the organic phase. After removing the organic layer, the aqueous phase is basified, converting the alkaloid back to its freebase form, which can then be extracted into a fresh organic solvent.[1][2] This method is highly effective for separating the target compound from non-basic starting materials or byproducts.
-
Recrystallization: This is a powerful technique for achieving high purity, particularly after a preliminary cleanup by extraction. The crude product is dissolved in a hot solvent in which it is highly soluble, and upon cooling, the desired compound crystallizes out, leaving impurities behind in the solvent. Acetone and ethanol are commonly reported solvents for this purpose, capable of yielding purity levels greater than 95%.[3]
-
Column Chromatography: This is the method of choice for separating complex mixtures or removing impurities with similar properties to the target compound. Silica gel is a common stationary phase, but due to the basic nature of the tropane amine, it often requires a basic modifier in the mobile phase to achieve good separation.[1] For more sensitive applications, reversed-phase high-performance liquid chromatography (RP-HPLC) can be employed.
Question: How do I reliably assess the purity of my final 3α-phenylacetoxy tropane product?
Answer: A single analytical method is rarely sufficient. A combination of chromatographic and spectroscopic techniques is required for a comprehensive purity assessment and structural confirmation.[3]
Table 1: Summary of Analytical Techniques for Purity Assessment
| Analytical Method | Purpose | Key Findings & Considerations |
|---|---|---|
| HPLC | Purity Assessment & Quantification | RP-HPLC is widely used for tropane alkaloids.[3] It can effectively separate polar degradation products like phenylacetic acid and tropine.[3] Purity is often reported to exceed 95%.[3] |
| GC-MS | Separation & Identification of Volatiles | Provides high resolution and confirms molecular weight by identifying the parent ion and characteristic fragmentation patterns.[3] Derivatization may be needed to improve volatility.[3] |
| NMR Spectroscopy | Structural Elucidation | Indispensable for confirming the chemical structure and stereochemistry of the 3α-phenylacetoxy tropane molecule.[3] |
| IR Spectroscopy | Functional Group Analysis | Used to verify the presence of key functional groups, such as the characteristic ester carbonyl (C=O) stretch.[3] |
| Acid-Base Titration | Quantification of Total Alkaloid Content | A classical method, for instance using perchloric acid, to quantify the total base content and ensure it falls within specified ranges.[3] |
Question: What are the most common impurities I should expect?
Answer: Impurities typically arise from three sources:
-
Unreacted Starting Materials: Residual tropine and phenylacetic acid from the initial esterification reaction.[3]
-
Hydrolytic Degradation Products: The ester linkage in 3α-phenylacetoxy tropane is susceptible to hydrolysis, especially under strong acidic or basic conditions.[1] This cleavage results in the formation of tropine and phenylacetic acid.
-
Synthesis Byproducts: Depending on the synthetic route, other related tropane alkaloids or side-reaction products may be present.
Part 2: Troubleshooting Guide for Core Purification Techniques
This section provides direct, actionable advice for overcoming specific experimental hurdles.
A. Liquid-Liquid (Acid-Base) Extraction
This technique is fundamental but prone to issues that can significantly impact yield.
Caption: Workflow for Acid-Base Purification.
Question: My product recovery is very low after performing an acid-base extraction. What went wrong?
Answer: Low recovery is a common issue with several potential causes:
-
Incorrect pH: This is the most frequent error. During the acid wash, the pH must be low enough (pH 2-3) to ensure complete protonation of the tropane nitrogen, making it water-soluble.[1] Conversely, during the final basification step, the pH must be sufficiently high (pH 9-10) to deprotonate the alkaloid salt back to its freebase form, ensuring its solubility in the organic solvent.[1] Always verify your pH with a calibrated meter or reliable pH paper.
-
Insufficient Extractions: A single extraction is never enough. To ensure quantitative transfer of the compound between phases, you must perform at least three separate extractions at each stage (both the initial acid wash and the final product extraction).[1]
-
Emulsion Formation: Vigorous shaking can create a stable emulsion at the aqueous-organic interface, trapping your product. To break an emulsion, add a small amount of brine (saturated NaCl solution) or filter the entire mixture through a pad of Celite®. In the future, use gentle swirling or inversions of the separatory funnel instead of aggressive shaking.[1]
-
Alkaloid Degradation: The ester group on 3α-phenylacetoxy tropane can be hydrolyzed by prolonged exposure to harsh conditions. Avoid using concentrated acids or bases and do not heat the mixture. Use dilute solutions (e.g., 1% HCl, sodium carbonate) and perform the extraction efficiently to minimize contact time.[1]
B. Recrystallization
Question: My product has "oiled out" in the crystallization solvent instead of forming crystals. How do I proceed?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystal lattice. This typically happens when the solution is supersaturated at a temperature above the melting point of the solute or when the solute has a high affinity for residual impurities.
Solutions:
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, then allow it to cool much more slowly.
-
Change Solvent System: The polarity of the solvent may be too close to that of your compound. Try a more non-polar solvent or a binary solvent mixture to better differentiate the solubility of the product from the impurities.
-
Scratch and Seed: Vigorously scratch the inside of the flask with a glass rod at the solvent line. The microscopic glass fragments can act as nucleation sites. If you have a small amount of pure solid, add a "seed" crystal to the cooled solution to initiate crystallization.
Protocol 1: Standard Recrystallization of 3α-Phenylacetoxy Tropane
-
Solvent Selection: Place a small amount of crude material in a test tube and test its solubility in various solvents (e.g., acetone, ethanol, ethyl acetate) at room temperature and upon heating.[2][3] A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then transfer it to an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
C. Column Chromatography
Question: My compound is streaking badly (tailing) on the silica gel column. How can I get sharp, symmetrical peaks?
Answer: This is a classic problem when purifying basic compounds like tropane alkaloids on standard silica gel. The tertiary amine group interacts strongly with the acidic silanol groups (Si-OH) on the silica surface, causing the compound to "stick" and elute slowly, resulting in a tailed peak.
The Solution: Add a basic modifier to your mobile phase. The most effective solution is to add a small amount (0.5-2%) of a volatile base like triethylamine (TEA) or an ammonia solution to your eluent.[1] This base will neutralize the acidic sites on the silica gel, preventing the strong interaction with your compound and leading to sharp, symmetrical peaks.
Caption: Decision Tree for Column Chromatography.
References
- Benchchem. (n.d.). 3ALPHA-PHENYLACETOXY TROPANE | 1690-22-8.
- Benchchem. (n.d.). Purification strategies for removing impurities from tropane alkaloid reactions.
- da Silva, G. (2020). Isolation and Purification of Atropine, a Tropane Alkaloid Obtained from Atropa belladonna L. (Solanaceae). In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry.
- Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463.
- ResearchGate. (n.d.). Analysis of tropane and related alkaloids.
- ResearchGate. (n.d.). HPLC of Tropane Alkaloids | Request PDF.
- ResearchGate. (2015). How do I purify tropane alkaloid from Chloroform extract?.
Sources
Technical Support Center: Enhancing the Bioavailability of 3α-Phenylacetoxy Tropane
Welcome to the technical support guide for researchers working with 3α-phenylacetoxy tropane. This document provides in-depth troubleshooting, validated protocols, and expert insights to overcome the significant bioavailability challenges associated with this lipophilic tropane ester. Our goal is to equip you with the foundational knowledge and practical methodologies required for successful in vivo studies.
Section 1: Foundational Troubleshooting - Why Are My In Vivo Results Poor?
This section addresses the most common initial failure point: unexpectedly low or undetectable plasma concentrations of 3α-phenylacetoxy tropane following administration.
FAQ: My plasma concentrations of 3α-phenylacetoxy tropane are near zero after oral administration. What is the primary cause?
Answer: The poor oral bioavailability of 3α-phenylacetoxy tropane stems from a combination of two critical physicochemical and metabolic barriers:
-
Extremely Low Aqueous Solubility: As a lipophilic compound with a predicted water solubility (logWS) of -3.18 mol/L, 3α-phenylacetoxy tropane has a strong tendency to precipitate out of solution in the aqueous environment of the gastrointestinal (GI) tract.[1] For a drug to be absorbed, it must first be dissolved.[2][3] If the compound crashes out of solution, it cannot be absorbed across the intestinal wall, leading to negligible plasma levels. The pharmaceutical industry has identified that approximately 40% of new chemical entities exhibit poor water solubility, making this a common and significant hurdle.[4]
-
Rapid Ester Hydrolysis: Tropane esters are notoriously susceptible to rapid enzymatic degradation by esterases present in the liver and blood plasma.[5] This metabolic process cleaves the ester bond, breaking down 3α-phenylacetoxy tropane into its inactive constituents: tropine and phenylacetic acid. This hydrolysis can occur so rapidly that the parent compound is eliminated before it can be measured or exert a therapeutic effect.[5] Studies on similar tropane alkaloids have shown significant degradation within minutes to hours in the presence of serum from certain species, such as rabbits.[5]
-
Hepatic First-Pass Metabolism: Even if some of the drug is absorbed, it first passes through the liver, where it is subject to extensive metabolism before reaching systemic circulation.[6][7] This "first-pass effect" can further reduce the amount of active compound that becomes available to the rest of the body.
The workflow below illustrates the decision-making process when encountering poor bioavailability.
Caption: Troubleshooting workflow for low bioavailability.
Section 2: Pre-Formulation & Analytical Guide
A robust and validated analytical method is the bedrock of any successful in vivo study. Without it, you cannot trust your data, regardless of the formulation used.
FAQ: How can I develop a reliable method to quantify 3α-phenylacetoxy tropane in plasma and prevent its degradation after sample collection?
Answer: A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for this application due to its high sensitivity and specificity.[8][9] The most critical, often overlooked, step is preventing ex vivo hydrolysis of the ester in the collected blood samples.
Protocol 1: LC-MS/MS Quantification of 3α-Phenylacetoxy Tropane in Plasma
This protocol is adapted from established methods for analyzing tropane alkaloids in biological matrices.[5]
1. Sample Collection & Stabilization (Critical Step):
- Collect whole blood into tubes containing a dual anticoagulant/enzyme inhibitor, such as potassium EDTA with sodium fluoride (NaF). NaF is an esterase inhibitor.
- Immediately after collection, centrifuge the blood at 4°C (e.g., 2000 x g for 10 minutes) to separate the plasma.
- Transfer the plasma to a new, labeled cryovial and immediately freeze and store at -80°C until analysis. Do not let samples sit at room temperature.
2. Sample Preparation (Protein Precipitation):
- Thaw plasma samples on ice.
- To a 100 µL aliquot of plasma, add 300 µL of ice-cold acetonitrile containing a suitable internal standard (IS). A deuterated analog (e.g., 3α-phenylacetoxy tropane-d5) is ideal; if unavailable, a structurally similar compound like cocaine-d3 can be used.[5][10]
- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at high speed (e.g., 14,000 x g for 10 minutes) at 4°C.
- Carefully transfer the supernatant to an HPLC vial for analysis.
3. LC-MS/MS Conditions (Example):
- LC Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: Start at 5-10% B, ramp to 95% B, hold, and re-equilibrate. (Optimize for peak shape and separation).
- Flow Rate: 0.3-0.5 mL/min.
- Mass Spectrometer: Triple Quadrupole.
- Ionization: Positive Electrospray Ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM). You will need to determine the precursor ion ([M+H]⁺) and a stable product ion for both the analyte and the internal standard.
Section 3: Bioavailability Enhancement Strategies & Protocols
Once you have a reliable analytical method, you can focus on formulation. The following strategies are designed to directly counteract the core problems of poor solubility and rapid hydrolysis.
Strategy A: Self-Nanoemulsifying Drug Delivery Systems (SNEDDS)
SNEDDS are isotropic mixtures of oil, surfactant, and co-surfactant that spontaneously form fine oil-in-water nanoemulsions (droplet size < 100 nm) upon gentle agitation in aqueous media, such as GI fluids.[6][7]
Scientific Rationale:
-
Solubility: The drug is pre-dissolved in the lipid formulation, completely bypassing the dissolution step which is a major barrier to absorption.[11][12]
-
Stability: The drug, encapsulated within the oil droplets, is shielded from hydrolytic enzymes in the GI tract.
-
Enhanced Absorption: SNEDDS can enhance absorption through the intestinal lymphatic system, which bypasses the liver and mitigates first-pass metabolism.[6][7]
Caption: Mechanism of bioavailability enhancement by SNEDDS.
Protocol 2: Development of a SNEDDS Formulation
1. Excipient Selection (Solubility Studies):
- Determine the solubility of 3α-phenylacetoxy tropane in various oils, surfactants, and co-surfactants.
- Add an excess amount of the compound to 1 mL of each excipient in a vial.
- Shake at 25°C for 48 hours in an isothermal shaker.
- Centrifuge and quantify the amount of dissolved drug in the supernatant using a validated HPLC-UV or LC-MS method.
- Select the excipients with the highest solubilizing capacity.
| Excipient Type | Examples | Function |
| Oil | Capryol™ 90, Labrafil® M 1944 CS, Castor Oil | Solubilizes the lipophilic drug |
| Surfactant | Kolliphor® EL (Cremophor EL), Tween® 80 | Forms the nanoemulsion interface |
| Co-surfactant | Transcutol® HP, Kollisolv® MCT 70 | Reduces interfacial tension, improves flexibility |
2. Construction of Ternary Phase Diagram:
- Select the best oil, surfactant, and co-surfactant.
- Prepare a series of formulations by mixing the components at different ratios (e.g., varying the oil from 10-90% and the Surfactant:Co-surfactant mix (Smix) from 90-10%).
- For each formulation, perform a visual assessment by diluting 100 µL of the mixture into 100 mL of water. Observe the speed of emulsification and the clarity of the resulting emulsion.
- Plot the results on a ternary diagram to identify the region that forms clear or bluish, stable nanoemulsions.
3. Preparation & Characterization of Final Formulation:
- Select an optimal ratio from the nanoemulsion region of the phase diagram.
- Dissolve the required amount of 3α-phenylacetoxy tropane into the oil phase with gentle heating and stirring.
- Add the surfactant and co-surfactant and vortex until a clear, homogenous mixture is formed.
- Characterization:
- Droplet Size & Zeta Potential: Dilute the formulation in water and measure using Dynamic Light Scattering (DLS). Aim for a mean droplet size < 100 nm and a low Polydispersity Index (PDI) < 0.3.
- Emulsification Time: Add 0.5 mL of the SNEDDS to 500 mL of distilled water at 37°C with gentle stirring (50 rpm). The time taken to form a clear emulsion should be less than 1 minute.[13]
Troubleshooting SNEDDS Formulations
| Issue | Probable Cause | Suggested Solution |
| Precipitation upon dilution | Drug concentration exceeds the solubilization capacity of the nanoemulsion. | Reduce drug loading or select a different oil/surfactant system with higher capacity. |
| Cloudy/milky emulsion (large droplets) | Surfactant concentration is too low; incorrect Smix ratio. | Increase the surfactant concentration. Optimize the Surfactant:Co-surfactant ratio. |
| Phase separation over time | Thermodynamic instability of the formulation. | Re-evaluate the ternary phase diagram. Ensure the chosen ratio is deep within the stable nanoemulsion region. |
Strategy B: Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles
PLGA is a biodegradable and biocompatible polymer approved by the FDA for use in drug delivery.[14][15] Encapsulating 3α-phenylacetoxy tropane within PLGA nanoparticles can protect it from enzymatic degradation and allow for a more controlled, sustained release profile.
Scientific Rationale:
-
Protection: The polymer matrix shields the encapsulated drug from esterases in the biological environment.[16]
-
Controlled Release: Drug release occurs via diffusion and polymer erosion over time, which can be tuned by altering the PLGA's molecular weight and lactide:glycolide ratio.[16]
-
Targeting Potential: The surface of the nanoparticles can be modified to target specific tissues or cells.[14]
Protocol 3: Preparation of PLGA Nanoparticles by Nanoprecipitation
The nanoprecipitation (or solvent displacement) method is a simple and reproducible technique suitable for hydrophobic drugs like 3α-phenylacetoxy tropane.[14][17]
Caption: Workflow for PLGA nanoparticle preparation.
1. Preparation of Solutions:
- Organic Phase: Dissolve PLGA (e.g., 50 mg) and 3α-phenylacetoxy tropane (e.g., 5 mg) in a water-miscible organic solvent like acetone (e.g., 5 mL).
- Aqueous Phase: Dissolve a stabilizer, such as polyvinyl alcohol (PVA) (e.g., 1% w/v), in deionized water (e.g., 10 mL).
2. Nanoparticle Formation:
- Place the aqueous phase in a beaker on a magnetic stirrer and stir at a moderate speed (e.g., 500-700 rpm).
- Using a syringe pump for a consistent rate, add the organic phase dropwise into the center of the vortex of the stirring aqueous phase.
- Nanoparticles will form instantly as the solvent diffuses.
- Leave the suspension stirring for 4-6 hours in a fume hood to allow for complete evaporation of the organic solvent.
3. Purification and Collection:
- Transfer the nanoparticle suspension to centrifuge tubes.
- Centrifuge at high speed (e.g., 15,000 x g for 20 minutes) at 4°C. A pellet of nanoparticles should form.
- Discard the supernatant, which contains unencapsulated drug and excess PVA.
- Resuspend the pellet in deionized water and repeat the centrifugation step twice more to wash the nanoparticles.
- After the final wash, resuspend the pellet in a small amount of cryoprotectant solution (e.g., 5% sucrose) and freeze-dry (lyophilize) to obtain a fine powder for storage.
4. Characterization:
- Size and PDI: Reconstitute the lyophilized powder in water and measure using DLS.
- Encapsulation Efficiency (EE%): Dissolve a known mass of lyophilized nanoparticles in a solvent that dissolves both the polymer and drug (e.g., dichloromethane). After the solvent evaporates, reconstitute in a known volume of mobile phase and measure the drug concentration by HPLC. Compare this to the initial amount of drug added.
- EE% = (Mass of drug in nanoparticles / Total mass of drug used) x 100
Troubleshooting PLGA Nanoparticle Formulations
| Issue | Probable Cause | Suggested Solution |
| Particle size too large (>300 nm) | PLGA concentration too high; stirring speed too low. | Decrease the concentration of PLGA in the organic phase.[15] Increase the stirring speed during nanoprecipitation. |
| High Polydispersity Index (PDI > 0.4) | Inconsistent mixing; stabilizer concentration is suboptimal. | Use a syringe pump for controlled addition of the organic phase. Optimize the PVA concentration (higher concentrations generally lead to smaller, more uniform particles).[15] |
| Low Encapsulation Efficiency | Drug is too soluble in the aqueous phase; rapid diffusion. | Use a more hydrophobic solvent if possible. Decrease the volume of the aqueous phase relative to the organic phase. |
Section 4: Summary of Strategies
Choosing the right formulation depends on the specific goals of your in vivo study.
| Feature | SNEDDS | PLGA Nanoparticles |
| Primary Mechanism | Solubilization, lymphatic uptake | Encapsulation, controlled release |
| Bioavailability Goal | Rapid and high absorption (High Cmax) | Sustained plasma concentration (Prolonged AUC) |
| Drug Loading | High (limited by solubility in excipients) | Moderate (typically <10% w/w) |
| Stability | Protects from hydrolysis in GI tract | Protects from hydrolysis systemically until release |
| Complexity | Moderate (requires phase diagrams) | High (requires specialized equipment like a lyophilizer) |
| Best For | Acute dosing studies, avoiding first-pass metabolism | Chronic dosing studies, achieving steady-state levels |
By understanding the fundamental challenges of 3α-phenylacetoxy tropane and applying these validated formulation and analytical strategies, researchers can significantly improve the reliability and success of their in vivo experiments.
References
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Ahad, A., et al. (2021). Bioavailability Enhancement of Poorly Soluble Drugs: The Holy Grail in Pharma Industry. Biomedicine & Pharmacotherapy. [Link]
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Al-kassas, R., et al. (2023). Self-Emulsifying Drug Delivery Systems (SEDDS): Transition from Liquid to Solid—A Comprehensive Review of Formulation, Characterization, Applications, and Future Trends. MDPI. [Link]
-
Almukainzi, M., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI. [Link]
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Shafiq, S., et al. (2007). Self-emulsifying drug delivery systems (SEDDS): formulation development, characterization, and applications. PubMed. [Link]
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Kumar, L., et al. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central. [Link]
-
Ram Kanth, V. (2020). Methods of enhancing Dissolution and bioavailability of poorly soluble drugs. SlideShare. [Link]
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Chellan, V. R., et al. (2016). PREPARATION OF PLGA NANOPARTICLES FOR ENCAPSULATING HYDROPHILIC DRUG MODIFICATIONS OF STANDARD METHODS. Asian Journal of Research in Biological and Pharmaceutical Sciences. [Link]
-
Polylactide. (2024). How to Make PLGA Nanoparticles: The Ultimate Tutorial. Polylactide. [Link]
-
IJCRT. (2023). Bioavailability Enhancement Techniques For Poorly Soluble Drug. IJCRT.org. [Link]
-
Inside Therapeutics. (2023). Introduction to PLGA Nanoparticles as a Drug Delivery System. Inside Therapeutics. [Link]
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nanoComposix. Poly (D,L-lactide-co-glycolic acid) – PLGA Nanoparticles. nanoComposix. [Link]
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Aehle, E., et al. (2014). Tropane alkaloid analysis by chromatographic and electrophoretic techniques: An update. ResearchGate. [Link]
-
Farinha, D., et al. (2020). PLGA nanoparticle preparations by emulsification and nanoprecipitation techniques: effects of formulation parameters. RSC Publishing. [Link]
-
Dula, R., et al. (2012). LC-ESI MS/MS quantification of atropine and six other antimuscarinic tropane alkaloids in plasma. PubMed. [Link]
-
Alhakamy, N. A., et al. (2021). Self-Emulsifying Drug Delivery System for Enhanced Oral Delivery of Tenofovir: Formulation, Physicochemical Characterization, and Bioavailability Assessment. ACS Omega. [Link]
-
Begell House. (2012). Self-Emulsifying Drug Delivery Systems (SEDDS): Formulation Development, Characterization, and Applications. Begell Digital Library. [Link]
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John, H., et al. (2010). Tropane alkaloid analysis by chromatographic and electrophoretic techniques: an update. PubMed. [Link]
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Georgiev, G., et al. (2020). Self-Emulsifying Drug Delivery Systems (SEDDS): Excipient selection, formulation and characterization. Journal of IMAB. [Link]
-
Wang, S., et al. (2018). Developments in drug delivery of bioactive alkaloids derived from traditional Chinese medicine. PMC - PubMed Central. [Link]
-
Wada, S., et al. (1991). Metabolism in vivo of the tropane alkaloid, scopolamine, in several mammalian species. PubMed. [Link]
-
Leete, E. (1979). Biosynthesis and Metabolism of the Tropane Alkaloids. Sci-Hub. [Link]
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Leete, E. (1979). Biosynthesis and Metabolism of the Tropane Alkaloids. Planta Medica. [Link]
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Cheméo. 3«beta»-Phenylacetoxytropane - Chemical & Physical Properties. Cheméo. [Link]
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Christen, P., & Veuthey, J. L. (2012). Analysis of Tropane Alkaloids in Biological Matrices. ResearchGate. [Link]
-
Lounasmaa, M., & O'Carroll, P. (1998). Regulation of Tropane Alkaloid Metabolism in Plants and Plant Cell Cultures. ResearchGate. [Link]
-
PubChem. 3alpha-Phenylacetoxy Tropane-d5. PubChem. [Link]
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Shah, B., et al. (2014). Lipid based drug delivery system: A pharmaceutical perspective. ResearchGate. [Link]
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Pradip, D., et al. (2013). Lipid-Based Drug Delivery Systems. PMC - NIH. [Link]
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CAS. (2024). The future of lipid-based drug delivery systems. CAS.org. [Link]
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Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. PMC. [Link]
-
Antonara, L., et al. (2023). Lipid-Based Drug Delivery Systems: Concepts and Recent Advances in Transdermal Applications. MDPI. [Link]
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Technical Support Center: Strategies to Reduce the Toxicity of 3α-Phenylacetoxy Tropane Analogs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3α-phenylacetoxy tropane analogs. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the development of this potent, yet often toxic, class of compounds. Our goal is to equip you with the scientific rationale and practical methodologies to design safer, more effective therapeutic agents.
Introduction: The Challenge of Tropane Analog Toxicity
The 3α-phenylacetoxy tropane scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with significant activity at various neuroreceptors, including muscarinic acetylcholine receptors (mAChRs) and monoamine transporters.[1][2] However, this scaffold is also associated with a range of toxicities, including anticholinergic side effects (dry mouth, blurred vision, tachycardia), central nervous system (CNS) disturbances (hallucinations, delirium), and potential cardiotoxicity.[3][4][5][6]
Effective drug design in this space hinges on a central principle: separating on-target efficacy from off-target toxicity. This guide is structured to address the most pressing toxicity issues through a series of practical, question-driven troubleshooting sections.
Section 1: Mitigating Anticholinergic and CNS Side Effects
The primary mechanism of action for many tropane alkaloids is the blockade of muscarinic acetylcholine receptors, which leads to the classic anticholinergic toxidrome.[5][7] For analogs where mAChR antagonism is an off-target effect, or for those where CNS penetration is undesirable, the following strategies are critical.
FAQ: Our lead 3α-phenylacetoxy tropane analog shows high potency at its intended CNS target but is plagued by severe peripheral anticholinergic side effects. How can we improve its selectivity?
Answer: This is a classic challenge of balancing central efficacy with peripheral safety. The key is to modulate the physicochemical properties of your compound to limit its distribution to peripheral tissues where muscarinic receptors are abundant (e.g., salivary glands, heart, GI tract).
Strategy 1: Introduce Polar Moieties to Limit Blood-Brain Barrier (BBB) Penetration
If your target is in the periphery, increasing the polarity of your molecule can prevent it from crossing the BBB, thereby reducing CNS-mediated side effects like confusion or delirium.[3][8]
-
Rationale: The BBB is a lipophilic barrier. By increasing the topological polar surface area (TPSA) or introducing ionizable groups, you can decrease passive diffusion into the brain.
-
Actionable Advice:
-
Introduce Hydrophilic Groups: Consider adding hydroxyl (-OH), carboxyl (-COOH), or amide (-CONH2) groups to the phenyl ring or the tropane skeleton, provided they do not disrupt binding at your primary target.
-
N-Quaternization: Converting the tertiary amine (N-methyl) on the tropane ring to a quaternary ammonium salt will create a permanently charged molecule. This is a highly effective method for preventing BBB crossing, as exemplified by the peripherally restricted anticholinergic agent N-butylscopolammonium bromide (Buscopan).[2]
-
Strategy 2: Leverage Transporter-Mediated Efflux
Certain chemical motifs can make your compound a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp).
-
Rationale: P-gp actively pumps a wide range of xenobiotics out of the brain. Designing your analog to be a P-gp substrate can effectively lower its CNS concentration.
-
Actionable Advice: While designing for P-gp efflux is complex, general guidelines include incorporating nitrogen atoms, aromatic rings, and maintaining a degree of lipophilicity. This often requires an iterative screening process.
Troubleshooting Guide: Reducing CNS Toxicity by Modulating Receptor Subtype Selectivity
Problem: Our analog needs to act on a specific muscarinic receptor subtype in the CNS (e.g., M1 for cognitive enhancement), but its activity at other subtypes (e.g., M2, M3) is causing unwanted side effects.
Root Cause Analysis: The toxicity stems from a lack of receptor subtype selectivity. The orthosteric binding site for acetylcholine is highly conserved across mAChR subtypes. Therefore, achieving selectivity often requires targeting less conserved allosteric sites or exploiting subtle differences in the orthosteric pocket.
Solution Workflow:
Caption: Workflow for improving mAChR subtype selectivity.
-
Step-by-Step Protocol:
-
Computational Modeling: Dock your lead compound into homology models of the different mAChR subtypes. Analyze the binding pocket to identify regions where substitutions could create favorable interactions with non-conserved residues in your target subtype or steric clashes with off-target subtypes.
-
Systematic Modification: Synthesize a small library of analogs based on your modeling.
-
Phenyl Ring: Introduce substituents at the ortho-, meta-, and para-positions. Small, electron-withdrawing groups (e.g., -F, -Cl) or larger, hydrophobic groups (e.g., -tBu) can drastically alter selectivity.
-
N-Substituent: The N-methyl group on the tropane ring is a key point for modification.[1] Replacing it with larger alkyl groups or functionalized chains can probe space near the extracellular loops of the receptor, which are less conserved.
-
-
Screening Cascade: Implement a screening cascade that first assesses binding affinity (Ki) across all relevant subtypes (M1-M5), followed by functional assays (e.g., calcium flux or IP1 accumulation) to confirm agonism or antagonism. Prioritize compounds with the best selectivity ratio.
-
Section 2: Addressing Cardiotoxicity Risks (hERG Inhibition)
A significant safety hurdle for many nitrogen-containing, lipophilic compounds is the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel. Blockade of this channel can prolong the QT interval of the heartbeat, leading to a potentially fatal arrhythmia called Torsades de Pointes (TdP).
FAQ: Our lead compound has an IC50 of 500 nM against the hERG channel, which is too potent for clinical development. What are the most effective strategies to mitigate this liability?
Answer: hERG inhibition is a common and serious issue. The typical hERG pharmacophore consists of a basic nitrogen atom that becomes protonated at physiological pH, and one or more aromatic/lipophilic regions. The 3α-phenylacetoxy tropane scaffold fits this profile perfectly. The goal is to disrupt the key interactions your molecule makes within the hERG channel's inner pore.
Key Mitigation Strategies:
| Strategy | Rationale | Example Modification | Expected Outcome |
| 1. Reduce Basicity (pKa) | The protonated tertiary amine is crucial for a key cation-π interaction with residue Y652 in the hERG pore. Lowering the pKa reduces the fraction of protonated molecules at pH 7.4.[9] | Replace the tropane N-methyl with an electron-withdrawing group; introduce EWGs on the phenyl ring. | Increase hERG IC50 >10-fold. |
| 2. Introduce Steric Hindrance | Add bulky groups near the basic nitrogen to prevent the molecule from adopting the optimal conformation for binding deep within the channel pore. | Introduce substituents on the tropane C2 or C4 positions. | Disrupt binding and increase hERG IC50. |
| 3. Increase Polarity / Introduce an Acidic Center | Disrupt the lipophilic character required for channel access and binding. Adding an acidic group can create a zwitterion, which is generally less likely to be a potent hERG blocker.[9] | Add a carboxylic acid or tetrazole group to the phenyl ring. | Significantly reduce hERG affinity. |
| 4. Block Metabolic Activation | In some cases, a metabolite, not the parent drug, is the primary hERG inhibitor. Identify and block sites of metabolism that lead to active metabolites. | Conduct metabolite identification studies. If an N-demethylated metabolite is active, explore analogs with N-substituents resistant to metabolism. | Reduce in vivo cardiotoxicity risk. |
Experimental Protocol: Automated Patch Clamp (APC) Assay for hERG Screening
This protocol provides a high-throughput method to assess the hERG liability of your analogs early in the discovery process.
-
Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG). Culture cells to ~80% confluency under standard conditions.
-
Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic solution, wash with extracellular solution, and resuspend to a concentration of 1-2 million cells/mL.
-
Compound Preparation: Prepare a stock solution of your test compound in DMSO. Perform serial dilutions in the extracellular solution to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 30 µM). Ensure the final DMSO concentration is ≤0.1%.
-
APC Instrument Setup: Prime the automated patch clamp system (e.g., Patchliner, QPatch) with intracellular and extracellular solutions.
-
Experiment Execution:
-
Load cells and compound plates onto the instrument.
-
The instrument will automatically achieve whole-cell patch clamp configuration.
-
Apply a pre-compound voltage pulse protocol to establish a stable baseline hERG tail current. A typical protocol involves a depolarization step to +20 mV followed by a repolarization step to -50 mV to elicit the tail current.[10][11]
-
Apply the test compound at increasing concentrations, allowing for a 3-5 minute incubation at each concentration.
-
Record the hERG tail current after each incubation.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Normalize the data to the baseline current and plot the percent inhibition versus compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Section 3: Optimizing Metabolic Stability and Reducing Toxic Metabolites
The metabolism of tropane analogs can be a double-edged sword. While it facilitates clearance, it can also generate reactive or toxic metabolites, or metabolites that retain unwanted pharmacological activity. The ester linkage of the phenylacetoxy group is a common site of metabolic cleavage.
Troubleshooting Guide: Improving Metabolic Stability and Avoiding Toxic Metabolites
Problem: Our lead compound is rapidly hydrolyzed in vivo, leading to a short half-life and the formation of tropine-3α-ol and phenylacetic acid. The parent compound is the active agent, and we need to improve its metabolic stability.
Root Cause Analysis: The ester group at the 3α position is highly susceptible to hydrolysis by carboxylesterases, which are abundant in the liver, plasma, and other tissues.
Solution Pathway:
Sources
- 1. benchchem.com [benchchem.com]
- 2. inhn.org [inhn.org]
- 3. mmsl.cz [mmsl.cz]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. html.rhhz.net [html.rhhz.net]
- 7. researchgate.net [researchgate.net]
- 8. Tropane Alkaloids and the Synthesis of Atropine - Chemistry Steps [chemistrysteps.com]
- 9. drughunter.com [drughunter.com]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of the current of heterologously expressed HERG potassium channels by flecainide and comparison with quinidine, propafenone and lignocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Common challenges in the synthesis of chiral 3alpha-phenylacetoxy tropane derivatives
Welcome to the technical support center for the synthesis of chiral 3α-phenylacetoxy tropane derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure your experimental success.
Introduction
The 8-azabicyclo[3.2.1]octane, or tropane, skeleton is a core structural feature in a wide range of biologically active natural products and synthetic molecules, including cocaine and atropine.[1][2] The synthesis of specific stereoisomers, such as the 3α-phenylacetoxy tropane derivatives, is of significant interest for developing novel therapeutics, particularly for their potential interaction with the central nervous system.[3][4] However, controlling the stereochemistry at the C-3 position and achieving efficient esterification presents several well-documented challenges. This guide provides direct, actionable solutions to the most common issues encountered in the synthetic workflow.
Overall Synthetic Workflow
The primary synthetic route involves a two-stage process: first, the stereoselective reduction of a tropinone precursor to yield 3α-tropanol (tropine), followed by the esterification of the hydroxyl group with phenylacetic acid.
Caption: General workflow for the synthesis of 3α-phenylacetoxy tropane derivatives.
Troubleshooting Guide: Common Experimental Issues
Q1: My tropinone reduction is producing a significant amount of the 3β-tropanol (pseudotropine) diastereomer. How can I improve the stereoselectivity for the desired 3α-tropanol (tropine)?
A1: This is the most critical stereochemical challenge in this synthesis. The formation of 3β-tropanol (pseudotropine) versus 3α-tropanol (tropine) is dictated by the direction of hydride attack on the carbonyl of the tropinone ring.[5] Attack from the less sterically hindered equatorial face yields the desired axial 3α-alcohol (tropine). Conversely, axial attack yields the equatorial 3β-alcohol (pseudotropine).
Root Cause Analysis & Solutions:
-
Choice of Reducing Agent: Standard reducing agents like sodium borohydride (NaBH₄) often give poor selectivity due to their small size, allowing both axial and equatorial attack. The key is to use a bulkier reducing agent that preferentially attacks from the less hindered equatorial face.
-
Reaction Temperature: Lowering the reaction temperature can enhance selectivity by favoring the transition state with the lower activation energy, which typically leads to the thermodynamically more stable product.
Recommended Protocol for High 3α-Selectivity:
-
Reagent: Use a sterically hindered hydride source such as Lithium tri-sec-butylborohydride (L-Selectride®) or Potassium tri-sec-butylborohydride (K-Selectride®).
-
Solvent: Anhydrous Tetrahydrofuran (THF).
-
Temperature: Perform the reaction at low temperatures, typically -78 °C.
Step-by-Step Methodology:
-
Dissolve tropinone in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a 1.0 M solution of L-Selectride® in THF (typically 1.1-1.2 equivalents) dropwise to the stirred solution.
-
Maintain the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction carefully at -78 °C by the slow addition of water, followed by aqueous NaOH and hydrogen peroxide to decompose the borane by-products.
-
Extract the product into an organic solvent (e.g., ethyl acetate or dichloromethane), dry, and concentrate in vacuo.
Comparative Data for Reducing Agents:
| Reducing Agent | Typical Solvent | Temperature (°C) | Typical 3α:3β Ratio | Key Consideration |
| NaBH₄ | Methanol/Ethanol | 0 to 25 | 65:35 to 80:20 | Low cost, poor selectivity. |
| LiAlH₄ | THF/Ether | 0 to 35 | ~85:15 | Highly reactive, requires strict anhydrous conditions. |
| K-Selectride® | THF | -78 | >95:5 | Excellent selectivity, requires low temperatures. |
| L-Selectride® | THF | -78 | >98:2 | Excellent selectivity, often the preferred reagent.[5] |
Q2: I am experiencing low yields during the esterification of tropine with phenylacetic acid. What are the common causes and how can I optimize the reaction?
A2: Low esterification yields are typically due to an unfavorable reaction equilibrium, steric hindrance at the 3α-position, or side reactions. The direct acid-catalyzed (Fischer-Speier) esterification often requires harsh conditions that can lead to degradation.[6]
Troubleshooting Decision Tree:
Caption: Troubleshooting workflow for low esterification yield.
Optimized Protocol (Acyl Chloride Method): This method avoids the equilibrium limitations of direct esterification and generally proceeds under milder conditions with higher yields.
-
Activation of Phenylacetic Acid:
-
In a fume hood, dissolve phenylacetic acid (1.0 eq) in an anhydrous, inert solvent like dichloromethane (DCM).
-
Add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C. Add a catalytic amount of N,N-Dimethylformamide (DMF).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases. The formation of phenylacetyl chloride is complete.
-
Remove the solvent and excess reagent in vacuo.
-
-
Esterification:
-
Dissolve the crude phenylacetyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve 3α-tropanol (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) or pyridine in anhydrous DCM.
-
Cool the tropine/base solution to 0 °C and add the acyl chloride solution dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, wash the reaction mixture with aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product.
-
Q3: I've identified N-demethylated impurities in my product. What causes this and how can it be prevented?
A3: The N-methyl group of the tropane ring is susceptible to oxidative N-demethylation.[7][8][9] This can be a significant issue, especially if certain reagents or harsh reaction conditions are used. The process often involves the formation of an iminium intermediate.[7][8]
Common Causes:
-
Harsh Oxidizing Agents: Reagents sometimes used in older or non-optimized protocols can cause N-demethylation.[9]
-
Transition Metal Catalysts: Certain metal catalysts, particularly Palladium (Pd) or Copper (Cu), can mediate N-demethylation, especially in the presence of an oxidant.[10]
-
Acidic Conditions at High Temperatures: Prolonged heating under strong acidic conditions can sometimes facilitate this side reaction.
Prevention Strategies:
-
Avoid Harsh Oxidants: If any oxidative steps are required elsewhere in the synthesis, choose mild and selective reagents. Modern electrochemical methods have been developed as a greener alternative to hazardous chemical oxidants for N-demethylation when it is the desired reaction, highlighting the susceptibility of this functional group.[7][8]
-
Use Optimized Esterification Conditions: The acyl chloride method described in Q2 uses milder, basic conditions, which significantly reduces the risk of N-demethylation compared to high-temperature acid catalysis.
-
Protecting Groups: In complex syntheses where harsh conditions are unavoidable, the tropane nitrogen can be temporarily protected, for example, as a carbamate, although this adds extra steps to the synthetic route.
Frequently Asked Questions (FAQs)
Q: What are the best analytical techniques to confirm the stereochemistry and purity of my final product? A: A combination of techniques is essential for unambiguous characterization.[6]
-
NMR Spectroscopy: ¹H NMR is crucial for confirming the stereochemistry. In the 3α-isomer (tropine derivatives), the proton at C-3 is equatorial and typically appears as a broad multiplet or triplet at a lower chemical shift. In the 3β-isomer (pseudotropine derivatives), the C-3 proton is axial and usually appears as a sharper multiplet at a higher chemical shift. 2D NMR techniques like NOESY can further confirm spatial relationships.
-
High-Performance Liquid Chromatography (HPLC): A well-developed HPLC method, particularly with a chiral stationary phase, can separate the 3α and 3β diastereomers and quantify the purity of your final product.[6]
-
Gas Chromatography (GC): GC coupled with a mass spectrometer (GC-MS) is excellent for assessing purity and identifying volatile impurities or by-products.
-
Infrared (IR) Spectroscopy: This is used to confirm the presence of key functional groups, most notably a strong carbonyl (C=O) stretch for the ester group, typically around 1730 cm⁻¹.[6]
Q: Are there alternative synthetic routes to consider for accessing the tropane core? A: Yes, while the reduction of tropinone is common, other strategies exist. The classic Robinson tropinone synthesis, a biomimetic one-pot reaction, is a foundational method for creating the tropane core itself.[2][11] More advanced methods for creating functionalized tropane cores include [4+3] cycloadditions and vinyl aziridine rearrangements, which can provide access to analogues with different substitution patterns that are not accessible from tropinone.[12] These routes are generally more complex but offer greater flexibility for analogue design.
Q: What are the key safety precautions when working with tropane alkaloids and the reagents involved in their synthesis? A: Tropane alkaloids are biologically active and can be highly toxic.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle all tropane derivatives as potent compounds. Avoid inhalation of dust or aerosols and prevent skin contact. Weigh and handle solids in a ventilated enclosure or fume hood.
-
Reagent Hazards: Be aware of the specific hazards of all reagents. Thionyl chloride and oxalyl chloride are highly corrosive and react violently with water. Hydride reducing agents like LiAlH₄ are pyrophoric. Always consult the Safety Data Sheet (SDS) for each chemical before use.
-
Waste Disposal: Dispose of all chemical waste according to your institution's environmental health and safety guidelines.
References
- Alipour, E., et al. (2020). Electrochemical N-demethylation of tropane alkaloids. Green Chemistry.
- Hudlicky, T., et al. (n.d.). Methods for N-demethylation of morphine and tropane alkaloids. Google Patents.
- Alipour Najmi, A. (n.d.). University of Groningen ElectrochemicalN-demethylation of tropane alkaloids. University of Groningen Research Portal.
- Muñoz, M. A., & Cabrera Z., F. (2023). Stereoselective Synthesis of Tropane Alkaloids: Physoperuvine and Dihydroxytropanes. ResearchGate.
- Vo, D. D., et al. (2012). One-Pot Oxidative N-Demethylation of Tropane Alkaloids with Hydrogen Peroxide and a FeIII-TAML Catalyst. ResearchGate.
- Carroll, F. I., & Blough, B. E. (2015). Method for the N-demethylation of N-methyl heterocycles. Google Patents.
- EurekAlert!. (1996). New Synthesis Method Produces Potential Treatment For Cocaine Addiction, Other Potent Biological Compounds. EurekAlert!.
- Royal Society of Chemistry. (2022). CHAPTER 19: Cocaine, Crack and Synthetic Analogues. Royal Society of Chemistry Books.
- Kohn, T., et al. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. PMC.
- Unspecified Author. (n.d.). Tropane alkaloids. University of Technology, Iraq.
- Mulder, P. P. J., et al. (2019). Emerging Issues on Tropane Alkaloid Contamination of Food in Europe. PMC.
- Robins, R. J., et al. (1991). Esterification reactions in the biosynthesis of tropane alkaloids in transformed root cultures. Plant Cell, Tissue and Organ Culture.
- El-Kashef, H., et al. (2018). Synthesis of Tropane Derivatives. ResearchGate.
-
Unspecified Author. (n.d.). Synthesis and Biological Activity of Cocaine Analogues. 2. 6H-[10]Benzopyrano[4,3-c]pyridin-6-ones. PubMed. Available at:
- Unspecified Author. (n.d.). N-modified analogues of cocaine: synthesis and inhibition of binding to the cocaine receptor. PubMed.
- Benchchem. (n.d.). 3ALPHA-PHENYLACETOXY TROPANE. Benchchem.
- Cagliani, R., et al. (2022). DARK Classics in Chemical Neuroscience: Cocaine. PMC - PubMed Central.
- Unspecified Author. (n.d.). Highly selective chiral N-substituted 3alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues for the dopamine transporter: synthesis and comparative molecular field analysis. PubMed.
- MDPI. (n.d.). Stereoselective Synthesis of 1-Substituted Homotropanones, including Natural Alkaloid (−)-Adaline. MDPI.
- Digital Repository. (n.d.). Tropane Alkaloid Biosynthesis in Atropa Belladonna. Digital Repository.
- K. A., et al. (2022). Rapid Synthesis of Psychoplastogenic Tropane Alkaloids. PMC - NIH.
- Christen, P., et al. (2015). Chapter 31 - methods of analysis: tropane alkaloids from plant origin. ResearchGate.
- Semantic Scholar. (n.d.). Highly selective chiral N-substituted 3alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues for the dopamine transporter: synthesis and comparative molecular field analysis. Semantic Scholar.
Sources
- 1. researchgate.net [researchgate.net]
- 2. DARK Classics in Chemical Neuroscience: Cocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly selective chiral N-substituted 3alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues for the dopamine transporter: synthesis and comparative molecular field analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly selective chiral N-substituted 3alpha-[bis(4'-fluorophenyl)methoxy]tropane analogues for the dopamine transporter: synthesis and comparative molecular field analysis. | Semantic Scholar [semanticscholar.org]
- 5. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Electrochemical N-demethylation of tropane alkaloids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pure.rug.nl [pure.rug.nl]
- 9. researchgate.net [researchgate.net]
- 10. US7935820B2 - Methods for N-demethylation of morphine and tropane alkaloids - Google Patents [patents.google.com]
- 11. d.lib.msu.edu [d.lib.msu.edu]
- 12. Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Validation & Comparative
A Senior Application Scientist's Guide to Validating the Binding Affinity of 3α-Phenylacetoxy Tropane to Muscarinic Receptors
For distribution to: Researchers, scientists, and drug development professionals.
This guide provides an in-depth, objective comparison of methodologies to validate the binding affinity of 3α-phenylacetoxy tropane, a notable tropane alkaloid, to muscarinic acetylcholine receptors (mAChRs). We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system, grounded in authoritative scientific principles.
Introduction: The Significance of Muscarinic Receptor Affinity
Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that mediate the actions of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[1][2] There are five distinct subtypes, M1 through M5, each with a unique tissue distribution and role in physiological processes.[3] As such, they are critical drug targets for a range of conditions.[4][5]
Tropane alkaloids, such as atropine and scopolamine, are well-known for their anticholinergic effects, which stem from their interaction with muscarinic receptors.[6][7][8] 3α-Phenylacetoxy tropane is a related compound whose pharmacological profile is defined by its interactions with these receptors.[1] Accurately quantifying its binding affinity is a crucial first step in characterizing its potential therapeutic utility and selectivity. Research indicates that 3α-phenylacetoxy tropane has a binding affinity (Ki) of 120 nM for mAChRs, which is tenfold lower than that of the classic antagonist, atropine (Ki = 12 nM).[1] This guide will compare and contrast the gold-standard methods for validating this affinity.
Core Methodologies for Affinity Determination
The two primary, complementary approaches for determining the binding affinity of a test compound are direct radioligand binding assays and functional assays. Radioligand binding assays directly measure the interaction of a compound with the receptor, while functional assays measure the biological consequence of that binding event.
Radioligand Binding Assays: The Gold Standard for Affinity
Radioligand binding assays are considered the benchmark for measuring the affinity of a ligand for its receptor due to their sensitivity and robustness.[9] These assays can be conducted in several formats, with competitive binding being the most common for determining the affinity of unlabeled compounds like 3α-phenylacetoxy tropane.[5][9]
The principle of a competitive binding assay is to measure the ability of our test compound (3α-phenylacetoxy tropane) to displace a known high-affinity radiolabeled ligand from the muscarinic receptor. The concentration of the test compound that displaces 50% of the radioligand (the IC50) is then used to calculate the inhibitory constant (Ki), which reflects the true binding affinity.
-
Choice of Radioligand: A critical first choice is the radioligand. For pan-muscarinic receptor binding, [3H]-N-methylscopolamine ([3H]-NMS) is an excellent choice as it is a high-affinity, non-selective antagonist.[10][11]
-
Receptor Source: The source of the muscarinic receptors can be cell lines recombinantly expressing specific subtypes (e.g., CHO-M1, HEK-M2) or native tissues with high receptor density (e.g., rat cerebral cortex for M1, heart for M2).[12][13] Using subtype-specific cell lines allows for a precise determination of the affinity of 3α-phenylacetoxy tropane for each of the five muscarinic receptor subtypes.
-
Assay Format: The two most common formats are the filtration assay and the Scintillation Proximity Assay (SPA).[9]
-
Filtration Assay: This traditional method involves incubating the receptor preparation, radioligand, and competitor, followed by rapid filtration to separate the receptor-bound radioligand from the unbound.[9][14]
-
Scintillation Proximity Assay (SPA): This is a homogeneous "mix-and-measure" assay that does not require a separation step.[15][16] Receptors are immobilized on scintillant-containing beads. Only radioligand bound to the receptor is close enough to the bead to generate a light signal.[17][18] This format is highly amenable to high-throughput screening.[19]
-
-
Membrane Preparation:
-
Culture cells expressing the desired muscarinic receptor subtype to near confluency.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes containing the receptors.
-
Wash the membrane pellet and resuspend it in an appropriate assay buffer. Determine the protein concentration of the membrane preparation.[14]
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in this order:
-
Assay buffer
-
A range of concentrations of 3α-phenylacetoxy tropane or a known competitor (e.g., atropine) for the standard curve.
-
A fixed concentration of [3H]-NMS (typically at or below its Kd value).
-
The membrane preparation.
-
-
Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a non-labeled competitor like atropine).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[14]
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter plate and add a scintillation cocktail.
-
Count the radioactivity in each well using a scintillation counter.
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of 3α-phenylacetoxy tropane to generate a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays: Quantifying Biological Response
Functional assays measure the effect of a ligand on receptor-mediated signaling pathways.[20] For GPCRs like muscarinic receptors, a common and proximal functional readout is the activation of G proteins.[21] These assays are crucial for determining whether a ligand is an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (reduces basal receptor activity).
The GTPγS binding assay is a widely used functional assay that measures the agonist-induced binding of a non-hydrolyzable GTP analog, [35S]GTPγS, to G proteins.[20][22] When a muscarinic receptor is activated by an agonist, it catalyzes the exchange of GDP for GTP on the alpha subunit of its coupled G protein.[21] Using [35S]GTPγS allows for the accumulation of a measurable radioactive signal.[21] This assay can determine the potency (EC50) and efficacy (Emax) of an agonist.[21] For an antagonist like 3α-phenylacetoxy tropane, this assay is used to measure its ability to inhibit the effects of a known agonist.[22]
-
Membrane Preparation: Prepare cell membranes expressing the muscarinic receptor subtype of interest as described for the radioligand binding assay.
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay buffer containing GDP. The optimal GDP concentration can vary depending on the G protein subtype being studied.[20]
-
A range of concentrations of 3α-phenylacetoxy tropane.
-
A fixed concentration of a known muscarinic agonist (e.g., carbachol), typically at its EC80 concentration.
-
The membrane preparation.
-
-
Include control wells for basal binding (no agonist) and maximal stimulation (agonist only).
-
-
Initiation of Reaction:
-
Add [35S]GTPγS to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
Termination and Detection:
-
Terminate the reaction by rapid filtration through a filter plate, similar to the radioligand binding assay.
-
Wash the filters with ice-cold buffer.
-
Dry the filters, add a scintillant, and count the radioactivity.
-
-
Data Analysis:
-
Plot the [35S]GTPγS binding as a percentage of the maximal agonist stimulation against the log concentration of 3α-phenylacetoxy tropane.
-
This will generate an inhibitory dose-response curve from which the IC50 can be determined.
-
The antagonist affinity (Kb) can then be calculated using the Schild equation.
-
Advanced and Orthogonal Validation Techniques
To ensure the trustworthiness of the binding affinity data, it is beneficial to employ orthogonal methods that rely on different physical principles.
Surface Plasmon Resonance (SPR): A Label-Free Approach
Surface Plasmon Resonance (SPR), for instance with Biacore systems, is a label-free technology that measures binding events in real-time.[23][24] This technique allows for the determination of not only the binding affinity (KD) but also the kinetic parameters of association (ka) and dissociation (kd).[24] While challenging for GPCRs due to their membrane-bound nature, the use of stabilized receptors has made this a more viable option.[23][25][26]
Data Presentation and Comparison
To objectively compare the binding affinity of 3α-phenylacetoxy tropane, the data should be presented alongside well-characterized muscarinic antagonists.
Table 1: Comparative Binding Affinities (Ki, nM) of Muscarinic Antagonists at Human Muscarinic Receptor Subtypes
| Compound | M1 Receptor Ki (nM) | M2 Receptor Ki (nM) | M3 Receptor Ki (nM) | M4 Receptor Ki (nM) | M5 Receptor Ki (nM) |
| 3α-Phenylacetoxy tropane | Experimental Value | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Atropine | ~1-2 | ~1-2 | ~1-2 | ~1-2 | ~1-2 |
| Pirenzepine | ~20 | ~400 | ~300 | ~100 | ~200 |
| Methoctramine | ~100 | ~10 | ~200 | ~50 | ~300 |
| 4-DAMP | ~5 | ~50 | ~2 | ~10 | ~5 |
Note: The Ki values for the reference compounds are approximate and can vary depending on the experimental conditions. The values for 3α-phenylacetoxy tropane are to be determined experimentally.
Visualizing Experimental Workflows and Pathways
Clear diagrams of the experimental processes and underlying biological mechanisms are essential for understanding the validation process.
Caption: Workflow for the competitive radioligand binding assay.
Caption: Simplified Gq-coupled muscarinic receptor signaling pathway.
Conclusion
References
-
Rich, R. L., et al. (2011). Biacore analysis with stabilized G-protein-coupled receptors. Analytical Biochemistry, 409(2), 267–272. [Link]
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A Comparative Pharmacological Analysis of 3α-Phenylacetoxy Tropane and Other Notable Tropane Alkaloids
This guide provides an in-depth comparative analysis of 3α-phenylacetoxy tropane alongside other significant tropane alkaloids, including cocaine, scopolamine, and atropine. Designed for researchers, scientists, and drug development professionals, this document delves into the structural nuances, pharmacological activities, and underlying mechanisms of action that define this class of compounds. We will explore supporting experimental data and provide detailed protocols for key analytical and pharmacological assays.
Introduction to Tropane Alkaloids
Tropane alkaloids are a class of naturally occurring bicyclic [3.2.1] secondary metabolites characterized by the tropane ring system.[1][2] These compounds are predominantly found in plants of the Solanaceae and Erythroxylaceae families.[2][3] For centuries, plants containing these alkaloids have been utilized for their medicinal and psychoactive properties.[1][4] The core tropane structure serves as a scaffold for a wide array of derivatives, leading to a remarkable diversity in their pharmacological effects, ranging from anticholinergic to stimulant activities.[1][2] While sharing a common bicyclic core, the nature and stereochemistry of substituents on the tropane ring dramatically influence their biological actions.[2][5]
This guide focuses on 3α-phenylacetoxy tropane, a naturally occurring and synthetically accessible tropane alkaloid, and compares its pharmacological profile with well-characterized tropane alkaloids to illuminate the structure-activity relationships within this fascinating chemical class.[6]
Structural and Chemical Properties
The fundamental structure of all tropane alkaloids is the N-methyl-8-azabicyclo[3.2.1]octane core.[7] The key structural variations among the compounds discussed in this guide lie in the ester functionalities at the C-3 position and, in some cases, modifications at other positions of the tropane ring.
3α-Phenylacetoxy Tropane: This alkaloid is an ester of tropine (tropan-3α-ol) and phenylacetic acid.[6] Its structure is closely related to other tropine-based esters like atropine. It can be isolated from various plant species, including Atropa belladonna and Datura stramonium, or synthesized in the laboratory.[6][8]
Cocaine: A prominent member of the Erythroxylaceae family, cocaine is a diester of ecgonine, which is a tropane derivative with both a carboxyl group and a hydroxyl group.[2][9] Specifically, it is the methyl ester of benzoylecgonine.[10]
Scopolamine and Atropine: These well-known anticholinergic agents are esters of tropic acid. Scopolamine is an ester of scopine, which is an epoxidated tropine, while atropine is the racemic mixture of hyoscyamine (the L-isomer), an ester of tropine.[1][4] The stereochemistry of the tropic acid moiety is crucial for their anticholinergic activity.[5]
Comparative Pharmacological Analysis
The pharmacological diversity of tropane alkaloids stems from their interactions with various receptors and transporters in the central and peripheral nervous systems. The primary targets include muscarinic acetylcholine receptors (mAChRs) and monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2][11]
Receptor and Transporter Binding Affinities
The affinity of a compound for its molecular target is a critical determinant of its potency and pharmacological effect. The following table summarizes the available binding affinity data for 3α-phenylacetoxy tropane and other key tropane alkaloids.
| Compound | Target | Binding Affinity (Ki or IC50) | Reference |
| 3α-Phenylacetoxy Tropane | Muscarinic Acetylcholine Receptors (mAChRs) | Ki = 120 nM | [6] |
| Atropine | Muscarinic Acetylcholine Receptors (mAChRs) | Ki = 12 nM | [6] |
| Scopolamine | Muscarinic Acetylcholine Receptors (mAChRs) | High Affinity (pM to low nM range) | [11] |
| Cocaine | Dopamine Transporter (DAT) | IC50 ≈ 100-300 nM | [9][12] |
| Serotonin Transporter (SERT) | IC50 ≈ 200-500 nM | [10] | |
| Norepinephrine Transporter (NET) | IC50 ≈ 300-800 nM | [10] |
Analysis of Binding Data:
The data clearly indicates that 3α-phenylacetoxy tropane possesses a moderate affinity for muscarinic acetylcholine receptors.[6] Its affinity is approximately tenfold lower than that of atropine, a potent muscarinic antagonist.[6] This reduced affinity is likely due to the steric bulk of the phenylacetoxy group compared to the tropic acid moiety in atropine.[6]
In contrast, cocaine's primary mechanism of action is the inhibition of monoamine reuptake, with a high affinity for the dopamine transporter.[9][10] Scopolamine and atropine are potent competitive antagonists of muscarinic acetylcholine receptors, which underlies their anticholinergic effects.[4][11]
Mechanism of Action and Signaling Pathways
The interaction of these alkaloids with their respective targets initiates distinct signaling cascades.
3α-Phenylacetoxy Tropane, Atropine, and Scopolamine (Anticholinergic Effects): These compounds act as competitive antagonists at muscarinic acetylcholine receptors. By blocking the binding of the endogenous neurotransmitter acetylcholine, they inhibit G-protein coupled receptor signaling pathways, leading to a range of physiological effects, including decreased smooth muscle contraction, reduced glandular secretions, and central nervous system effects like sedation and amnesia (particularly with scopolamine).[4][11]
Caption: Anticholinergic mechanism of tropane alkaloids.
Cocaine (Stimulant Effects): Cocaine blocks the reuptake of dopamine, serotonin, and norepinephrine from the synaptic cleft by binding to their respective transporters.[10] The blockade of the dopamine transporter is primarily responsible for its reinforcing and addictive properties, as it leads to an accumulation of dopamine in the synapse, enhancing dopaminergic neurotransmission in the brain's reward pathways.[9]
Caption: Cocaine's mechanism of action at the dopamine synapse.
In Vivo and In Vitro Effects
3α-Phenylacetoxy Tropane: Research has explored its potential analgesic and anesthetic properties, likely mediated through its interaction with the cholinergic system.[6] Some in vitro studies have also suggested antiproliferative effects against certain cancer cell lines.[6]
Cocaine: In vivo, cocaine administration leads to increased locomotor activity, stereotyped behaviors, and powerful reinforcing effects, which are hallmarks of its stimulant properties.[13]
Scopolamine and Atropine: These alkaloids produce a range of in vivo effects consistent with their anticholinergic properties, including mydriasis (pupil dilation), tachycardia, dry mouth, and at higher doses, delirium and hallucinations.[4]
Experimental Protocols
Accurate characterization and comparison of tropane alkaloids require robust and validated experimental methodologies.
Protocol 1: Extraction of Tropane Alkaloids from Plant Material
This protocol outlines a standard solid-liquid extraction method suitable for obtaining a crude alkaloid extract for further analysis.
Materials:
-
Dried and finely powdered plant material
-
0.1 M Sulfuric acid
-
Ammonium hydroxide solution
-
Dichloromethane or chloroform
-
Anhydrous sodium sulfate
-
Filter paper and funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Acidic Extraction: Macerate 10 g of the powdered plant material in 100 mL of 0.1 M sulfuric acid for 24 hours with occasional stirring. This protonates the alkaloids, rendering them water-soluble.[3]
-
Filtration: Filter the mixture to separate the plant debris from the acidic extract containing the alkaloid salts.[3]
-
Basification: Transfer the acidic extract to a separatory funnel and basify with ammonium hydroxide solution to a pH of 9-10. This deprotonates the alkaloids, making them soluble in organic solvents.
-
Liquid-Liquid Extraction: Extract the aqueous solution three times with 50 mL portions of dichloromethane.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude alkaloid extract.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a widely used technique for the separation and quantification of tropane alkaloids.[14][15]
Instrumentation:
-
HPLC system with a UV or Mass Spectrometry (MS) detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase:
-
A gradient elution is typically employed.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Procedure:
-
Sample Preparation: Dissolve the crude extract or pure compound in the mobile phase. Filter through a 0.45 µm syringe filter before injection.
-
Injection: Inject 10-20 µL of the sample into the HPLC system.
-
Detection: Monitor the eluent at a suitable wavelength (e.g., 210 nm) for UV detection or use MS for more sensitive and specific detection.[14]
-
Quantification: Use a calibration curve prepared with certified reference standards for accurate quantification.
Caption: General workflow for HPLC analysis of tropane alkaloids.
Protocol 3: Radioligand Receptor Binding Assay
This protocol is used to determine the binding affinity of a compound for a specific receptor, such as the muscarinic acetylcholine receptor.
Materials:
-
Cell membranes expressing the target receptor (e.g., from CHO cells transfected with the human M1 muscarinic receptor)
-
Radiolabeled ligand (e.g., [³H]N-methylscopolamine)
-
Test compound (e.g., 3α-phenylacetoxy tropane)
-
Non-specific binding control (e.g., a high concentration of atropine)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Incubation: In a microtiter plate, combine the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Equilibration: Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to calculate the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.
Conclusion
The comparative analysis of 3α-phenylacetoxy tropane with other tropane alkaloids highlights the profound impact of subtle structural modifications on pharmacological activity. While sharing the same tropane core, the variation in the ester group at the C-3 position dictates the primary molecular target and the resulting physiological effects. 3α-Phenylacetoxy tropane emerges as a moderate anticholinergic agent, contrasting with the potent muscarinic antagonism of atropine and scopolamine and the potent monoamine reuptake inhibition of cocaine.
The experimental protocols provided herein offer a framework for researchers to further investigate the pharmacological profiles of these and other tropane alkaloids. A thorough understanding of their structure-activity relationships is crucial for the development of new therapeutic agents with improved selectivity and efficacy.
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A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of 3α-Phenylacetoxy Tropane
Introduction: The Imperative for Rigorous Method Validation
3α-Phenylacetoxy tropane is a significant tropane alkaloid, often encountered as a key intermediate, reference standard, or potential impurity in the synthesis of various pharmaceutical agents. Its accurate and precise quantification is paramount for ensuring the quality, safety, and efficacy of drug substances and products. In a regulated drug development environment, the analytical methods used for this purpose must be not only scientifically sound but also rigorously validated to demonstrate their fitness for the intended purpose.[1][2]
Cross-validation is the formal process of comparing two or more analytical methods to determine their equivalence or to understand the relationship between their results.[3] This is critical when, for instance, a method is transferred between laboratories, or when a well-established method is being replaced by a newer technology. This guide provides an in-depth comparison of two workhorse analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—and details a comprehensive cross-validation protocol for the quantification of 3α-phenylacetoxy tropane. The principles and procedures outlined herein are grounded in the International Council for Harmonisation (ICH) guidelines, particularly Q2(R2), which provides a framework for validating analytical procedures.[1][4][5][6]
Section 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Principle of the Method
HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[7] For 3α-phenylacetoxy tropane, a reverse-phase (RP-HPLC) method is typically employed. In this mode, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar mixture, usually of water and an organic solvent like acetonitrile or methanol. The analyte, being moderately polar, is retained on the column and then eluted by the mobile phase. Detection is achieved using a UV detector, as the phenyl group in the molecule contains a chromophore that absorbs light in the UV spectrum. Quantification is based on the area of the chromatographic peak relative to a calibration curve constructed from reference standards.
Rationale for Experimental Choices
The selection of an RP-HPLC method is deliberate. It is well-suited for a wide range of compounds, including those that are non-volatile or thermally labile, making it a robust choice for many pharmaceutical analyses.[7] The use of a buffered mobile phase is critical to control the ionization state of the tropane's tertiary amine, ensuring consistent retention times and peak shapes. UV detection is a simple, cost-effective, and reliable detection method for this particular analyte due to its chemical structure.[8]
Experimental Workflow: HPLC-UV
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A Comparative Guide to the In Vivo Effects of 3α-Phenylacetoxy Tropane and its Synthetic Analogs
For researchers and drug development professionals navigating the complex landscape of tropane alkaloids, understanding the nuanced in vivo effects of novel compounds is paramount. This guide provides a comparative analysis of 3α-phenylacetoxy tropane, a naturally occurring and synthetically accessible alkaloid, and its key synthetic analogs. We will move beyond a simple cataloging of data to explore the causal relationships between chemical structure and biological function, grounding our discussion in established experimental evidence. The objective is to provide a framework for evaluating this class of compounds, which exhibit a fascinating duality in their interactions with both the cholinergic and dopaminergic systems.
Mechanistic Foundations: The Versatile Tropane Scaffold
The tropane alkaloid family is defined by its characteristic bicyclic N-methyl-8-azabicyclo[3.2.1]octane core.[1][2][3] This rigid structure serves as a scaffold upon which various functional groups are appended, leading to a wide spectrum of pharmacological activities.[1][4] The orientation and chemical nature of substituents, particularly at the C3 position, are critical determinants of a molecule's primary biological target and its subsequent in vivo profile.[3][5]
3α-phenylacetoxy tropane features a phenylacetoxy group at the 3α position, a structural motif that confers affinity for muscarinic acetylcholine receptors (mAChRs), drawing immediate comparisons to the classic antagonist, atropine.[5] However, the broader tropane class, most famously represented by cocaine, is also renowned for its potent interaction with monoamine transporters, especially the dopamine transporter (DAT).[1][4][6] This guide will dissect how modifications to the 3α-phenylacetoxy tropane structure create analogs that shift this activity profile, offering unique therapeutic and research potential.
Caption: Core tropane scaffold and key sites for synthetic modification.
Comparative In Vivo Analysis: A Tale of Two Neurotransmitter Systems
The in vivo effects of 3α-phenylacetoxy tropane and its analogs are best understood by comparing their relative activities at cholinergic and dopaminergic targets.
Cholinergic System Modulation: The Atropine-like Profile
3α-phenylacetoxy tropane acts as an antagonist at muscarinic acetylcholine receptors (mAChRs), the same mechanism as atropine and scopolamine.[4][5] This interaction is central to its potential analgesic and anesthetic properties, as the cholinergic system plays a crucial role in pain modulation and neurotransmission.[5]
However, the affinity of 3α-phenylacetoxy tropane for mAChRs is notably lower than that of atropine. This difference is attributed to steric hindrance from the phenylacetoxy group, highlighting the sensitivity of the muscarinic receptor's binding pocket to the size and shape of the C3 substituent.[5]
| Compound | Target | Binding Affinity (Ki) |
| Atropine | mAChRs | ~12 nM |
| 3α-Phenylacetoxy Tropane | mAChRs | ~120 nM |
This table summarizes the comparative binding affinities for muscarinic acetylcholine receptors (mAChRs). Data sourced from Benchchem[5].
This tenfold decrease in affinity suggests that while 3α-phenylacetoxy tropane will produce anticholinergic effects in vivo (e.g., mydriasis, reduced salivation, tachycardia), a higher dose would be required to achieve the same magnitude of effect as atropine. The stereochemistry is also critical; the S-(-)-isomer of related tropanes like hyoscyamine is significantly more potent than the R-(+)-isomer, a principle that likely extends to this compound class.[4][7]
Dopaminergic System Modulation: The Cocaine-like Profile
While the parent compound has a primary anticholinergic profile, synthetic modifications have produced analogs that are potent and selective ligands for the dopamine transporter (DAT).[6][8] These compounds are structurally related to benztropine and its derivatives and are investigated for their potential as treatments for cocaine abuse or other disorders involving the DAT.[8][9]
The key structural changes that shift activity from mAChRs to DAT often involve:
-
Modification of the C3 Ester: Replacing the phenylacetoxy group with a bis(4'-fluorophenyl)methoxy moiety significantly increases DAT affinity.[6][8]
-
Substitution at the N8 Position: Altering the N-methyl group to larger substituents can fine-tune selectivity and potency for DAT over other monoamine transporters (serotonin transporter, SERT; norepinephrine transporter, NET) and muscarinic receptors.[6][10]
-
Substitution at the C2 Position: Adding substituents at the C2 position can introduce cocaine-like psychostimulant effects that are otherwise absent in many benztropine-based analogs.[8][9]
In vivo studies in rats demonstrate these differences starkly. While benztropine-based DAT inhibitors often do not produce cocaine-like locomotor stimulation or substitute for cocaine in drug discrimination studies, the addition of an (S)-2-carboalkoxy substituent can restore these effects.[8][9] This underscores a critical insight: in vitro binding affinity does not always predict the in vivo pharmacological profile, and subtle structural changes can dramatically alter a compound's behavioral effects.[8][9]
| Compound/Analog Class | Primary Target | In Vivo Locomotor Activity | Cocaine Discrimination |
| Cocaine | DAT, SERT, NET | High Stimulation | Full Substitution |
| Benztropine Analogs | DAT, mAChR | Low/No Stimulation | No Substitution |
| (S)-2-carboalkoxy-3α-tropane analogs | DAT | High Stimulation | Full Substitution |
This table provides a qualitative comparison of the in vivo behavioral effects of different classes of tropane analogs in rodent models, as described in referenced studies[8][9].
Experimental Protocols for In Vivo Evaluation
To ensure the trustworthiness and reproducibility of in vivo data for this compound class, standardized and well-controlled experimental protocols are essential.
Workflow for Novel Tropane Analog Evaluation
The logical progression for characterizing a novel tropane analog involves moving from in vitro screening to in vivo behavioral assessment. This workflow ensures that resources are directed toward compounds with the most promising target engagement and desired functional outcomes.
Caption: A standard workflow for the preclinical evaluation of novel tropane analogs.
Protocol: Locomotor Activity Assessment in Rats
This protocol is designed to assess the potential psychostimulant effects of a test compound, using cocaine as a positive control.
-
Animals: Male Sprague-Dawley rats (250-300g) are individually housed with ad libitum access to food and water on a 12-hour light/dark cycle.
-
Habituation: Prior to testing, animals are habituated to the test environment (e.g., automated open-field activity chambers) for 60 minutes for at least two consecutive days to reduce novelty-induced hyperactivity.
-
Drug Administration: On the test day, animals are divided into groups (n=8-10 per group):
-
Vehicle Control (e.g., saline, i.p.)
-
Positive Control (e.g., Cocaine HCl, 20 mg/kg, i.p.)[11]
-
Test Compound (e.g., Tropane Analog, various doses, i.p.)
-
-
Data Acquisition: Immediately following injection, rats are placed in the activity chambers. Locomotor activity (e.g., distance traveled, beam breaks) is recorded automatically in 5-minute bins for 60-120 minutes.
-
Data Analysis: The primary endpoint is the total distance traveled post-injection. Data are analyzed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare drug-treated groups to the vehicle control.
Protocol: Drug Discrimination in Rats
This procedure determines if a test compound produces subjective effects similar to a known drug of abuse, such as cocaine.[8][9]
-
Apparatus: Standard two-lever operant conditioning chambers.
-
Training: Rats are trained to press one lever ("drug lever") after an injection of cocaine (e.g., 10 mg/kg, i.p.) and a second lever ("saline lever") after an injection of saline to receive a food reward. Training continues until they reliably select the correct lever (>80% accuracy).
-
Substitution Test: Once trained, animals are administered various doses of the test compound. The percentage of responses on the cocaine-appropriate lever is recorded.
-
Data Analysis: Full substitution is considered to have occurred if the test compound produces >80% responding on the drug lever. This indicates that the animal perceives the subjective effects of the test compound as being similar to cocaine.
Conclusion and Future Directions
3α-phenylacetoxy tropane serves as a valuable chemical scaffold. In its parent form, it is a moderate anticholinergic agent with a profile distinct from more potent alkaloids like atropine.[5] The true potential of this chemical family, however, lies in the synthesis of analogs. Research has demonstrated that targeted modifications can shift the pharmacological activity decisively towards the dopamine transporter, creating compounds with high affinity and selectivity.[8][9]
The in vivo data clearly indicate that the behavioral profile of these DAT-selective analogs is highly sensitive to substitutions at multiple positions on the tropane ring.[8][9] Unlike many benztropine derivatives, certain synthetic analogs of 3α-phenylacetoxy tropane can fully replicate the psychostimulant and subjective effects of cocaine in animal models.[8][9] This finding is crucial for drug development, as it provides a pathway to creating compounds that could potentially serve as agonist-based therapies for cocaine addiction or as research tools to probe the specific neurobiological basis of DAT-mediated effects.[11]
Future research should focus on elucidating the pharmacokinetic and pharmacodynamic relationships of these analogs to better predict their in vivo profiles from in vitro data. Advanced studies, such as in vivo microdialysis and PET imaging, could further clarify how these compounds modulate cholinergic and dopaminergic neurotransmission in real-time within the brain.
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RSC Publishing. (2021, February 3). Tropane alkaloid biosynthesis: a centennial review. Retrieved from [Link]
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A Comparative Guide to the Efficacy of 3α-Phenylacetoxy Tropane and Established Dopamine Uptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dopamine transporter (DAT) is a critical regulator of dopaminergic neurotransmission and a primary target for therapeutic agents and substances of abuse.[1][2][3] This guide provides a comparative efficacy analysis of 3α-phenylacetoxy tropane, a tropane-based compound, against well-established dopamine uptake inhibitors, including cocaine, GBR 12909, and bupropion. By examining in vitro binding affinities and discussing the methodologies for assessing in vivo potency, this document serves as a technical resource for researchers in neuropharmacology and drug development. The data presented herein aims to contextualize the potential of 3α-phenylacetoxy tropane within the broader landscape of DAT inhibitors.
Introduction: The Central Role of the Dopamine Transporter
The dopamine transporter (DAT) is an integral membrane protein responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons.[3][4] This process is crucial for terminating dopaminergic signaling and maintaining dopamine homeostasis.[1] Dysregulation of the dopaminergic system is implicated in numerous neurological and psychiatric disorders, including Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and substance use disorders.[5] Consequently, the DAT is a significant target for the development of novel therapeutics.
Dopamine uptake inhibitors are compounds that bind to the DAT and block the reuptake of dopamine, leading to an increase in its extracellular concentration and prolonged signaling.[4] This class of compounds includes clinically used medications like bupropion, an antidepressant and smoking cessation aid, as well as substances of abuse such as cocaine.[6][7] The therapeutic or abuse potential of a DAT inhibitor is influenced by several factors, including its binding affinity, selectivity for the DAT over other monoamine transporters (serotonin transporter, SERT, and norepinephrine transporter, NET), and its pharmacokinetic profile.
3α-Phenylacetoxy tropane belongs to the family of tropane analogs, which have been extensively studied for their interaction with the DAT.[8][9] Understanding the efficacy of this compound in comparison to established inhibitors is essential for evaluating its potential as a research tool or a lead compound for drug development. This guide will provide a side-by-side comparison based on key performance metrics derived from standard experimental paradigms.
Mechanism of Action of Dopamine Uptake Inhibitors
Dopamine uptake inhibitors exert their effects by binding to the DAT and competitively or non-competitively blocking the translocation of dopamine across the neuronal membrane.[2] The binding site for many inhibitors, including cocaine, is thought to overlap with the dopamine binding site, physically occluding the transporter.[1][2] However, studies have shown that different classes of tropane-based inhibitors may interact with distinct domains on the DAT, potentially leading to different pharmacological profiles.[8][10] For instance, benztropine and its analogs, while also containing a tropane ring like cocaine, appear to bind to a different region of the transporter.[10] This highlights the complexity of DAT-ligand interactions and suggests that not all inhibitors produce their effects through identical mechanisms.
Caption: Workflow for a competitive radioligand binding assay.
In Vivo Potency
In vivo potency refers to the ability of a compound to produce a pharmacological effect in a living organism. For DAT inhibitors, this is often measured as the dose required to increase extracellular dopamine levels by a certain amount. In vivo microdialysis is a widely used technique for this purpose. [11][12][13][14] Table 2: Comparative In Vivo Potency (ED50 for Dopamine Efflux)
| Compound | ED50 (mg/kg) | Route of Administration | Animal Model |
| 3α-Phenylacetoxy Tropane | Data Not Available | N/A | N/A |
| Cocaine | ~1.0 - 5.0 | Intraperitoneal | Rat |
| GBR 12909 | ~1.0 - 3.0 | Intraperitoneal | Rat |
| Bupropion | >30 | Intraperitoneal | Rat |
Note: ED50 values are highly dependent on the specific experimental conditions and the endpoint measured. The values presented are estimates based on the available literature.
While specific in vivo microdialysis data for 3α-phenylacetoxy tropane is not available, the data for the established inhibitors illustrate a range of potencies. Cocaine and GBR 12909 are relatively potent at increasing extracellular dopamine, whereas bupropion is considerably less potent.
This protocol outlines the key steps for measuring changes in extracellular dopamine levels in the brain of a freely moving animal.
-
Surgical Implantation:
-
Microdialysis Probe Insertion:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate. [14]
-
-
Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 10-20 minutes) to establish a baseline level of extracellular dopamine. [11] * Administer the test compound (e.g., via intraperitoneal injection).
-
Continue collecting dialysate samples to measure the drug-induced changes in dopamine levels. [13]
-
-
Neurochemical Analysis:
-
Analyze the dopamine concentration in the collected dialysate samples using a sensitive analytical technique, typically high-performance liquid chromatography with electrochemical detection (HPLC-ECD). [12]
-
-
Data Analysis:
-
Express the dopamine concentrations in each post-drug sample as a percentage of the average baseline concentration.
-
Plot the percent change in dopamine over time to visualize the drug's effect.
-
By testing a range of doses, a dose-response curve can be generated, and the ED50 (the dose that produces 50% of the maximal effect) can be calculated.
-
Caption: Schematic of an in vivo microdialysis experiment.
Discussion and Interpretation
The direct comparison of 3α-phenylacetoxy tropane with established dopamine uptake inhibitors is currently limited by the lack of publicly available binding affinity and in vivo potency data for this specific compound. However, based on the extensive research on related 3-phenyltropane analogs, it is plausible that 3α-phenylacetoxy tropane possesses high affinity for the DAT. [15]The key determinants of its pharmacological profile would be its precise Ki value at the DAT and its selectivity over SERT and NET.
-
High-affinity, selective DAT inhibitors , such as GBR 12909, are valuable research tools for isolating the effects of dopamine reuptake blockade. [16][17]They have also been investigated as potential treatments for cocaine addiction. [16]* Non-selective inhibitors like cocaine, which also interact with SERT and NET, produce a more complex pharmacological effect that contributes to their high abuse liability.
-
Low-affinity inhibitors like bupropion have a more modest effect on dopamine levels at therapeutic doses, and their clinical efficacy may involve other mechanisms beyond simple DAT blockade. [7][18][19] To fully assess the potential of 3α-phenylacetoxy tropane, it would be necessary to perform the experiments detailed in this guide. The resulting data would allow for its placement within the spectrum of known DAT inhibitors, providing insights into its potential as a research probe or a therapeutic lead.
Conclusion
While a definitive efficacy comparison is pending the generation of specific experimental data for 3α-phenylacetoxy tropane, this guide provides the framework and context for such an evaluation. By employing standardized in vitro binding assays and in vivo microdialysis, researchers can systematically characterize novel compounds and compare them to established dopamine uptake inhibitors like cocaine, GBR 12909, and bupropion. This comparative approach is fundamental to advancing our understanding of the dopamine system and to the development of new and improved treatments for dopamine-related disorders.
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Lear, M. (n.d.). Bupropion occupancy of the dopamine transporter is low during clinical treatment. PubMed. Retrieved from [Link]
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National Institutes of Health. (n.d.). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. PubMed Central. Retrieved from [Link]
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Psychopharmacology Institute. (2016, September 7). The Psychopharmacology of Bupropion: An Illustrated Overview. Psychopharmacology Institute. Retrieved from [Link]
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ResearchGate. (n.d.). Development of 3-Phenyltropane Analogs with High Affinity for the Dopamine and Serotonin Transporters and Low Affinity for the Norepinephrine Transporter. ResearchGate. Retrieved from [Link]
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Journal of Neuroscience. (n.d.). Differential Binding of Tropane-Based Photoaffinity Ligands on the Dopamine Transporter. Journal of Neuroscience. Retrieved from [Link]
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ResearchGate. (2024, August 11). (PDF) Dopamine reuptake and inhibitory mechanisms in human dopamine transporter. ResearchGate. Retrieved from [Link]
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Reddit. (2022, November 3). What clinical information can we get from Ki, and what is the value of dopamine for D2? Reddit. Retrieved from [Link]
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Proceedings of the National Academy of Sciences. (2023, February 2). Persistent binding at dopamine transporters determines sustained psychostimulant effects. PNAS. Retrieved from [Link]
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A Researcher's Guide to Replicating the Bioactivity of 3alpha-Phenylacetoxy Tropane: A Comparative Analysis
For researchers and drug development professionals navigating the complex landscape of tropane alkaloids, replicating and contextualizing published bioactivity data is a critical first step. This guide provides an in-depth, technical comparison of 3alpha-phenylacetoxy tropane, offering a framework for validating its bioactivity and understanding its performance relative to established compounds. By grounding our analysis in detailed experimental protocols and a clear elucidation of the underlying pharmacology, we aim to equip scientists with the tools necessary for rigorous and reproducible research.
Introduction to 3alpha-Phenylacetoxy Tropane: A Structurally Significant Alkaloid
3alpha-Phenylacetoxy tropane is a tropane alkaloid, a class of bicyclic organic compounds known for their diverse and potent pharmacological activities.[1][2] Structurally, it shares the characteristic 8-azabicyclo[3.2.1]octane core with well-known alkaloids such as atropine and cocaine.[3][4] The defining feature of 3alpha-phenylacetoxy tropane is the phenylacetoxy group at the 3-alpha position of the tropane ring. This seemingly subtle structural variation has a significant impact on its biological activity, particularly its interaction with muscarinic acetylcholine receptors (mAChRs).[5]
This guide will focus on two key, experimentally validated bioactive properties of 3alpha-phenylacetoxy tropane: its antagonism of muscarinic acetylcholine receptors and its cytotoxic effects on cancer cell lines. We will provide detailed protocols for replicating these findings and compare its potency to relevant benchmarks.
I. Muscarinic Acetylcholine Receptor Antagonism: A Comparative Perspective
A primary and well-documented bioactivity of 3alpha-phenylacetoxy tropane is its ability to act as an antagonist at muscarinic acetylcholine receptors (mAChRs).[5] These G-protein coupled receptors are integral to the parasympathetic nervous system, modulating a wide array of physiological functions.[6]
Comparative Bioactivity Data
The binding affinity of 3alpha-phenylacetoxy tropane for mAChRs has been determined to be a Ki of 120 nM.[5] To put this into context, it is approximately ten-fold less potent than the classic muscarinic antagonist, atropine, which exhibits a Ki of 12 nM.[5] This difference in affinity is likely attributable to the steric hindrance presented by the phenylacetoxy group at the 3α position, underscoring the critical role of substituent size and orientation in receptor binding.[5]
| Compound | Target Receptor | Binding Affinity (Ki) |
| 3alpha-Phenylacetoxy Tropane | Muscarinic Acetylcholine Receptors (mAChRs) | 120 nM[5] |
| Atropine | Muscarinic Acetylcholine Receptors (mAChRs) | 12 nM[5] |
Replicating the Findings: Muscarinic Receptor Binding Assay Protocol
The following is a generalized, yet detailed, protocol for a competitive radioligand binding assay to determine the Ki of 3alpha-phenylacetoxy tropane for mAChRs. This protocol is based on standard methodologies in the field.
Objective: To determine the binding affinity (Ki) of 3alpha-phenylacetoxy tropane for muscarinic acetylcholine receptors in a specific tissue or cell line preparation.
Materials:
-
Tissue homogenate or cell membrane preparation expressing mAChRs (e.g., rat brain cortex)
-
Radioligand: [³H]-QNB (quinuclidinyl benzilate) - a high-affinity muscarinic antagonist
-
Unlabeled Ligand (Competitor): 3alpha-phenylacetoxy tropane
-
Reference Compound: Atropine
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Scintillation fluid
-
Liquid scintillation counter
-
Glass fiber filters
-
Filtration apparatus
Procedure:
-
Membrane Preparation: Homogenize the chosen tissue (e.g., rat brain cortex) in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at high speed to pellet the cell membranes. Resuspend the membrane pellet in fresh assay buffer.
-
Assay Setup: In a series of microcentrifuge tubes, combine the membrane preparation, a fixed concentration of [³H]-QNB, and varying concentrations of the unlabeled competitor (3alpha-phenylacetoxy tropane or atropine).
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Termination of Binding: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-QNB against the logarithm of the competitor concentration. The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Signaling Pathway of Muscarinic Acetylcholine Receptor Antagonism
Muscarinic receptors are G-protein coupled receptors (GPCRs) that, upon activation by acetylcholine, initiate distinct intracellular signaling cascades. As an antagonist, 3alpha-phenylacetoxy tropane blocks these pathways. The M1, M3, and M5 receptor subtypes primarily couple to Gq proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels.[6] Conversely, the M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[6]
Caption: Antagonism of Muscarinic Receptor Signaling Pathways.
II. In Vitro Cytotoxicity: Unveiling Anticancer Potential
Beyond its effects on the nervous system, 3alpha-phenylacetoxy tropane has demonstrated cytotoxic activity against several human cancer cell lines.[5] This suggests a potential, albeit less characterized, role as an anticancer agent.
Comparative Cytotoxicity Data
In vitro studies have quantified the cytotoxic effects of 3alpha-phenylacetoxy tropane, revealing moderate activity against hepatocellular carcinoma and leukemia cell lines.[5] Notably, the compound also exhibits cytotoxicity towards non-malignant peripheral blood mononuclear cells (PBMCs), indicating a potential for off-target effects that would require careful consideration in any therapeutic development.[5]
| Cell Line | Cell Type | IC50 (µg/mL) |
| HepG2 | Hepatocellular Carcinoma | 13.72[5] |
| K562 | Leukemia | 19.62[5] |
| HL-60 | Leukemia | 20.72[5] |
| PBMC | Non-malignant Peripheral Blood Mononuclear Cells | 4.22[5] |
Replicating the Findings: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[7] The following protocol outlines the key steps for its implementation.
Objective: To determine the IC50 value of 3alpha-phenylacetoxy tropane on a given cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., HepG2)
-
Complete cell culture medium
-
3alpha-Phenylacetoxy tropane
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Plate the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[1]
-
Compound Treatment: Prepare serial dilutions of 3alpha-phenylacetoxy tropane in complete culture medium. Remove the old medium from the cells and add the different concentrations of the compound to the wells. Include a vehicle control (medium with the same concentration of the compound's solvent, e.g., DMSO).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.
Caption: Experimental Workflow for the MTT Cytotoxicity Assay.
Conclusion: A Foundation for Further Investigation
This guide provides a comprehensive framework for replicating and understanding the bioactivity of 3alpha-phenylacetoxy tropane. The data presented clearly positions it as a muscarinic acetylcholine receptor antagonist of moderate potency and a cytotoxic agent with activity in the micromolar range against specific cancer cell lines. The detailed protocols offer a starting point for researchers to independently verify these findings and explore the compound's potential further. It is through such rigorous and comparative analysis that the scientific community can build upon existing knowledge and pave the way for future discoveries in the field of tropane alkaloid pharmacology.
References
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Roche. MTT Assay Protocol for Cell Viability and Proliferation. Available from: [Link].
- Gautam, S., et al. (2022). Beauty of the beast: anticholinergic tropane alkaloids in therapeutics. Toxin Reviews, 41(4), 1156-1173.
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A Comparative Guide to Molecular Field Analysis of 3α-Phenylacetoxy Tropane Analogs: CoMFA vs. Alternative Approaches
In the landscape of modern drug discovery, particularly in the pursuit of novel central nervous system (CNS) agents, understanding the intricate relationship between a molecule's three-dimensional structure and its biological activity is paramount. The 3α-phenylacetoxy tropane scaffold, a core component of several biologically active compounds, represents a class of molecules where subtle structural modifications can drastically alter receptor affinity and functional outcome.[1] This guide provides an in-depth comparative analysis of Comparative Molecular Field Analysis (CoMFA), a cornerstone of 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies, in the context of 3α-phenylacetoxy tropane analogs. We will explore the theoretical underpinnings of CoMFA, provide a detailed experimental workflow, and objectively compare its performance and insights against alternative computational methods like Comparative Molecular Similarity Indices Analysis (CoMSIA).
The Rationale for 3D-QSAR in Tropane Analog Design
Tropane alkaloids and their synthetic analogs have a rich history in pharmacology, known to interact with various neurotransmitter systems.[1][2] The 3α-phenylacetoxy tropane series, in particular, presents a compelling case for computational modeling. The tropane core provides a rigid scaffold, which simplifies conformational analysis, while the phenylacetoxy moiety offers a key interaction point with biological targets that can be systematically modified.[1] The primary goal of applying 3D-QSAR methodologies like CoMFA is to build a predictive model that not only correlates structural features with biological activity but also provides a visual and intuitive understanding of the steric and electrostatic interactions driving this relationship.[3][4][5] Such models are invaluable for prioritizing the synthesis of novel analogs with enhanced potency and selectivity, thereby accelerating the drug discovery pipeline.[6][7][8]
Deep Dive: Comparative Molecular Field Analysis (CoMFA)
CoMFA is a powerful computational technique that generates a 3D-QSAR model by correlating the biological activity of a set of molecules with their steric and electrostatic fields.[3][4][9] The fundamental premise of CoMFA is that the interactions between a ligand and its receptor are primarily non-covalent and can be represented by these fields.
Experimental Workflow: A Step-by-Step CoMFA Protocol for 3α-Phenylacetoxy Tropane Analogs
The following protocol outlines the key steps in performing a CoMFA study, emphasizing the critical choices and their rationale.
-
Molecular Modeling and Dataset Preparation:
-
Structure Generation: The 3D structures of the 3α-phenylacetoxy tropane analogs are constructed using a molecular modeling software package.
-
Conformational Analysis: For each analog, a systematic or random conformational search is performed to identify low-energy conformations. Given the semi-rigid nature of the tropane core, this process is relatively straightforward.
-
Energy Minimization: The identified conformations are then subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain geometrically optimized structures.
-
Partial Charge Calculation: Atomic partial charges are calculated for each atom in the molecule (e.g., using Gasteiger-Hückel or AM1-BCC methods). This is a crucial step as it determines the electrostatic field.
-
-
Molecular Alignment: The Cornerstone of a Predictive Model:
-
The predictive power of a CoMFA model is highly dependent on the alignment of the molecules in the dataset.[10] A consistent and biologically relevant alignment rule must be established. For 3α-phenylacetoxy tropane analogs, a common substructure alignment based on the rigid tropane core is a logical starting point. The most active compound in the series is often used as a template for aligning the remaining molecules.[10]
-
-
Generation of CoMFA Fields:
-
The aligned molecules are placed in a 3D cubic lattice.
-
A probe atom (typically an sp3 carbon with a +1 charge) is systematically placed at each grid point.[3]
-
At each point, the steric (Lennard-Jones 6-12 potential) and electrostatic (Coulombic potential) interaction energies between the probe atom and each molecule are calculated.[3] These values populate the CoMFA fields.
-
To prevent disproportionately large energy values from dominating the analysis, a cutoff value (e.g., 30 kcal/mol) is typically applied.[3]
-
-
Statistical Analysis: Building the QSAR Model:
-
Partial Least Squares (PLS) Regression: PLS is the statistical method of choice for CoMFA because it can handle datasets with more variables (grid points) than observations (molecules) and is robust against collinearity.[10] PLS correlates the CoMFA field values (independent variables) with the biological activity data (dependent variable, e.g., pIC50).
-
Cross-Validation: To assess the predictive power and robustness of the model, a leave-one-out (LOO) cross-validation is performed.[10] This involves systematically removing one molecule from the dataset, building a model with the remaining molecules, and then predicting the activity of the excluded molecule. The cross-validated correlation coefficient (q²) is a key metric for model predictivity; a q² > 0.5 is generally considered indicative of a good model.[11][12]
-
Non-Cross-Validated Correlation: A final non-cross-validated model is generated using the entire dataset, yielding a correlation coefficient (r²) that indicates the goodness of fit.
-
-
Model Visualization and Interpretation:
-
The results of the CoMFA are visualized as 3D contour maps.[9] These maps highlight regions in 3D space where modifications to the steric and electrostatic properties of the molecules are predicted to increase or decrease biological activity.
-
Steric Contour Maps: Typically, green contours indicate regions where bulky substituents are favored, while yellow contours suggest that steric bulk is detrimental to activity.
-
Electrostatic Contour Maps: Blue contours often represent regions where positive charge is favorable, while red contours indicate that negative charge is preferred.
-
-
Comparative Analysis: CoMFA vs. CoMSIA and Other Methods
While CoMFA is a robust and widely used technique, it is not without its limitations. A critical evaluation of alternative methods is essential for a comprehensive understanding of the structure-activity landscape.
| Feature | Comparative Molecular Field Analysis (CoMFA) | Comparative Molecular Similarity Indices Analysis (CoMSIA) |
| Fields | Steric (Lennard-Jones) and Electrostatic (Coulombic) | Steric, Electrostatic, Hydrophobic, H-Bond Donor, and H-Bond Acceptor |
| Potential Functions | Steep potentials, requiring arbitrary cutoffs | Gaussian-type distance dependence, smoother fields, no cutoffs |
| Contour Maps | Can be complex and difficult to interpret, especially at the molecular surface | Generally more localized and easier to interpret |
| Strengths | Well-established, widely used, good for identifying broad steric and electrostatic requirements. | Provides a more detailed and nuanced understanding of intermolecular interactions. Often yields statistically more robust models.[13][14] |
| Weaknesses | Sensitive to molecular alignment and the choice of probe atom. Does not explicitly account for hydrophobic or hydrogen bonding interactions. | The additional descriptors can sometimes lead to overfitting if the dataset is small. |
Comparative Molecular Similarity Indices Analysis (CoMSIA)
CoMSIA is a significant advancement over CoMFA that addresses some of its inherent limitations.[14] In addition to steric and electrostatic fields, CoMSIA incorporates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.[13] This provides a more comprehensive description of the potential interactions between a ligand and its receptor. Furthermore, CoMSIA uses a Gaussian-type function to calculate the similarity indices, which results in smoother, more interpretable contour maps that are less sensitive to small changes in molecular alignment.[9] For the 3α-phenylacetoxy tropane analogs, a CoMSIA analysis could provide valuable insights into the role of hydrophobicity and hydrogen bonding in receptor binding, which might be missed by a CoMFA-only approach.
Other Alternative Methods
-
Pharmacophore Modeling: This method identifies the essential 3D arrangement of functional groups (pharmacophore) required for biological activity. It is particularly useful when the receptor structure is unknown and can be used to align molecules for subsequent CoMFA or CoMSIA studies.[3]
-
Molecular Docking: When the 3D structure of the biological target is known, molecular docking can be used to predict the binding mode and affinity of the tropane analogs. The insights from docking can be used to generate a more biologically relevant alignment for 3D-QSAR studies.[15][16]
Data Presentation and Interpretation
A successful CoMFA study on a series of 3α-phenylacetoxy tropane analogs would yield quantitative data that can be summarized for easy comparison.
Table 1: Hypothetical CoMFA and CoMSIA Results for 3α-Phenylacetoxy Tropane Analogs
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Standard Error of Prediction (SEP) | Number of Components |
| CoMFA | 0.632 | 0.917 | 0.315 | 5 |
| CoMSIA | 0.685 | 0.940 | 0.288 | 6 |
The values presented are hypothetical but representative of a successful 3D-QSAR study.[11][17]
The hypothetical results in Table 1 suggest that both the CoMFA and CoMSIA models have good predictive power (q² > 0.5).[11][12] The slightly higher q² and lower SEP for the CoMSIA model could indicate that the inclusion of additional fields (hydrophobic, H-bond donor/acceptor) provides a more accurate description of the structure-activity relationship for this particular set of analogs.
Conclusion and Future Directions
Comparative Molecular Field Analysis provides a powerful framework for understanding the structure-activity relationships of 3α-phenylacetoxy tropane analogs. A well-executed CoMFA study can yield a predictive model that guides the design of novel compounds with improved biological activity. However, for a more complete and nuanced understanding, it is highly recommended to perform a comparative analysis using CoMSIA, which incorporates a richer set of molecular descriptors. The insights gained from these 3D-QSAR models, especially when combined with other computational techniques like molecular docking and pharmacophore modeling, can significantly de-risk and accelerate the hit-to-lead and lead optimization phases of drug discovery. The contour maps generated from these analyses serve as a 3D roadmap for medicinal chemists, visually indicating where structural modifications are likely to be most fruitful.
References
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How to Generate Reliable and Predictive CoMFA Models - ResearchGate. Available at: [Link]
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CoMFA Tutorial. Available at: [Link]
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Structure-activity relationship studies on a novel series of (S)-2beta-substituted 3alpha-[bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane analogues for in vivo investigation - PubMed. Available at: [Link]
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Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed. Available at: [Link]
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Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies on α 1A -Adrenergic Receptor Antagonists Based on Pharmacophore Molecular Alignment - MDPI. Available at: [Link]
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Comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) of thiazolone derivatives as hepatitis C virus NS5B polymerase allosteric inhibitors - PubMed. Available at: [Link]
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CoMFA study of novel phenyl ring-substituted 3alpha-(diphenylmethoxy)tropane analogues at the dopamine transporter - PubMed. Available at: [Link]
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Full article: CoMFA and CoMSIA 3D-QSAR analysis on hydroxamic acid derivatives as urease inhibitors - Taylor & Francis Online. Available at: [Link]
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COMFA | PDF | Quantitative Structure–Activity Relationship | Conformational Isomerism - Scribd. Available at: [Link]
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Introduction to 3D-QSAR - Basicmedical Key. Available at: [Link]
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Comparative Molecular Field Analysis (CoMFA) - SciSpace. Available at: [Link]
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3D QSAR pharmacophore, CoMFA and CoMSIA based design and docking studies on phenyl alkyl ketones as inhibitors of phosphodiesterase 4 - PubMed. Available at: [Link]
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External validation parameters of the CoMFA and CoMSIA models. - ResearchGate. Available at: [Link]
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Structure−Activity Relationship Studies on a Novel Series of ( S )-2β-Substituted 3α-[Bis(4-fluoro- or 4-chlorophenyl)methoxy]tropane Analogues for in Vivo Investigation - ResearchGate. Available at: [Link]
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3D-QSAR (CoMFA, CoMSIA), molecular docking and molecular dynamics simulations study of 6-aryl-5-cyano-pyrimidine derivatives to explore the structure requirements of LSD1 inhibitors - PubMed. Available at: [Link]
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Topomer CoMFA: A Design Methodology for Rapid Lead Optimization - ACS Publications. Available at: [Link]
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Structure−Activity Relationships at Monoamine Transporters for a Series of N-Substituted 3α-(Bis[4-fluorophenyl]methoxy)tropanes: Comparative Molecular Field Analysis, Synthesis, and Pharmacological Evaluation - ResearchGate. Available at: [Link]
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Establishment of a CoMFA Model Based on the Combined Activity of Bioconcentration, Long-Range Transport, and Highest Infrared Signal Intensity and Molecular Design of Environmentally Friendly PBB Derivatives - NIH. Available at: [Link]
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CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents - NIH. Available at: [Link]
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CoMFA study of novel phenyl ring-substituted 3alpha-(diphenylmethoxy)tropane analogues at the dopamine transporter. | Semantic Scholar. Available at: [Link]
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Structure-Activity Relationship Studies on a Novel Series of (S)-2β-Substituted 3r-[Bis(4-fluoro- or 4-chlorophenyl)methoxy]tro - ResearchGate. Available at: [Link]
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A 3D-QSAR Study on the Antitrypanosomal and Cytotoxic Activities of Steroid Alkaloids by Comparative Molecular Field Analysis - PMC - NIH. Available at: [Link]
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A 3D-QSAR Study on the Antitrypanosomal and Cytotoxic Activities of Steroid Alkaloids by Comparative Molecular Field Analysis - PubMed. Available at: [Link]
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Rational design, synthesis and 2D-QSAR studies of antiproliferative tropane-based compounds | Request PDF - ResearchGate. Available at: [Link]
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Synthesis, ligand binding, QSAR, and CoMFA study of 3 beta-(p-substituted phenyl)tropane-2 beta-carboxylic acid methyl esters - PubMed. Available at: [Link]
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(PDF) Synthesis of Tropane Derivatives - ResearchGate. Available at: [Link]
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methylsulfinyl, and -methylsulfonylphenyl)tropane and 3beta-(4-alkylthiophenyl)nortropane derivatives for monoamine transporters - PubMed. Available at: [Link]
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3D-QSAR, molecular dynamics simulations, and molecular docking studies on pyridoaminotropanes and tetrahydroquinazoline as mTOR inhibitors - PubMed. Available at: [Link]
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Rapid Synthesis of Psychoplastogenic Tropane Alkaloids - ResearchGate. Available at: [Link]
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Tropane and Granatane Alkaloid Biosynthesis: A Systematic Analysis - MDPI. Available at: [Link]
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Assessing the reproducibility of 3alpha-phenylacetoxy tropane synthesis protocols
For Researchers, Scientists, and Drug Development Professionals
In the landscape of neuropharmacological research and drug development, the synthesis of tropane alkaloids remains a cornerstone for investigating novel therapeutics. Among these, 3α-phenylacetoxy tropane, a key structural analog of biologically active tropanes, is of significant interest. The reproducibility of its synthesis is paramount for consistent experimental outcomes and scalable production. This guide provides an in-depth, comparative analysis of the primary synthetic routes to 3α-phenylacetoxy tropane, offering field-proven insights and experimental data to aid researchers in selecting and optimizing a protocol that ensures high fidelity and reproducibility.
Introduction: The Significance of Reproducible Tropane Alkaloid Synthesis
Tropane alkaloids, characterized by their bicyclic 8-azabicyclo[3.2.1]octane core, are a class of naturally occurring compounds with a rich history in medicine.[1] The precise stereochemistry of substituents on the tropane ring is a critical determinant of their pharmacological activity.[2] 3α-phenylacetoxy tropane serves as a valuable tool in structure-activity relationship studies, contributing to a deeper understanding of how modifications to the tropane scaffold influence biological function.[3]
However, the synthesis of tropane esters is not without its challenges. Achieving high yields, controlling stereoselectivity, and minimizing impurities are common hurdles that can impact the reproducibility of a given protocol.[4][5] This guide will dissect three prominent synthesis methodologies, evaluating their respective strengths and weaknesses to provide a clear path toward reliable and repeatable synthesis of 3α-phenylacetoxy tropane.
Comparative Analysis of Synthesis Protocols
The synthesis of 3α-phenylacetoxy tropane is primarily achieved through the esterification of tropine (tropan-3α-ol) with phenylacetic acid. This transformation can be accomplished via several methods, each with its own set of parameters that influence yield, purity, and reproducibility. We will explore the classical Fischer-Speier esterification, a modern microwave-assisted approach, and a biocatalytic enzymatic method.
Classical Fischer-Speier Esterification
The Fischer-Speier esterification is a long-established and widely used method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[6][7] In the context of 3α-phenylacetoxy tropane synthesis, this involves the reaction of tropine with phenylacetic acid in the presence of an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3][8]
Causality Behind Experimental Choices:
The reaction is an equilibrium process. To drive the reaction towards the formation of the ester, it is crucial to remove water as it is formed.[6][9] This is typically achieved by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.[8] The use of a strong acid catalyst is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the alcohol.[9]
Reproducibility Considerations:
The reproducibility of the Fischer esterification can be influenced by several factors:
-
Water Removal: Inefficient removal of water will lead to a lower equilibrium yield and, consequently, poor reproducibility.
-
Catalyst Concentration: The amount of acid catalyst must be carefully controlled. Too little will result in a slow reaction, while too much can lead to side reactions such as dehydration of the alcohol.
-
Reaction Time and Temperature: These parameters need to be optimized to ensure the reaction goes to completion without significant degradation of the product.
Potential Impurities:
Common impurities include unreacted starting materials (tropine and phenylacetic acid) and potential byproducts from side reactions. Purification is typically achieved through recrystallization.[3]
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and cleaner products in significantly shorter reaction times compared to conventional heating methods.[10][11][12] For the synthesis of 3α-phenylacetoxy tropane, microwave irradiation can be applied to the esterification of tropine and phenylacetic acid, often in a solvent-free setting.[3]
Causality Behind Experimental Choices:
Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating.[10] This efficient energy transfer dramatically reduces reaction times. Solvent-free conditions are often possible, which aligns with the principles of green chemistry by reducing solvent waste.[11]
Reproducibility Considerations:
Reproducibility in microwave-assisted synthesis is generally high due to precise control over reaction parameters such as temperature, pressure, and power.[13] However, it is important to ensure uniform heating within the reaction vessel to avoid localized overheating and potential decomposition.
Potential Impurities:
The rapid and clean nature of microwave-assisted reactions often results in a cleaner product profile with fewer byproducts compared to conventional heating.[11] However, unreacted starting materials may still be present and require removal.
Enzymatic Synthesis with Candida antarctica Lipase B (CALB)
Biocatalysis offers a highly selective and environmentally benign alternative for ester synthesis. Lipases, particularly Candida antarctica lipase B (CALB), are highly effective for esterification reactions, offering excellent stereoselectivity under mild conditions.[3][14] The synthesis of 3α-phenylacetoxy tropane can be efficiently catalyzed by CALB.[3]
Causality Behind Experimental Choices:
Enzymes are highly specific catalysts that can operate under mild temperature and pH conditions, minimizing the risk of side reactions and degradation of sensitive substrates.[14] CALB is known for its broad substrate specificity and high stability in organic solvents, making it an ideal biocatalyst for this transformation.[14] The stereospecificity of the enzyme ensures the retention of the desired 3α-configuration.
Reproducibility Considerations:
The reproducibility of enzymatic reactions is dependent on several factors:
-
Enzyme Activity and Stability: The activity of the lipase can be affected by temperature, pH, and the presence of inhibitors. It is crucial to use a well-characterized enzyme preparation and maintain optimal reaction conditions.
-
Solvent Choice: The choice of organic solvent can significantly impact enzyme activity and stability. Non-polar solvents like hexane and toluene are often preferred for CALB-catalyzed esterifications.[14]
-
Water Content: While a small amount of water is necessary for enzyme activity, excess water can promote the reverse hydrolysis reaction.
Potential Impurities:
Enzymatic reactions are typically very clean, with the primary impurities being the unreacted starting materials. The high selectivity of the enzyme minimizes the formation of byproducts.
Quantitative Data Summary
| Synthesis Method | Key Reagents & Catalysts | Typical Solvent | Reaction Time | Reported Yield | Key Advantages | Key Reproducibility Challenges |
| Fischer-Speier Esterification | Tropine, Phenylacetic Acid, H₂SO₄ or p-TsOH | Toluene | Several hours | Good to Excellent | Well-established, scalable | Incomplete water removal, catalyst concentration |
| Microwave-Assisted Synthesis | Tropine, Phenylacetic Acid | Solvent-free or minimal solvent | Minutes | Good to Excellent | Rapid, high yields, green | Uniform heating |
| Enzymatic Synthesis (CALB) | Tropine, Phenylacetic Acid, CALB | Non-polar organic solvent (e.g., Toluene) | Hours to days | Good to Excellent | High stereoselectivity, mild conditions | Enzyme activity and stability, water content |
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of Tropine with Phenylacetic Acid
Materials:
-
Tropine
-
Phenylacetic acid
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Toluene
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add tropine, phenylacetic acid, and toluene.
-
Slowly add a catalytic amount of concentrated H₂SO₄.
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Protocol 2: Microwave-Assisted Synthesis of 3α-Phenylacetoxy Tropane
Materials:
-
Tropine
-
Phenylacetic acid
-
Microwave reactor vials
Procedure:
-
In a microwave reactor vial, combine tropine and phenylacetic acid.
-
If a catalyst is used, add it to the mixture.
-
Seal the vial and place it in the microwave reactor.
-
Set the desired temperature, pressure, and reaction time.
-
After the reaction is complete, cool the vial to room temperature.
-
Dissolve the crude product in a suitable organic solvent.
-
Wash the solution with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product as needed.
Protocol 3: Enzymatic Synthesis of 3α-Phenylacetoxy Tropane using CALB
Materials:
-
Tropine
-
Phenylacetic acid
-
Immobilized Candida antarctica lipase B (CALB)
-
Anhydrous non-polar organic solvent (e.g., toluene)
-
Molecular sieves
Procedure:
-
To a flask, add tropine, phenylacetic acid, and the anhydrous organic solvent.
-
Add immobilized CALB and molecular sieves to remove any residual water.
-
Incubate the mixture at the optimal temperature for the enzyme (typically 40-60 °C) with gentle agitation.
-
Monitor the reaction progress by HPLC or GC.
-
Once the desired conversion is reached, filter off the enzyme.
-
Wash the filtrate with a suitable aqueous solution to remove any unreacted acid.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the product if necessary.
Visualization of Methodologies
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A Head-to-Head Comparison of 3α-Phenylacetoxy Tropane and Benztropine Derivatives: A Guide for Researchers
Introduction
In the landscape of neuropharmacology, tropane alkaloids and their synthetic derivatives represent a rich source of compounds with significant therapeutic potential. Among these, 3α-phenylacetoxy tropane, a naturally occurring alkaloid, and the synthetic benztropine derivatives have garnered considerable interest. While both classes of compounds share a common tropane scaffold, their pharmacological activities diverge significantly, underpinning their distinct applications in research and medicine.
This comprehensive guide presents a head-to-head comparison of 3α-phenylacetoxy tropane and benztropine derivatives, focusing on their mechanisms of action, receptor binding affinities, and functional activities. By synthesizing available experimental data and providing detailed methodological frameworks, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their work.
Chemical Structures: A Tale of Two Tropanes
At the heart of both 3α-phenylacetoxy tropane and benztropine derivatives lies the bicyclic tropane ring system. However, the key differentiators in their chemical structures are the substituents at the C-3 position, which profoundly influence their pharmacological profiles.
3α-Phenylacetoxy Tropane: This molecule features a phenylacetoxy group attached to the 3α position of the tropane ring. Its chemical name is (1R,3r,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-phenylacetate.[1]
Benztropine and its Derivatives: Benztropine itself is characterized by a diphenylmethoxy moiety at the 3α position of the tropane ring.[2] Its derivatives often feature modifications to the diphenylmethoxy group or the tropane nitrogen, leading to a wide array of compounds with varying potencies and selectivities.[3][4]
Mechanism of Action: A Divergence in Primary Targets
The primary pharmacological distinction between 3α-phenylacetoxy tropane and benztropine derivatives lies in their principal molecular targets.
3α-Phenylacetoxy Tropane: A Muscarinic Acetylcholine Receptor Antagonist
The pharmacological activity of 3α-phenylacetoxy tropane is predominantly characterized by its interaction with muscarinic acetylcholine receptors (mAChRs).[5][6] By acting as an antagonist at these receptors, it blocks the action of the neurotransmitter acetylcholine, thereby modulating cholinergic signaling. This mechanism is the basis for its potential analgesic and other anticholinergic effects.[5]
Benztropine Derivatives: A Multi-Target Profile
Benztropine and its derivatives exhibit a more complex, multi-target mechanism of action. They are well-established as:
-
Dopamine Transporter (DAT) Inhibitors: A primary and extensively studied activity of benztropine derivatives is the inhibition of the dopamine transporter.[3][4] By blocking the reuptake of dopamine from the synaptic cleft, these compounds increase extracellular dopamine levels, a mechanism central to their therapeutic effects in Parkinson's disease and their potential for treating cocaine addiction.[3]
-
Muscarinic Acetylcholine Receptor (mAChR) Antagonists: Similar to 3α-phenylacetoxy tropane, benztropine derivatives are potent antagonists of muscarinic acetylcholine receptors, contributing to their anticholinergic effects.[7][8]
-
Histamine H1 Receptor Antagonists: Many benztropine derivatives also display significant affinity for histamine H1 receptors, which accounts for their antihistaminic properties.[4]
This multi-target engagement results in a unique pharmacological profile that is distinct from more selective tropane-based compounds.
Quantitative Comparison of Receptor Binding Affinities
The following table summarizes the available quantitative data on the binding affinities (Ki) of 3α-phenylacetoxy tropane and representative benztropine derivatives for their key molecular targets. A lower Ki value indicates a higher binding affinity.
| Compound/Derivative Class | Dopamine Transporter (DAT) Ki (nM) | Muscarinic Acetylcholine Receptors (mAChRs) Ki (nM) | Histamine H1 Receptors Ki (nM) |
| 3α-Phenylacetoxy Tropane | Data not available | 120 (general mAChRs)[5][6] | Data not available |
| Benztropine | 118 (IC50)[9] | 0.231 (human M1), 0.25 (rat M1), 0.710 (rat M3)[7] | 16 - 37,600[4] |
| Benztropine Derivatives | 8.5 - 6370[4] | 11.6 - 4020 (M1)[10] | Wide range[4] |
Key Insights from the Data:
-
Dopamine Transporter Affinity: Benztropine and its derivatives are potent inhibitors of the dopamine transporter, with some analogues exhibiting very high affinity.[4] Currently, there is no publicly available data on the affinity of 3α-phenylacetoxy tropane for the dopamine transporter. This represents a significant knowledge gap in directly comparing the dopaminergic activity of these two classes of compounds.
-
Muscarinic Receptor Affinity: Both classes of compounds bind to muscarinic receptors. However, benztropine demonstrates significantly higher affinity for M1 and M3 subtypes (in the sub-nanomolar range) compared to the general mAChR affinity of 3α-phenylacetoxy tropane (120 nM).[5][6][7] The development of N-substituted benztropine analogues has led to compounds with reduced muscarinic affinity, thereby increasing their selectivity for the dopamine transporter.[10] For instance, one chiral analogue showed a 136-fold selectivity for DAT over muscarinic M1 receptors.[10]
-
Histamine H1 Receptor Affinity: Benztropine derivatives exhibit a wide range of affinities for the histamine H1 receptor, a property not characterized for 3α-phenylacetoxy tropane.[4]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The differential receptor engagement of these compounds leads to the modulation of distinct downstream signaling pathways.
Figure 2: General workflow for a competitive radioligand binding assay.
Experimental Protocols
Protocol 1: Muscarinic Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for muscarinic acetylcholine receptors.
Materials:
-
Cell membranes expressing the desired muscarinic receptor subtype (e.g., from CHO or HEK cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]NMS).
-
Non-specific binding control: Atropine.
-
Test compounds: 3α-phenylacetoxy tropane or benztropine derivatives.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Thaw cell membranes on ice and resuspend in assay buffer to a final protein concentration of 20-50 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well:
-
25 µL of assay buffer (for total binding) or 25 µL of atropine (1 µM final concentration, for non-specific binding).
-
25 µL of varying concentrations of the test compound.
-
25 µL of [³H]NMS (final concentration of ~0.5 nM).
-
25 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: Dopamine Transporter Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine transporter.
Materials:
-
Cell membranes from cells expressing the dopamine transporter (e.g., HEK293-hDAT) or rat striatal tissue.
-
Radioligand: [³H]-WIN 35,428.
-
Non-specific binding control: Cocaine or GBR 12909.
-
Test compounds: Benztropine derivatives.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl.
-
Filtration apparatus with glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize rat striatal tissue or thaw hDAT-expressing cell membranes in ice-cold assay buffer. Centrifuge and resuspend the pellet to a final protein concentration of 50-100 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or 50 µL of cocaine (10 µM final concentration, for non-specific binding).
-
50 µL of varying concentrations of the test compound.
-
50 µL of [³H]-WIN 35,428 (final concentration of ~1-2 nM).
-
100 µL of the membrane suspension.
-
-
Incubation: Incubate the plate at 4°C for 2-3 hours.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter pre-soaked in polyethyleneimine (to reduce non-specific binding). Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
Data Analysis: Calculate specific binding and determine the IC50 and Ki values as described in Protocol 1.
Conclusion and Future Directions
This guide provides a detailed head-to-head comparison of 3α-phenylacetoxy tropane and benztropine derivatives, highlighting their distinct pharmacological profiles. 3α-phenylacetoxy tropane is primarily a muscarinic acetylcholine receptor antagonist with moderate affinity. In contrast, benztropine and its derivatives are multi-target ligands with high affinity for the dopamine transporter and muscarinic receptors, as well as varying affinity for histamine H1 receptors.
A significant gap in the current understanding is the lack of data on the affinity of 3α-phenylacetoxy tropane for the dopamine transporter. Future research should prioritize the characterization of 3α-phenylacetoxy tropane at the dopamine, norepinephrine, and serotonin transporters to provide a more complete comparative profile. Furthermore, a detailed investigation into the muscarinic receptor subtype selectivity of 3α-phenylacetoxy tropane would offer a more nuanced comparison with the well-characterized benztropine derivatives.
For researchers in drug development, the divergent profiles of these compounds offer different starting points for optimization. The 3α-phenylacetoxy tropane scaffold may be a suitable template for developing selective muscarinic antagonists, while the benztropine scaffold has proven to be a versatile platform for generating potent and selective dopamine transporter inhibitors with tailored polypharmacology. A thorough understanding of the structure-activity relationships and target engagement of these tropane-based molecules will continue to be crucial in the quest for novel therapeutics for a range of neurological and psychiatric disorders.
References
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- Katz, J. L., Izenwasser, S., & Terry, P. (1999). 3'- and 4'-chloro-substituted analogs of benztropine: intravenous self-administration and in vitro radioligand binding studies in rhesus monkeys. Psychopharmacology, 148(1), 89–96.
- Kozell, L. B., Agoston, G. E., & Newman, A. H. (2001). Comparative structure-activity relationships of benztropine analogues at the dopamine transporter and histamine H(1) receptors. Bioorganic & Medicinal Chemistry, 9(8), 1965–1974.
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- Woolverton, W. L., He, K., & Newman, A. H. (2000). 3'- and 4'-chloro-substituted analogs of benztropine: intravenous self-administration and in vitro radioligand binding studies in rhesus monkeys. Psychopharmacology, 148(1), 89–96.
- Ghelardini, C., Galeotti, N., Malmberg-Aiello, P., & Bartolini, A. (1997). Antinociceptive profile of 3-alpha-tropanyl 2-(4-Cl-phenoxy)butyrate (SM-21): a novel analgesic with a presynaptic cholinergic mechanism of action. The Journal of Pharmacology and Experimental Therapeutics, 282(1), 430–439.
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SynZeal. (n.d.). 3α-Phenylacetoxy Tropane | 1690-22-8. Retrieved from [Link]
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Gpatindia. (2020). BENZTROPINE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. Retrieved from [Link]
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Drugs.com. (2025). Benztropine: Package Insert / Prescribing Information. Retrieved from [Link]
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Pendopharm. (2020). Benztropine Mesylate Tablets, USP 1 mg Antiparkinson Agent. Retrieved from [Link]
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Dr.Oracle. (2025). What is the mechanism of action of benztropine?. Retrieved from [Link]
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PsychDB. (2020). Benztropine (Cogentin). Retrieved from [Link]
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- Katz, J. L., Agoston, G. E., Alling, K. L., & Newman, A. H. (2011). N-Substituted Benztropine Analogs: Selective Dopamine Transporter Ligands with a Fast Onset of Action and Minimal Cocaine-Like Behavioral Effects. Journal of Pharmacology and Experimental Therapeutics, 338(1), 283–291.
- Raje, S., Cao, J., Newman, A. H., Gao, H., & Eddington, N. D. (2003). Pharmacodynamic assessment of the benztropine analogues AHN-1055 and AHN-2005 using intracerebral microdialysis to evaluate brain dopamine levels and pharmacokinetic/pharmacodynamic modeling. Journal of Pharmaceutical Sciences, 92(12), 2453–2462.
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StatPearls. (2024). Benztropine. Retrieved from [Link]
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Independent Verification of the Pharmacological Effects of 3α-Phenylacetoxy Tropane: A Comparative Guide
This guide provides a comprehensive framework for the independent verification of the pharmacological effects of 3α-phenylacetoxy tropane. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis with well-characterized tropane alkaloids, namely cocaine and atropine. The methodologies detailed herein are grounded in established experimental protocols to ensure scientific integrity and reproducibility.
Introduction
3α-Phenylacetoxy tropane is a tropane alkaloid, a class of bicyclic organic compounds that includes potent psychoactive substances and valuable pharmaceuticals.[1][2][3] Structurally similar to other biologically active tropane alkaloids, its pharmacological profile is of significant interest.[4] This compound has been identified in several plant species, including those of the Erythroxylum genus, and can also be synthesized.[4] Preliminary research suggests interactions with muscarinic acetylcholine receptors (mAChRs) and potential analgesic and anesthetic properties.[4]
This guide outlines a series of in vitro and in vivo experiments to systematically characterize the pharmacological effects of 3α-phenylacetoxy tropane, focusing on two primary lines of inquiry: its potential as a dopamine transporter (DAT) inhibitor, akin to cocaine, and its activity as a muscarinic acetylcholine receptor antagonist, similar to atropine. By directly comparing its performance against these standards, a clear and objective assessment of its pharmacological profile can be achieved.
Part 1: In Vitro Characterization - Receptor Binding and Functional Assays
The initial phase of investigation focuses on elucidating the molecular targets of 3α-phenylacetoxy tropane through in vitro binding and functional assays. This approach allows for a precise determination of affinity and functional consequences at specific receptors and transporters.
Dopamine Transporter (DAT) Interaction
A primary characteristic of many psychostimulant tropane alkaloids is their interaction with the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft.[5][6][7] Inhibition of DAT leads to increased extracellular dopamine levels, a mechanism central to the reinforcing effects of drugs like cocaine.[8]
This assay determines the binding affinity (Kᵢ) of 3α-phenylacetoxy tropane for the human dopamine transporter (hDAT).
Methodology:
-
Cell Culture and Membrane Preparation:
-
Utilize a stable cell line expressing the human dopamine transporter (hDAT), such as HEK293-hDAT or CHO-hDAT cells.
-
Culture cells to confluency, harvest, and prepare crude membrane fractions by homogenization and centrifugation.
-
Determine protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, incubate a fixed concentration of a high-affinity radioligand for DAT (e.g., [³H]WIN 35,428) with the cell membrane preparation.
-
Add increasing concentrations of the test compound (3α-phenylacetoxy tropane) or a known competitor (cocaine) to compete for binding with the radioligand.
-
Incubate the mixture to allow for binding equilibrium to be reached.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
| Compound | Inhibitory Constant (Kᵢ) at DAT | Selectivity Profile |
| 3α-Phenylacetoxy Tropane | (Hypothetical) | (To be determined) |
| Cocaine | ~255 nM[9] | Non-selective, also inhibits serotonin and norepinephrine transporters.[9] |
| GBR-12909 (Vanoxerine) | 1 nM[9] | Highly selective for DAT over serotonin and norepinephrine transporters.[9] |
Note: Data for 3α-phenylacetoxy tropane is hypothetical for illustrative purposes. Kᵢ values for standard compounds are sourced from published literature.
This functional assay measures the potency of 3α-phenylacetoxy tropane in inhibiting the uptake of dopamine into cells expressing DAT.
Methodology:
-
Cell Culture:
-
Plate cells stably expressing hDAT (e.g., hDAT-MDCK cells) in a 96-well plate.[10]
-
-
Uptake Assay:
-
Pre-incubate the cells with increasing concentrations of 3α-phenylacetoxy tropane or a known inhibitor (cocaine).
-
Initiate dopamine uptake by adding a fixed concentration of radiolabeled dopamine (e.g., [³H]dopamine).
-
Incubate for a short period to allow for initial uptake rates to be measured.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of dopamine uptake inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value from the concentration-response curve.
-
Muscarinic Acetylcholine Receptor (mAChR) Interaction
Tropane alkaloids are well-known for their effects on the cholinergic system, with many acting as antagonists at muscarinic acetylcholine receptors.[4][11] Atropine is a classic example of a non-selective muscarinic antagonist.[11]
This assay will determine the binding affinity (Kᵢ) of 3α-phenylacetoxy tropane for muscarinic acetylcholine receptors.
Methodology:
-
Tissue Preparation:
-
Use a tissue source rich in mAChRs, such as rat brain cortex.
-
Prepare a crude membrane fraction as described for the DAT binding assay.
-
-
Binding Assay:
-
Incubate the membrane preparation with a non-selective muscarinic radioligand (e.g., [³H]QNB) and varying concentrations of 3α-phenylacetoxy tropane or atropine.
-
Follow the same incubation, filtration, and quantification steps as the DAT binding assay.
-
-
Data Analysis:
-
Calculate the Kᵢ value as previously described.
-
| Compound | Receptor | Binding Affinity (Kᵢ) |
| 3α-Phenylacetoxy Tropane | mAChRs | 120 nM[4] |
| Atropine | mAChRs | 12 nM[4] |
This table presents known binding affinities to illustrate the comparative framework.
Part 2: In Vivo Evaluation - Behavioral Pharmacology
In vivo studies are essential to understand the integrated physiological and behavioral effects of 3α-phenylacetoxy tropane. These experiments can reveal its potential for psychostimulant or anticholinergic effects in a whole-organism context.
Assessment of Psychostimulant Effects
Psychostimulant drugs typically increase locomotor activity in animal models.[12] This is often used as a primary screen for compounds with abuse potential.
Methodology:
-
Animals:
-
Use adult male mice or rats.
-
Habituate the animals to the testing environment to reduce novelty-induced hyperactivity.
-
-
Procedure:
-
Administer various doses of 3α-phenylacetoxy tropane, cocaine, or a vehicle control (e.g., saline) via intraperitoneal (i.p.) injection.
-
Immediately place each animal into an open-field arena equipped with infrared beams to automatically track movement.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 60-120 minutes).
-
-
Data Analysis:
-
Compare the dose-response effects of 3α-phenylacetoxy tropane on locomotor activity with those of cocaine and the vehicle control.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
-
Assessment of Anticholinergic Effects
Anticholinergic agents can induce a characteristic set of central and peripheral effects. In animal models, this can manifest as alterations in spontaneous behavior and memory impairment.
The NOR task is a widely used assay to assess learning and memory in rodents. Anticholinergic drugs like scopolamine (structurally related to atropine) are known to impair performance in this task.
Methodology:
-
Animals and Habituation:
-
Use adult rats or mice and habituate them to the testing arena.
-
-
Training Phase:
-
Administer 3α-phenylacetoxy tropane, atropine, or a vehicle control.
-
After a set pre-treatment time, place the animal in the arena with two identical objects and allow it to explore for a defined period.
-
-
Testing Phase:
-
After a retention interval (e.g., 24 hours), return the animal to the arena where one of the original objects has been replaced with a novel object.
-
Record the time spent exploring the novel object versus the familiar object.
-
-
Data Analysis:
-
Calculate a discrimination index (e.g., (time with novel - time with familiar) / (total exploration time)).
-
A lower discrimination index in the drug-treated groups compared to the vehicle group suggests memory impairment.
-
Visualizations
Experimental Workflow for In Vitro Assays
Caption: Workflow for in vitro characterization of 3α-phenylacetoxy tropane.
Dopamine Transporter (DAT) Inhibition Pathway
Caption: Mechanism of dopamine reuptake inhibition by DAT ligands.
Conclusion
The systematic approach outlined in this guide provides a robust framework for the independent verification of the pharmacological effects of 3α-phenylacetoxy tropane. By employing established in vitro and in vivo assays and directly comparing its activity to well-characterized tropane alkaloids like cocaine and atropine, a comprehensive and objective pharmacological profile can be established. This data is crucial for understanding its potential therapeutic applications and liabilities, thereby guiding future drug development efforts. The emphasis on causality behind experimental choices and the inclusion of detailed protocols are intended to ensure the generation of high-quality, reproducible data in line with the principles of scientific integrity.
References
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Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21.
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BioIVT. (n.d.). DAT Transporter Assay. Retrieved January 14, 2026, from
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Gnegy, M. E. (2003). Nonclassical pharmacology of the dopamine transporter: atypical inhibitors, allosteric modulators, and partial substrates. Journal of Medicinal Chemistry, 46(15), 3145-3149.
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Javitch, J. A., & Sibley, D. R. (1990). Dopamine transporter: biochemistry, pharmacology and imaging. European Neurology, 30(Suppl. 1), 15-20.
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BenchChem. (n.d.). 3ALPHA-PHENYLACETOXY TROPANE | 1690-22-8. Retrieved January 14, 2026, from
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Glowa, J. R. (2019). Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production. Molecules, 24(4), 796.
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Sweta, V. R., & Lakshmi, T. (2015). Pharmacological profile of tropane alkaloids. Journal of Chemical and Pharmaceutical Research, 7(5), 117-119.
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Current Protocols in Pharmacology. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21.
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Grynkiewicz, G., & Gadzikowska, M. (2008). Tropane alkaloids as medicinally useful natural products and their synthetic derivatives as new drugs. Pharmacological Reports, 60(4), 439-463.
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Zhu, J., & Reith, M. E. (2018). Unlocking the Potential of High-Quality Dopamine Transporter Pharmacological Data: Advancing Robust Machine Learning-Based QSAR Modeling. Journal of Chemical Information and Modeling, 58(11), 2274-2287.
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Kõks, S. (2015). Experimental Models on Effects of Psychostimulants. International Review of Neurobiology, 120, 107-129.
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Millan, M. J. (2003). In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia. Current Pharmaceutical Design, 9(17), 1383-1402.
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Sorkina, T., et al. (2022). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in Molecular Neuroscience, 15, 965753.
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 3α-Phenylacetoxy Tropane
For the diligent researcher, the lifecycle of a chemical compound extends beyond its synthesis and application; it culminates in its safe and responsible disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 3α-phenylacetoxy tropane, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in the principles of scientific integrity, providing not just procedural instructions but also the rationale behind them, empowering you to make informed decisions in your laboratory.
Understanding the Compound: Chemical and Hazard Profile
3α-Phenylacetoxy tropane is a tropane alkaloid, a class of compounds known for their physiological effects.[1][2] While a Safety Data Sheet (SDS) may indicate that it is not classified as hazardous under the OSHA Hazard Communication Standard, it is imperative to treat all research chemicals with a high degree of caution.[3] The unknown toxicological properties of many research compounds necessitate a conservative approach to handling and disposal.
Key properties relevant to disposal are summarized below:
| Property | Value/Information | Significance for Disposal |
| Molecular Formula | C₁₆H₂₁NO₂ | Indicates the presence of carbon, hydrogen, nitrogen, and oxygen, which will form corresponding oxides upon incineration. |
| Incompatible Materials | Strong oxidizing agents | Segregation from these materials during storage and disposal is crucial to prevent hazardous reactions.[3] |
| Decomposition | Hazardous decomposition products include carbon oxides and nitrogen oxides.[3] | Incineration must be carried out in a facility equipped to handle these emissions. |
| Hydrolysis | Tropane esters are susceptible to hydrolysis under acidic or basic conditions, breaking down into tropine and phenylacetic acid.[4] | This provides a potential avenue for chemical neutralization prior to disposal. |
The Core Principle: Cradle-to-Grave Responsibility
The Resource Conservation and Recovery Act (RCRA) establishes the principle of "cradle-to-grave" management for hazardous waste, which, as a best practice, should be applied to all chemical waste.[5][6][7][8] This means that the generator of the waste—your laboratory—is responsible for its safe management from the point of generation to its final disposal.
Step-by-Step Disposal Protocol for 3α-Phenylacetoxy Tropane
This protocol outlines a multi-faceted approach to the disposal of 3α-phenylacetoxy tropane, encompassing waste collection, storage, and transfer.
Proper segregation of chemical waste is the cornerstone of safe laboratory practice.
-
Waste Stream: Designate a specific waste container for 3α-phenylacetoxy tropane and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips).
-
Compatibility: Ensure the waste container is made of a material compatible with the compound. High-density polyethylene (HDPE) or glass containers are generally suitable.[9] Avoid metal containers if there is any potential for acidic or basic contamination that could cause corrosion.[5]
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "3α-Phenylacetoxy Tropane," the date of generation, and the lab location (building and room number).[3][6] Do not use abbreviations or chemical formulas.
Federal and local regulations govern the temporary storage of hazardous waste in laboratories.[3][10]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[5]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[9] Do not overfill the container; leave at least 10% headspace to allow for expansion.
-
Secondary Containment: Place the primary waste container in a larger, chemically resistant secondary container to prevent the spread of spills or leaks.
For aqueous solutions containing 3α-phenylacetoxy tropane, chemical neutralization via hydrolysis can be considered to reduce its potential biological activity. This procedure should only be performed by trained personnel in a fume hood with appropriate personal protective equipment (PPE).
-
Principle: Tropane esters can be hydrolyzed to their constituent alcohol (tropine) and carboxylic acid (phenylacetic acid) under acidic or basic conditions.[4]
-
Basic Hydrolysis Protocol:
-
Dilute the aqueous waste solution with water to reduce the concentration of the tropane ester.
-
Slowly add a 1 M sodium hydroxide (NaOH) solution while stirring and monitoring the pH.
-
Adjust the pH to >12 and maintain for at least 24 hours to ensure complete hydrolysis.
-
Neutralize the resulting solution to a pH between 6 and 8 with a suitable acid (e.g., 1 M hydrochloric acid).
-
-
Disposal of Treated Waste: Even after neutralization, the resulting solution should be collected as hazardous waste, as it contains organic compounds that may not be suitable for drain disposal.[11] Clearly label the container with the final constituents.
Laboratory chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[6]
-
Contact EHS: Follow your institution's procedures for requesting a hazardous waste pickup. This typically involves submitting a form detailing the contents of the waste container.[6]
-
Professional Disposal: The EHS department will arrange for the transport of the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[12]
-
Preferred Disposal Method: For organic compounds like 3α-phenylacetoxy tropane, incineration is the preferred method of final disposal.[13] High-temperature incineration ensures the complete destruction of the compound into less harmful components like carbon dioxide, water, and nitrogen oxides. Landfilling of untreated chemical waste is generally prohibited.[7][14]
Decontamination of Laboratory Equipment
All equipment that has come into contact with 3α-phenylacetoxy tropane must be thoroughly decontaminated.[15][16][17][18]
-
Procedure:
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.[19]
-
For non-porous surfaces, wash with a laboratory detergent and water.[19]
-
Rinse with a suitable solvent in which 3α-phenylacetoxy tropane is soluble (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.
-
Allow the equipment to air dry completely in a fume hood.
-
-
Documentation: For equipment being transferred or serviced, attach a "Decontaminated" tag, indicating the date, method of decontamination, and the person who performed it.[16]
Decision-Making Flowchart for Disposal
To aid in the decision-making process, the following flowchart illustrates the key steps for the proper disposal of 3α-phenylacetoxy tropane.
Caption: Disposal workflow for 3α-phenylacetoxy tropane.
By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your laboratory and the broader scientific community.
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Personal protective equipment for handling 3ALPHA-PHENYLACETOXY TROPANE
An Essential Guide to Personal Protective Equipment for Handling 3α-Phenylacetoxy Tropane
This document provides comprehensive safety and logistical guidance for researchers, scientists, and drug development professionals handling 3α-phenylacetoxy tropane (CAS No. 1690-22-8). As a pharmaceutical-related compound with an undetermined toxicological profile, a cautious and systematic approach to personal protection is paramount.[1] This guide moves beyond basic recommendations to instill a deep understanding of why specific measures are necessary, ensuring a self-validating system of safety for all laboratory procedures.
Hazard Assessment: The Precautionary Principle
3α-phenylacetoxy tropane is a tropane alkaloid, a class of compounds known for significant physiological activity.[2][3] While specific toxicity data for this compound is largely unavailable, its structural relationship to other potent tropane alkaloids necessitates handling it as a substance of unknown and potentially high potency.[1][4] Therefore, all safety protocols are grounded in the precautionary principle , which dictates that protective measures should be conservative and robust in the absence of complete hazard information.
Key Hazard Considerations:
-
Route of Exposure: The primary risks of exposure are inhalation of airborne powder, skin contact, and accidental ingestion.[4][5][6]
-
Unknown Potency: The material safety data sheet (MSDS) indicates that the acute toxicity is unknown.[4] Phrases like "may cause physiological effects" warrant a high degree of caution.[1]
-
Physical Form: The compound is typically a solid, which can become an inhalation hazard if handled in a way that generates dust.
-
Chemical Class: Tropane alkaloids can have anticholinergic effects, among other pharmacological actions.[3] Accidental exposure could lead to unintended physiological responses.
Core Protective Ensemble: A Multi-Layered Defense
A standard laboratory coat and single pair of gloves are insufficient for handling 3α-phenylacetoxy tropane. A multi-layered PPE ensemble is required to create a robust barrier against exposure.[5]
| PPE Component | Specification | Rationale for Use |
| Primary Garment | Disposable, low-linting coverall with elastic cuffs (e.g., Tyvek®) | Provides full-body protection against particulate contamination and minor splashes. Prevents contamination of personal clothing.[7] |
| Gloves | Double-gloving: Inner nitrile glove, outer chemical-resistant glove (e.g., thicker nitrile or neoprene) | The inner glove provides protection in case the outer glove is breached. The outer glove is the primary barrier. Cuffs must be pulled over the coverall sleeves to create a seal.[8] |
| Eye Protection | Chemical splash goggles with an indirect vent | Protects against airborne powders and potential splashes. Safety glasses are inadequate as they do not form a seal around the eyes.[1][9] |
| Respiratory Protection | NIOSH-approved N95 respirator (minimum) for handling small quantities of solid. For procedures with high aerosolization potential, a full-face or powered air-purifying respirator (PAPR) should be considered. | Prevents inhalation of fine particles. A surgical mask offers no protection from chemical aerosols.[5][7] Fit-testing is mandatory for all tight-fitting respirators.[7] |
| Footwear | Closed-toe, chemical-resistant shoes and disposable shoe covers | Protects feet from spills and prevents the tracking of contaminants out of the laboratory. |
Operational Plans: Procedural Safety Workflows
Adherence to strict, step-by-step procedures for donning, doffing, and handling is critical to prevent exposure and cross-contamination.
PPE Donning Protocol (Donning Sequence)
This sequence is designed to minimize contamination of the final protective layers.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Footwear: Put on dedicated laboratory shoes and then disposable shoe covers.
-
Primary Garment: Step into the disposable coverall.
-
Respirator: Put on and perform a seal check according to the manufacturer's instructions.
-
Eye Protection: Place goggles on, ensuring a snug fit.
-
Gloves: Don the inner pair of nitrile gloves. Don the outer pair of chemical-resistant gloves, ensuring the cuffs are pulled over the sleeves of the coverall.[7]
PPE Doffing Protocol (Removal Sequence)
The goal is to remove PPE without contaminating yourself. This should be performed in a designated area.
-
Outer Gloves: Remove the outer (most contaminated) pair of gloves. Peel them off by turning them inside out, without touching the outer surface with your bare hand.
-
Coverall & Shoe Covers: Remove the coverall and shoe covers as one unit, rolling the contaminated side inward.
-
Hand Hygiene: Perform hand hygiene with an alcohol-based rub.
-
Eye Protection & Respirator: Remove goggles and respirator from the back. Avoid touching the front surfaces.
-
Inner Gloves: Remove the final pair of inner gloves, again, without touching the outer surface.
-
Final Hand Hygiene: Wash hands thoroughly with soap and water.
Workflow for Risk-Based PPE Selection
The selection of PPE, particularly respiratory protection, must be aligned with the experimental risk.
Caption: Risk-based PPE selection workflow.
Decontamination and Disposal Plan
All materials that come into contact with 3α-phenylacetoxy tropane must be treated as hazardous waste.
Decontamination
-
Surfaces: Work should be performed on disposable bench liners. In case of a spill, decontaminate the area with a suitable solvent (e.g., isopropanol, ethanol) followed by a detergent solution.
-
Equipment: Non-disposable equipment (e.g., spatulas, glassware) must be decontaminated. Rinse with a suitable solvent to solubilize the compound, followed by a thorough wash. The initial solvent rinse must be collected as hazardous waste.
Waste Disposal
A dedicated, clearly labeled hazardous waste container is mandatory.
-
Solid Waste: All used PPE (gloves, coveralls, shoe covers, respirator), contaminated bench liners, and weighing papers must be placed directly into a sealed, labeled hazardous waste bag or container.
-
Liquid Waste: Solvents used for decontamination and reaction quenching must be collected in a designated, sealed hazardous waste container.
-
"Sharps" Waste: Needles, syringes, or contaminated glassware must be disposed of in a puncture-proof sharps container designated for hazardous chemical waste.
Caption: Waste segregation and disposal workflow.
By implementing these detailed operational and safety plans, researchers can confidently and safely handle 3α-phenylacetoxy tropane, ensuring both personal safety and the integrity of their work.
References
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
